molecular formula C7H12N4O B1520744 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1178252-80-6

2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B1520744
CAS No.: 1178252-80-6
M. Wt: 168.2 g/mol
InChI Key: RMGGQGYJERSBJF-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound belonging to the class of pyrazole derivatives. The compound features a pyrazole ring system with an amino functional group and an N,N-dimethylacetamide side chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Pyrazole derivatives are a significant area of investigation due to their wide range of potential biological activities. Literature indicates that structurally related compounds have been studied for various pharmacological properties, including anti-inflammatory and antimicrobial activities . Furthermore, pyrazole cores are frequently utilized in the development of novel therapeutic agents and as key building blocks for more complex molecular structures . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGGQGYJERSBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of the novel pyrazole derivative, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The content is structured to provide researchers, medicinal chemists, and drug development professionals with a robust framework, blending established chemical principles with practical, field-proven insights. This document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding of the methodology.

Introduction and Strategic Importance

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] The title compound, this compound, is a functionalized aminopyrazole designed as a versatile building block for chemical library synthesis. The strategic incorporation of a dimethylacetamide moiety at the N-1 position of the pyrazole ring introduces a polar, amide-containing side chain, which can significantly influence solubility and pharmacokinetic properties. The primary amino group at the C-3 position serves as a key synthetic handle for further derivatization, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

This guide will detail a proposed synthetic route based on the well-established N-alkylation of pyrazoles, followed by a thorough discussion of the analytical techniques required for unambiguous structural confirmation and purity assessment.

Proposed Synthetic Pathway: N-Alkylation of 3-Aminopyrazole

The synthesis of this compound is most efficiently achieved via the direct N-alkylation of 3-aminopyrazole with 2-chloro-N,N-dimethylacetamide. This reaction is a classic example of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.

Reaction Overview

The core transformation involves the deprotonation of the pyrazole N-H by a suitable base to generate a pyrazolate anion, which then displaces the chloride from 2-chloro-N,N-dimethylacetamide.

Synthesis_Overview reagent1 3-Aminopyrazole product This compound reagent1->product Base, Solvent (e.g., K2CO3, DMF) reagent2 2-Chloro-N,N-dimethylacetamide reagent2->product

Caption: Synthetic route to the target compound via N-alkylation.

Mechanistic Considerations and Regioselectivity

A critical aspect of alkylating unsymmetrical pyrazoles like 3-aminopyrazole is regioselectivity. The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either N-1 or N-2.

  • Steric Hindrance: The amino group at the C-3 position creates steric hindrance, making the adjacent N-2 position less accessible to the incoming electrophile. Alkylation is therefore sterically favored at the more accessible N-1 position.[3]

  • Electronic Effects: While both nitrogens are nucleophilic, the electronic distribution within the pyrazolate anion directs the reaction. The N-1 position is generally favored in base-catalyzed alkylations of 3-substituted pyrazoles.[4][5]

The choice of a non-nucleophilic base is paramount to prevent competing side reactions with the electrophilic alkylating agent. A moderately strong base like potassium carbonate (K₂CO₃) is ideal as it is sufficient to deprotonate the pyrazole N-H without promoting hydrolysis of the chloroacetamide.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis relies on the anhydrous conditions and careful monitoring of the reaction progress.

Materials and Reagents:

  • 3-Aminopyrazole (CAS: 1820-80-0)[6]

  • 2-Chloro-N,N-dimethylacetamide (CAS: 2675-89-0)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously for 15-20 minutes at room temperature. Rationale: This step ensures the formation of the pyrazolate anion, the active nucleophile for the subsequent alkylation.

  • Alkylation: Add 2-chloro-N,N-dimethylacetamide (1.1 eq) dropwise to the suspension. Rationale: A slight excess of the alkylating agent ensures complete consumption of the limiting 3-aminopyrazole. Dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes). Rationale: This aqueous workup removes the inorganic base (K₂CO₃) and the highly polar DMF solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product.

Safety Precautions:

  • 3-Aminopyrazole is a potentially hazardous substance and may cause irritation to the eyes, skin, and respiratory tract.[6]

  • 2-Chloro-N,N-dimethylacetamide is a reactive alkylating agent and should be handled with care.

  • All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of related structures.[5][7]

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.19 g/mol
Monoisotopic Mass 168.1011 Da
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in polar organic solvents (MeOH, DMSO, DMF)

Data sourced from PubChem CID 47003138.[8]

Spectroscopic Analysis

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification cluster_purity Purity Assessment synthesis Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structure ms Mass Spectrometry synthesis->ms Mass ir IR Spectroscopy synthesis->ir Functional Groups hplc HPLC / LC-MS synthesis->hplc Purity

Caption: Workflow for the analytical characterization of the target compound.

3.2.1 ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

  • δ 7.3-7.4 ppm (d, 1H): Pyrazole C5-H. Expected to be a doublet due to coupling with C4-H.

  • δ 5.6-5.7 ppm (d, 1H): Pyrazole C4-H. Expected to be a doublet due to coupling with C5-H.

  • δ 5.0-5.2 ppm (s, 2H): -NH₂. A broad singlet, exchangeable with D₂O.

  • δ 4.8-4.9 ppm (s, 2H): -CH₂- (methylene bridge). A sharp singlet as there are no adjacent protons.

  • δ 2.9-3.0 ppm (s, 3H): N-CH₃. One of the two dimethylamide methyl groups.

  • δ 2.8-2.9 ppm (s, 3H): N-CH₃. The second dimethylamide methyl group. Note: The two methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond, appearing as two distinct singlets.[7]

3.2.2 ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

  • δ ~167 ppm: C=O (amide carbonyl).

  • δ ~155 ppm: C3 (pyrazole ring, attached to NH₂).

  • δ ~138 ppm: C5 (pyrazole ring).

  • δ ~95 ppm: C4 (pyrazole ring).

  • δ ~52 ppm: -CH₂- (methylene bridge).

  • δ ~36 ppm: N-CH₃ (dimethylamide methyl).

  • δ ~35 ppm: N-CH₃ (dimethylamide methyl).

3.2.3 Mass Spectrometry (ESI+)

  • Expected m/z: 169.1084 [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

3.2.4 Infrared (IR) Spectroscopy

  • ~3300-3400 cm⁻¹: N-H stretching (primary amine), two bands expected.

  • ~1650 cm⁻¹: C=O stretching (amide).

  • ~1590-1620 cm⁻¹: C=N and C=C stretching (pyrazole ring).

  • ~1200-1300 cm⁻¹: C-N stretching.

Conclusion and Future Applications

This guide outlines a reliable and scientifically grounded approach for the synthesis and characterization of this compound. The proposed N-alkylation strategy is regioselective and utilizes common laboratory reagents, making it highly accessible. The detailed characterization plan provides a clear roadmap for structural verification and purity assessment, ensuring the quality of the material for subsequent use.

As a versatile chemical intermediate, this compound is primed for application in the synthesis of focused libraries for drug discovery. The primary amine can be readily acylated, alkylated, or used in condensation reactions to install a wide variety of functional groups, enabling the rapid exploration of chemical diversity in the pursuit of novel bioactive molecules.

References

  • Ovid. (n.d.). Reactions of 3-aminopyrazole derivatives with...: Archives of Pharmacal Research. Retrieved from [Link]

  • ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Retrieved from [Link]

  • Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.
  • Royal Society of Chemistry. (n.d.). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

  • The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3394. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-amino-1h-pyrazol-1-yl)-n-methylacetamide. Retrieved from [Link]

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physicochemical properties of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of published experimental data for this specific molecule, this document serves as a foundational resource, combining high-quality in silico predictions with detailed, field-proven experimental protocols for empirical determination. The guide is structured to provide not just data, but a deep understanding of the causal relationships between a molecule's structure and its behavior in a biological context. We will explore lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility, elucidating how these parameters collectively influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential drug candidate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical scaffold in their discovery programs.

The Central Role of Physicochemical Properties in Drug Discovery

The journey from a hit compound to a marketed drug is fraught with challenges, with a significant rate of attrition during development.[1] A primary driver of this failure is a suboptimal physicochemical profile. Properties such as lipophilicity, solubility, and ionization constant are not mere physical measurements; they are fundamental determinants of a drug's interaction with the complex biological system.[2][3] These characteristics govern a molecule's ability to be absorbed from the gastrointestinal tract, distribute to the target tissue, avoid rapid metabolism, and ultimately be excreted from the body.[4]

Optimizing these properties is a delicate balancing act. For instance, increasing lipophilicity can enhance membrane permeability and binding to a hydrophobic target, but excessive lipophilicity often leads to poor solubility, increased metabolic clearance, and potential off-target toxicity.[5] Therefore, a thorough understanding and early-stage characterization of a compound's physicochemical properties are paramount for identifying promising candidates and guiding lead optimization efforts, ultimately reducing the likelihood of late-stage failures.[1][4]

Introducing this compound

This guide focuses on the compound this compound. Its structure features a 3-aminopyrazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities, linked via an N-acetic acid amide to a dimethylamine terminus. This combination of a heterocyclic core with a flexible, polar side chain presents an interesting profile for drug design.

Chemical Structure:

Caption: Workflow for Chromatographic LogD Determination.

Ionization Constant (pKa): The Determinant of Charge

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and neutral forms. It is a critical parameter as the charge state of a molecule profoundly impacts its solubility, permeability, target binding, and potential for ion-channel-mediated toxicity. [4][6]

Predicted Ionization Profile

For this compound, the primary ionizable center is the amino group on the pyrazole ring, which is basic. The pKa of 3-aminopyrazole is typically in the range of 4-5. Therefore, at physiological pH (7.4), the compound will exist predominantly in its neutral, uncharged form. The amide nitrogen is generally considered non-basic. This profile is favorable, as the neutral form is better able to cross cell membranes via passive diffusion.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values, provided sufficient compound is available. [7] Causality: This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, where the molecule's buffering capacity is at its maximum.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a sufficient amount of the compound (typically 1-5 mg) and dissolve it in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility across the pH range. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration:

    • Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., argon) to prevent CO₂ absorption.

    • Begin titrating with a standardized solution of HCl (to determine basic pKa's) or KOH (for acidic pKa's).

    • Add the titrant in small, precise increments using an autoburette, recording the pH value after each addition has stabilized.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point. This can be determined precisely by calculating the first or second derivative of the titration curve, where the inflection point will appear as a peak or zero-crossing, respectively. Specialized software is typically used for this analysis.

G cluster_key Equilibrium at pH = pKa Neutral Neutral Form (B) Protonated Protonated Form (BH+) Neutral->Protonated + H+ (pH < pKa) Protonated->Neutral - H+ (pH > pKa) key_label [B] = [BH+] caption Relationship between pH, pKa, and Ionization State. G Stock High Conc. Stock (10mM in DMSO) Dilution Add Stock to Aqueous Buffer (pH 7.4) in 96-well plate Stock->Dilution Shake Seal & Shake (1.5 - 24h) to Precipitate Dilution->Shake Filter Filter Plate Centrifugation to Remove Solid Shake->Filter Analysis Quantify Concentration in Filtrate (LC-MS/UV) Filter->Analysis caption Workflow for a High-Throughput Kinetic Solubility Assay.

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Conclusion: A Profile Primed for Exploration

The physicochemical profile of this compound, based on robust in silico prediction, is that of a polar, hydrophilic molecule with high predicted aqueous solubility and a primary basic center that will be largely neutral at physiological pH. While these characteristics are favorable for solubility, they may present a challenge for passive membrane permeability.

This technical guide provides the essential theoretical framework and detailed, actionable experimental protocols required to empirically validate these predictions. A thorough characterization of the LogD, pKa, and solubility is a non-negotiable first step for any research program intending to use this compound or its derivatives. The insights gained from these measurements will be invaluable for designing molecules with a balanced property profile, thereby increasing the probability of success in the complex endeavor of drug discovery.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015).
  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • WuXi AppTec. (n.d.). Physicochemical Property Study. WuXi AppTec DMPK.
  • PubChemLite. (n.d.). This compound. PubChemLite.
  • INRS. (2009). Methods for determining the physico-chemical properties under REACH 1/2. Prévention du risque chimique.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Nakov, N. (2021).
  • Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Royal Society of Chemistry Books.

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2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. While not an end-product therapeutic itself, this molecule serves as a critical intermediate, embodying the versatile and pharmacologically significant 3-aminopyrazole scaffold. This scaffold is a cornerstone in the development of potent kinase inhibitors, a class of targeted therapies that has revolutionized oncology and the treatment of inflammatory diseases.[1][2][3][4]

This document details the compound's core identifiers, physicochemical properties, and a proposed, mechanistically justified synthetic protocol. Furthermore, it contextualizes the molecule's importance by exploring the role of the 3-aminopyrazole core as a "privileged" structure in kinase inhibition, particularly in targeting enzymes like AXL kinase.[1][2] This guide is intended for researchers, synthetic chemists, and drug development professionals, offering both foundational data and field-proven insights into the strategic application of this valuable chemical building block.

Compound Identification

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 1178252-80-6[5]
IUPAC Name This compound[6]
Molecular Formula C₇H₁₂N₄O[6]
Molecular Weight 168.19 g/mol [6]
Canonical SMILES CN(C)C(=O)CN1C=CC(=N1)N[6]
InChI Key RMGGQGYJERSBJF-UHFFFAOYSA-N[6]
InChI String InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9)[6]

Physicochemical Properties

The physicochemical properties of an intermediate are critical for designing reaction conditions, purification strategies, and formulation approaches. The data below are computationally predicted values sourced from publicly available databases.

PropertyPredicted ValueNotes
Monoisotopic Mass 168.1011 Da[6]
XlogP -0.5Indicates high hydrophilicity.
Hydrogen Bond Donors 1 (from the amine group)Influences solubility and intermolecular interactions.
Hydrogen Bond Acceptors 4 (2x N-pyrazole, 1x N-amide, 1x O-amide)Influences solubility and potential for binding interactions.
Topological Polar Surface Area 67.9 ŲSuggests good potential for cell permeability.
Boiling Point Not availableAs a solid, decomposition may occur before boiling.
Melting Point Not availableExpected to be a crystalline solid at room temperature.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward yet illustrative example of N-alkylation on a heterocyclic core. The strategy hinges on the nucleophilic character of the pyrazole ring nitrogen.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-N bond between the pyrazole ring and the acetamide side chain. This reveals two commercially available or readily synthesized starting materials: 3-aminopyrazole and a suitable N,N-dimethylacetamide derivative bearing a leaving group, such as 2-chloro-N,N-dimethylacetamide.

G Target This compound Disconnect C-N Disconnection (N-Alkylation) Target->Disconnect SM1 3-Aminopyrazole (Nucleophile) Disconnect->SM1 SM2 2-Chloro-N,N-dimethylacetamide (Electrophile) Disconnect->SM2

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: N-Alkylation

This protocol describes a standard laboratory-scale synthesis. The causality behind each choice of reagent and condition is explained to ensure adaptability and troubleshooting.

Step 1: Deprotonation of 3-Aminopyrazole

  • To a stirred solution of 3-aminopyrazole (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a non-nucleophilic base (1.1 eq).

    • Causality: A strong base like Sodium Hydride (NaH) is ideal. It irreversibly deprotonates the pyrazole N-H, creating a highly nucleophilic pyrazolide anion. Using a slight excess ensures complete conversion. A polar aprotic solvent is chosen because it solvates the sodium cation, leaving the pyrazolide anion "naked" and highly reactive for the subsequent Sₙ2 reaction.

  • Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: This allows for complete deprotonation and formation of the anion. An inert atmosphere is crucial as NaH reacts violently with water, and the anion can be quenched by atmospheric moisture.

Step 2: Nucleophilic Substitution (Alkylation)

  • Slowly add a solution of 2-chloro-N,N-dimethylacetamide (1.05 eq) in the same solvent to the reaction mixture.

    • Causality: The pyrazolide anion attacks the electrophilic carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride ion and forming the desired C-N bond. Adding the electrophile slowly helps control any potential exotherm.

Step 3: Reaction Monitoring and Workup

  • Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: Gentle heating increases the reaction rate. Monitoring is essential to determine the reaction endpoint, preventing side reactions or decomposition from prolonged heating.

  • Once complete, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality: The quench protonates any unreacted base or anion. Saturated NH₄Cl is a mild acidic source used to neutralize the basic reaction mixture without being overly aggressive.

  • Extract the aqueous layer with an organic solvent like Ethyl Acetate or Dichloromethane (3x).

    • Causality: The product is expected to be more soluble in the organic phase, allowing for its separation from inorganic salts and the DMF solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: This is a standard workup procedure to remove residual water and salts, isolating the crude product.

Purification and Characterization

The crude product should be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent. The purified fractions, as identified by TLC, are combined and concentrated to yield the final product, which can then be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (N-H, C=O).

Relevance in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a scaffold and intermediate for creating more complex, high-value molecules.

The 3-Aminopyrazole Scaffold: A Privileged Kinase Hinge-Binder

The 3-aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry.[3][7] This means it is a molecular framework that can bind to multiple biological targets. Specifically, it is an exceptional "hinge-binder" for protein kinases.

  • Mechanism of Action: The N-H of the amino group and one of the pyrazole ring nitrogens act as a bidentate hydrogen bond donor-acceptor pair. This pattern perfectly complements the hydrogen bonding motif found in the "hinge region" of the ATP-binding pocket of most kinases, leading to high-affinity binding.

  • Proven Target: Research has demonstrated that 3-aminopyrazole derivatives are potent and selective inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression, metastasis, and drug resistance.[1][2] They have also been developed as inhibitors for other kinases like the Fibroblast Growth Factor Receptors (FGFR).[4]

Role as an Intermediate in a Drug Discovery Workflow

This compound is not the final drug but a key building block. The primary amine at the C3 position is a synthetic handle that can be further functionalized to build out a complete kinase inhibitor. The N,N-dimethylacetamide group, meanwhile, modulates solubility and provides a vector for exploring structure-activity relationships (SAR).

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Screening & Optimization Intermediate 2-(3-amino-1H-pyrazol-1-yl)- N,N-dimethylacetamide Reaction Amide Coupling or Reductive Amination (on 3-amino group) Intermediate->Reaction Library Diverse Library of Final Compounds Reaction->Library Screening High-Throughput Screening (e.g., AXL Kinase Assay) Library->Screening Lead Lead Compound for Optimization Screening->Lead

Caption: Role of the title compound in a drug discovery workflow.

Handling and Safety Considerations

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Precursor Hazards: The synthesis involves hazardous materials. Sodium hydride is highly flammable and reacts violently with water. 2-chloro-N,N-dimethylacetamide is a potential irritant and alkylating agent. The parent solvent, N,N-dimethylacetamide, is associated with hepatotoxicity with chronic exposure.[8] All necessary safety precautions for these reagents must be strictly followed.

Conclusion

This compound represents a foundational element in modern medicinal chemistry. Its strategic importance is derived from the potent biological activity of the 3-aminopyrazole scaffold, which serves as a high-affinity anchor for kinase enzymes. By understanding its synthesis, properties, and role as a versatile intermediate, research and development teams can effectively leverage this compound to accelerate the discovery and design of next-generation targeted therapies. The continued exploration of derivatives built from this core promises to yield novel drug candidates for a range of challenging diseases.

References

  • Chan, S., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

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A Technical Guide to the Biological Activity of Novel Aminopyrazole Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a complex endeavor, often guided by the principle of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. The aminopyrazole nucleus is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates with activities spanning oncology, inflammation, and infectious diseases.[1][2][3][4][5] Similarly, the acetamide moiety is a versatile functional group frequently incorporated into drug candidates to modulate physicochemical properties and establish critical hydrogen bonding interactions with target proteins.[6][7][8]

This technical guide delves into the synergistic potential unlocked by the chemical fusion of these two pharmacophores. We will explore the diverse biological activities of novel aminopyrazole acetamide derivatives, moving beyond a mere catalog of effects to dissect the underlying mechanisms of action and the experimental frameworks required for their rigorous evaluation. This document is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable, field-proven protocols to empower the next wave of discovery in this promising chemical space.

Section 1: Anticancer Activity: Targeting Uncontrolled Proliferation

The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer.[9] Aminopyrazole derivatives have emerged as a powerful class of kinase inhibitors, with several compounds targeting critical nodes in oncogenic pathways.[9][10][11] The strategic addition of an acetamide group can enhance binding affinity and selectivity, leading to potent antiproliferative agents.

Core Mechanism: Kinase Inhibition

Many aminopyrazole acetamide derivatives function as ATP-competitive inhibitors of protein kinases.[9][12] The aminopyrazole core often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. This foundational interaction anchors the inhibitor, allowing other parts of the molecule, including the acetamide tail, to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[11]

Key kinase families targeted by these derivatives include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various tumors. Specific aminopyrazole derivatives have been developed to inhibit both wild-type and gatekeeper mutant versions of FGFRs, a common mechanism of acquired resistance.[13]

  • Aurora Kinases: As key regulators of mitosis, Aurora kinases are attractive targets for cancer therapy. Derivatives like Tozasertib, built on a 3-aminopyrazole scaffold, effectively inhibit these enzymes, leading to mitotic arrest and apoptosis.[9][11]

  • Cyclin-Dependent Kinases (CDKs): These enzymes govern cell cycle progression. Novel pyrazole derivatives have shown significant CDK2 inhibitory activity, preventing the G1/S phase transition in cancer cells.[14]

Visualization: Generic Kinase Inhibition Pathway

The following diagram illustrates the fundamental mechanism of ATP-competitive kinase inhibition, where the aminopyrazole acetamide derivative occupies the ATP-binding site, preventing the phosphorylation of a downstream substrate and halting the signaling cascade.

kinase_inhibition cluster_kinase Kinase Domain ATP_Site ATP Binding Site Phospho_Substrate Phosphorylated Substrate (Active) ATP_Site->Phospho_Substrate Phosphorylates No_Reaction Signaling Blocked ATP_Site->No_Reaction Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Substrate Substrate (Inactive) Substrate->Substrate_Site Binds Inhibitor Aminopyrazole Acetamide Derivative Inhibitor->ATP_Site Competitively Binds

Caption: ATP-competitive kinase inhibition by an aminopyrazole acetamide derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of a compound by measuring its effect on cell viability.[15] The MTT assay is a colorimetric method that relies on the reduction of yellow tetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)[14][16]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)[14]

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[17][18]

Objective: To determine the IC50 of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., FGFR2, Aurora A)

  • Specific substrate for the kinase (e.g., a peptide or protein like histone H1)[19]

  • Kinase buffer

  • ATP (including a radiolabeled version, e.g., γ-[³²P]ATP, for traditional methods, or use a non-radioactive detection method)[19][20]

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., SDS loading dye or EDTA)

  • Detection system (e.g., SDS-PAGE and autoradiography for radioactive assays, or luminescence/fluorescence-based kits)[17][19]

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a master mix containing the kinase buffer, the purified kinase, and its substrate.

  • Inhibitor Addition: Add various concentrations of the aminopyrazole acetamide derivative (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP (spiked with γ-[³²P]ATP if using the radioactive method). The final ATP concentration should be close to its Km value for the kinase. Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).[19]

  • Terminate Reaction: Stop the reaction by adding a stop solution, such as 4x SDS loading dye, and boiling the samples for 5 minutes.[18]

  • Separation and Detection:

    • For Radioactive Assays: Separate the reaction products using SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.[19][20]

    • For Non-Radioactive Assays: Follow the kit manufacturer's instructions, which typically involve adding a detection reagent that produces a signal (e.g., luminescence) inversely proportional to the amount of remaining ATP.

  • Quantification and Analysis: Quantify the signal (band intensity or luminescence) for each reaction. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.

Data Summary: Representative Anticancer Activity
Compound IDTarget Cell LineIC50 (µM)
AP-AC-01MCF-7 (Breast)1.6
AP-AC-01HCT-116 (Colon)1.1
AP-AC-01HepG2 (Liver)3.5
AP-AC-02MCF-7 (Breast)0.83
AP-AC-02HCT-116 (Colon)> 10
AP-AC-02A549 (Lung)1.2
DoxorubicinMCF-7 (Breast)0.5

Note: Data are hypothetical and for illustrative purposes, based on typical values reported in the literature.[16]

Section 2: Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action.[21] The pyrazole scaffold is a well-established core in compounds with potent antibacterial and antifungal properties.[1][22][23]

Experimental Evaluation: Antimicrobial Susceptibility Testing

The primary goal of in vitro antimicrobial testing is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[21][24]

Visualization: Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow start Start prep_inoculum 1. Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Each Well with the Microbial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Test Compound in Broth in a 96-Well Plate prep_plate->inoculate incubate 4. Incubate at 37°C for 18-24 hours inoculate->incubate read_mic 5. Read Plate Visually or with a Spectrophotometer for Microbial Growth incubate->read_mic determine_mic 6. Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitative antimicrobial susceptibility testing.[25][26]

Objective: To quantitatively determine the MIC of test compounds against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[23][27]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[21]

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Standard antibiotics for positive control (e.g., Ampicillin, Fluconazole)[1][22]

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.[28]

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of concentrations.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, bringing the final volume to 110 µL.

  • Controls: Include a positive control (wells with inoculum but no drug) to confirm microbial growth and a negative control (wells with broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21][25]

Data Summary: Representative Antimicrobial Activity
Compound IDS. aureus (G+) MIC (µg/mL)E. coli (G-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
AP-AC-030.490.981.95
AP-AC-041.95> 643.9
Ampicillin0.981.95N/A
FluconazoleN/AN/A0.5

Note: Data are hypothetical and for illustrative purposes, based on values reported for pyrazole derivatives.[1]

Section 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrazole-containing compounds, most famously Celecoxib, are known for their potent anti-inflammatory effects, often mediated by the inhibition of cyclooxygenase (COX) enzymes.[5][29]

Core Mechanism: Inhibition of COX Enzymes

The arachidonic acid cascade is a central pathway in inflammation. The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[30] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with NSAIDs.[6][29] Aminopyrazole acetamide derivatives can be designed to selectively fit into the active site of the COX-2 enzyme.

Visualization: Arachidonic Acid Pathway

arachidonic_acid Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Liberates COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Pain, Fever, Inflammation) COX->PGs Synthesizes Inhibitor Aminopyrazole Acetamide Derivative Inhibitor->COX Inhibits

Caption: Inhibition of the COX pathway by an aminopyrazole acetamide derivative.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[31] This assay evaluates the ability of a compound to prevent heat-induced protein denaturation, serving as a reliable and simple in vitro screen for anti-inflammatory activity.[30][31]

Objective: To assess the in vitro anti-inflammatory potential of test compounds by measuring their ability to inhibit protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin[30]

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds dissolved in DMSO

  • Reference drug (e.g., Diclofenac sodium)[31]

  • Water bath, spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a 0.2% solution of BSA in PBS.

  • Treatment: In separate test tubes, add 0.5 mL of the BSA solution and 0.1 mL of the test compound at various concentrations (e.g., 10 to 500 µg/mL).

  • Controls: Prepare a control tube containing 0.5 mL of BSA solution and 0.1 mL of vehicle (DMSO).

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.[31]

  • Cooling and Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[30]

Data Summary: Representative Anti-inflammatory Activity
Compound IDConcentration (µg/mL)% Inhibition of Denaturation
AP-AC-0510045.2%
AP-AC-0525078.6%
AP-AC-0610031.5%
AP-AC-0625055.9%
Diclofenac10085.4%

Note: Data are hypothetical and for illustrative purposes.

Section 4: Structure-Activity Relationship (SAR) Insights

The biological activity of aminopyrazole acetamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the acetamide fragment.[2][32][33] Understanding these relationships is critical for rational drug design and the optimization of lead compounds.

Visualization: General Scaffold for SAR

sar_scaffold Scaffold General Aminopyrazole Acetamide Scaffold R1 R1: Modulates Kinase Selectivity, Potency R2 R2: Impacts Solubility, Metabolic Stability R3 R3: Interacts with Hydrophobic Pockets p1->R1 p2->R2 p3->R3

Caption: Key substitution points for SAR studies on the aminopyrazole acetamide scaffold.

A systematic exploration of substitutions at these positions allows for the fine-tuning of activity. For example, in FGFR inhibitors, bulky groups at the R1 position can clash with the "gatekeeper" residue, reducing activity, while specific substitutions on the R3 aryl ring are crucial for accessing hydrophobic back pockets to enhance potency and selectivity.[13]

Conclusion and Future Perspectives

The convergence of the aminopyrazole and acetamide scaffolds has yielded a class of molecules with profound and diverse biological activities. Their demonstrated potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds validates them as a rich source for drug discovery. The true strength of this chemical class lies in its tunability; subtle modifications to the core structure can dramatically shift its therapeutic profile, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance the therapeutic window.

  • Overcoming Resistance: Proactively designing compounds, particularly in the anticancer and antimicrobial arenas, that are active against known resistance mutations.

  • Pharmacokinetic Optimization: Improving metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate potent in vitro activity into in vivo efficacy.

  • Exploring New Targets: Expanding the evaluation of these derivatives against other relevant biological targets, such as G-protein coupled receptors or ion channels, where the scaffold may also show promise.[32]

By leveraging the foundational knowledge and experimental methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of aminopyrazole acetamide derivatives.

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An In-depth Technical Guide to the Exploratory Screening of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous clinically successful drugs.[1][2][3] Derivatives of this five-membered heterocycle have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[4][5] This guide focuses on a specific, lesser-explored molecule: 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide (henceforth referred to as Compound X). With its distinct substitution pattern, featuring a 3-amino group and an N,N-dimethylacetamide moiety at the 1-position, Compound X presents a unique opportunity for discovering novel biological functions and therapeutic applications.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the initial exploratory screening of Compound X. We will eschew a rigid, one-size-fits-all template, instead adopting a fluid and logical progression that mirrors the dynamic nature of early-stage drug discovery. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and the implementation of self-validating protocols. Every recommendation is supported by authoritative references, ensuring a trustworthy and robust framework for your investigation.

Section 1: Foundational Characterization of Compound X

Before delving into biological screening, a thorough understanding of the physicochemical properties of Compound X is paramount. These initial assessments are critical for ensuring the quality and reproducibility of subsequent assays and for predicting its drug-like potential.[6][7]

Physicochemical Properties Assessment

A preliminary in silico and experimental evaluation of Compound X's properties will guide formulation and experimental design.

Table 1: Predicted and Experimental Physicochemical Parameters for Compound X

ParameterMethodPredicted/Target ValueExperimental ProtocolRationale
Molecular Weight Mass Spectrometry168.21 g/mol High-Resolution Mass Spectrometry (HRMS)Confirms identity and purity of the synthesized compound.
Solubility In silico / Experimental> 50 µM in DMSO and aqueous bufferKinetic and thermodynamic solubility assaysEnsures compound is soluble at test concentrations, preventing false negatives.[8]
Lipophilicity (LogP/LogD) In silico / ExperimentalLogP: 1-3Shake-flask or HPLC methodInfluences membrane permeability and off-target effects.[9]
pKa In silico / ExperimentalBasic pKa due to amino groupPotentiometric titration or capillary electrophoresisDetermines the ionization state at physiological pH, affecting target binding and cellular uptake.[10]
Chemical Purity HPLC-UV/MS> 95%Reverse-phase HPLC with UV and MS detectionGuarantees that observed biological activity is due to Compound X and not impurities.
Initial Safety and Viability Profiling

The first biological question to address is the compound's general effect on cell health. Cytotoxicity assays are fundamental in early drug discovery to identify compounds that are overtly toxic and to determine a suitable concentration range for further screening.[11][12][13]

  • Cell Seeding: Plate a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of Compound X in the appropriate cell culture medium, typically ranging from 100 µM down to nanomolar concentrations. Add the dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Trustworthiness Check: A parallel positive control (e.g., doxorubicin) should be run to validate the assay's sensitivity. Any significant cytotoxicity (IC50 < 10 µM) in non-cancerous cell lines may indicate a narrow therapeutic window and should be carefully considered.

Section 2: The Exploratory Screening Cascade

Based on the established prevalence of pyrazole derivatives as kinase inhibitors, a logical starting point for the exploratory screening of Compound X is to investigate its potential in this target class.[1][2][14] The following cascade is designed to progressively narrow the focus from broad profiling to more specific target validation.

Screening_Cascade cluster_0 Tier 1: Broad Spectrum Profiling cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: Mechanistic & Functional Characterization cluster_3 Tier 4: Early ADME & Druggability A Initial Cytotoxicity Screen (e.g., MTT Assay) B Broad Kinase Panel Screen (e.g., 96-well format, single concentration) A->B Proceed if IC50 > 10 µM C Dose-Response Kinase Assays (Determine IC50 for primary hits) B->C Identify hits with >50% inhibition D Cellular Target Engagement Assay (e.g., NanoBRET™ or CETSA®) C->D Validate on-target activity G In Vitro ADME Profiling (Microsomal stability, CYP inhibition, Permeability) C->G Evaluate drug-like properties E Downstream Pathway Analysis (e.g., Western Blot for phospho-proteins) D->E Confirm mechanism of action F Cell-Based Functional Assays (e.g., Proliferation, Apoptosis, Migration) E->F Assess functional consequences

Caption: Exploratory Screening Cascade for Compound X.

Tier 1: Broad Spectrum Profiling

The initial tier aims to cast a wide net to identify potential areas of biological activity.

  • Broad Kinase Panel Screen: Utilizing a commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Promega Kinase-Glo®), Compound X will be screened at a single, high concentration (e.g., 10 µM) against a diverse set of kinases. This will provide a preliminary "hit list" of potential targets. The pyrazole scaffold is a known hinge-binding motif, making interactions with the ATP-binding site of kinases a high probability.[2]

Tier 2: Hit Confirmation and Selectivity

Hits from the primary screen require confirmation and further characterization.

  • Dose-Response Kinase Assays: For the top 3-5 kinase hits from the panel screen, full dose-response curves will be generated to determine their respective IC50 values. This quantitative data is crucial for ranking the potency of Compound X against different kinases.

  • Cellular Target Engagement: Confirming that Compound X interacts with its putative target in a cellular context is a critical validation step. Techniques like the NanoBRET™ Target Engagement Assay or the Cellular Thermal Shift Assay (CETSA®) can provide evidence of target binding within intact cells.

Tier 3: Mechanistic and Functional Characterization

Once a primary target is validated, the focus shifts to understanding the downstream consequences of its modulation.

Signaling_Pathway CompoundX Compound X Kinase Target Kinase (e.g., Aurora Kinase) CompoundX->Kinase Inhibition Substrate Downstream Substrate (e.g., Histone H3) Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellCycle Cell Cycle Arrest PhosphoSubstrate->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothetical Signaling Pathway for Compound X.

Assuming a hit on a cell cycle-related kinase like Aurora Kinase B[1]:

  • Cell Treatment: Treat a relevant cancer cell line (e.g., HCT116) with increasing concentrations of Compound X for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of a known substrate (e.g., phospho-Histone H3 for Aurora Kinase B) and the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of Compound X on substrate phosphorylation.

A dose-dependent decrease in the phosphorylated substrate would provide strong evidence for the on-target activity of Compound X.

Tier 4: Early ADME and Druggability

In parallel with mechanistic studies, an early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Compound X is crucial for its potential as a drug candidate.[15][16][17]

Table 2: Tier 1 In Vitro ADME Assays

AssayExperimental SystemEndpointRationale
Metabolic Stability Human Liver MicrosomesHalf-life (t1/2), Intrinsic ClearancePredicts how quickly the compound is metabolized by the liver.[8]
CYP450 Inhibition Recombinant CYP Isoforms (e.g., 3A4, 2D6, 2C9)IC50Assesses the potential for drug-drug interactions.[8]
Plasma Protein Binding Equilibrium DialysisPercentage BoundDetermines the fraction of free compound available to exert its biological effect.
Permeability Caco-2 or PAMPA AssayApparent Permeability (Papp)Predicts intestinal absorption and oral bioavailability.[17]

These assays provide an early indication of the compound's pharmacokinetic profile and can guide future chemical modifications to improve its drug-like properties.[15][18]

Section 3: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the exploratory screening of this compound. By following the proposed cascade, researchers can systematically unravel the biological potential of this novel molecule. The emphasis on early, integrated assessment of biological activity, mechanism of action, and drug-like properties will enable informed decision-making and efficient allocation of resources.

Positive outcomes from this screening funnel would warrant further investigation, including lead optimization to enhance potency and selectivity, in vivo efficacy studies in relevant disease models, and more extensive toxicology assessments. The journey from a novel scaffold to a clinical candidate is long and challenging, but a robust and logical exploratory phase, as detailed herein, lays a solid foundation for success.

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2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide and Related Novel Aminopyrazole Compounds

Abstract

The compound this compound represents a novel chemical entity for which the mechanism of action (MoA) is not yet publicly elucidated. This guide provides a comprehensive framework for characterizing such a compound. We will begin by dissecting its structural components to form rational hypotheses about its potential biological targets. The core of this document presents a multi-tiered experimental roadmap, detailing the necessary in-silico, in-vitro, and cellular assays required to systematically identify and validate its MoA. This includes detailed protocols for target identification, pathway analysis, and functional characterization. By synthesizing established methodologies with strategic insights, this guide serves as a practical blueprint for researchers seeking to define the therapeutic potential of novel aminopyrazole-based small molecules.

Part 1: Structural Analysis and Target Hypothesis

The structure of this compound contains key pharmacophores that provide initial clues to its potential biological activity.

  • 3-Aminopyrazole Core: The aminopyrazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting protein kinases. This is because the arrangement of nitrogen atoms and the amino group can form critical hydrogen bonds within the ATP-binding pocket of many kinases, acting as a "hinge-binder."

  • N,N-dimethylacetamide Moiety: This group primarily influences the compound's physicochemical properties, such as solubility and membrane permeability. Its role is often to optimize pharmacokinetics rather than direct target engagement, though it can contribute to binding through van der Waals interactions.

Based on this analysis, a primary hypothesis is that this compound functions as a protein kinase inhibitor . Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, the experimental approach will initially focus on confirming or refuting this hypothesis.

Part 2: A Systematic Roadmap for Mechanism of Action Elucidation

Determining the MoA of a novel compound is a systematic process of elimination and confirmation. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Workflow for MoA Determination

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Functional Confirmation T_ID Broad Target Screening Kinase Kinase Panel Screen T_ID->Kinase Hypothesis-Driven Affinity Affinity Chromatography T_ID->Affinity Unbiased CETSA Cellular Thermal Shift Assay (CETSA) T_ID->CETSA Unbiased, In-Cell IV_Val Biochemical Validation T_ID->IV_Val IC50 IC50 Determination (Enzymatic Assay) IV_Val->IC50 Binding Binding Affinity (SPR/ITC) IV_Val->Binding Cell_Val Cellular Target Engagement & Pathway Analysis IV_Val->Cell_Val pTarget Target Phosphorylation Assay (Western Blot/ELISA) Cell_Val->pTarget Cell_Pheno Phenotypic Assays (e.g., Proliferation, Apoptosis) Cell_Val->Cell_Pheno

Caption: A three-phase workflow for MoA elucidation.

Phase 1: Target Identification

The initial goal is to identify the direct molecular target(s) of the compound.

This is a hypothesis-driven approach to rapidly assess the compound's activity against a large, diverse panel of recombinant human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Concentration: Perform an initial screen at a fixed concentration (e.g., 1 or 10 µM) to identify initial "hits."

  • Kinase Panel: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a panel of >400 human kinases. The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • Data Analysis: Results are expressed as "% Inhibition" relative to a DMSO control. Hits are typically defined as kinases showing >50% or >75% inhibition.

Data Interpretation: The output will be a list of kinases that the compound inhibits. A high degree of selectivity for a single kinase or kinase family is a desirable outcome for drug development.

Hypothetical Kinase Screen Data (at 1 µM) % Inhibition Kinase Family
Aurora Kinase A95%Serine/Threonine
Aurora Kinase B88%Serine/Threonine
VEGFR215%Tyrosine
EGFR8%Tyrosine
SRC5%Tyrosine

This table illustrates a hypothetical selective "hit" profile.

Phase 2: In Vitro Validation & Potency Determination

Once putative targets are identified, the next step is to quantify the compound's potency and binding affinity.

This experiment determines the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Methodology:

  • Reagents: Obtain recombinant human Aurora Kinase A (or other identified hit), a suitable substrate (e.g., Kemptide), and ATP.

  • Compound Dilution: Prepare a 10-point serial dilution series of the compound, typically from 100 µM down to the low nM range.

  • Kinase Reaction: In a 96-well plate, combine the kinase, the compound dilutions, and the substrate. Initiate the reaction by adding a fixed concentration of ATP (often at the Km value).

  • Detection: After incubation (e.g., 60 minutes at 30°C), quantify the phosphorylated substrate. This can be done using methods like ADP-Glo™, which measures ADP production as a proxy for kinase activity.

  • Data Analysis: Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Phase 3: Cellular Target Engagement and Functional Effects

Confirmation in a cellular context is critical. This phase verifies that the compound engages its target inside living cells and produces a functional downstream effect.

If the compound is an Aurora Kinase A inhibitor, it should reduce the phosphorylation of a known downstream substrate, such as Histone H3 at Serine 10 (pHH3-S10).

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HCT116, a human colon cancer line) to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of the compound for a set time (e.g., 24 hours). Include a positive control (known Aurora Kinase inhibitor) and a DMSO vehicle control.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated Histone H3 (Ser10) and total Histone H3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity using densitometry.

Expected Outcome: A dose-dependent decrease in the level of phosphorylated Histone H3 would confirm that the compound is engaging and inhibiting Aurora Kinase A in cells.

Part 3: Hypothetical Signaling Pathway

Assuming the compound is validated as an Aurora Kinase A inhibitor, its mechanism would involve the disruption of mitotic progression.

cluster_pathway Mitotic Progression Pathway AurA Aurora Kinase A PLK1 PLK1 AurA->PLK1 Activates H3 Histone H3 AurA->H3 Phosphorylates pH3 p-Histone H3 (Ser10) AurA->pH3 Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly Centrosome->Spindle G2_M G2/M Arrest & Apoptosis Spindle->G2_M Disruption leads to Compound This compound Compound->AurA Inhibits Condensation Chromosome Condensation pH3->Condensation Condensation->G2_M Disruption leads to

Caption: Hypothetical pathway of an Aurora Kinase A inhibitor.

This pathway illustrates that inhibition of Aurora Kinase A by the compound would prevent the phosphorylation of key substrates like Histone H3 and the activation of proteins like PLK1. This disruption of centrosome maturation and chromosome condensation would lead to a failure in mitotic spindle assembly, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells.

Conclusion

While the specific mechanism of action for this compound requires empirical determination, its chemical structure strongly suggests a role as a protein kinase inhibitor. The experimental roadmap detailed in this guide—progressing from broad screening and biochemical validation to cellular target engagement—provides a robust and scientifically rigorous framework for its characterization. By following this systematic approach, researchers can effectively elucidate the compound's MoA, define its therapeutic potential, and pave the way for further preclinical and clinical development.

References

  • Title: Pyrazole-Based Scaffolds in Kinase Drug Discovery. Source: Molecules (MDPI) URL: [Link]

  • Title: The role of the hinge-binding group in the design of protein kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

The 3-Aminopyrazole Scaffold: A Privileged Framework for Targeting Protein Kinases in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug design due to their unique structural and electronic properties. The pyrazole nucleus, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is one such "privileged structure".[1][2] Its functionalization with an amino group, particularly at the 3-position, gives rise to 3-aminopyrazoles (3APs), a class of compounds that has proven to be an exceptionally versatile and valuable scaffold in drug discovery.[1][3][4][5]

The utility of the 3-aminopyrazole core stems from its ability to act as a bioisostere for other functional groups and its capacity to form critical hydrogen bonds with biological targets, particularly the hinge region of protein kinases.[6][7] This has positioned 3AP derivatives as potent modulators of this crucial enzyme family, which plays a central role in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.[6][8]

This guide provides an in-depth exploration of the key therapeutic targets of 3-aminopyrazole compounds, with a primary focus on protein kinases. We will dissect the causality behind targeting specific kinases, detail the experimental methodologies for target validation, and analyze the structure-activity relationships (SAR) that drive the development of potent and selective therapeutic agents.

The Core Target Class: Protein Kinases

The vast majority of successful 3-aminopyrazole-based therapeutics and clinical candidates are kinase inhibitors. The reason for this focus lies in the scaffold's intrinsic ability to function as a "hinge-binder."

Mechanism of Action: ATP-Competitive Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The ATP binding pocket is a highly conserved region, featuring a flexible "hinge" that connects the N- and C-terminal lobes of the kinase domain. The 3-aminopyrazole scaffold is perfectly suited to form one or more hydrogen bonds with the backbone amide and carbonyl groups of this hinge region, effectively mimicking the adenine portion of ATP and blocking its entry. This competitive inhibition shuts down the kinase's catalytic activity, thereby interrupting the downstream signaling cascade. The N-H and the adjacent ring nitrogen of the pyrazole are the key hydrogen bond donors and acceptors that anchor the inhibitor in the active site.

Key Kinase Families Targeted by 3-Aminopyrazole Compounds

The versatility of the 3AP scaffold allows for its modification to achieve selectivity for various kinase families. By strategically altering substituents on the pyrazole ring and the attached functionalities, medicinal chemists can fine-tune the inhibitor's interaction with other parts of the ATP binding site, which vary across different kinases.

Cyclin-Dependent Kinases (CDKs)

Rationale: CDKs are master regulators of the cell cycle. Their aberrant activation is a fundamental characteristic of cancer, leading to uncontrolled cell proliferation.[9] Therefore, inhibiting CDKs is a validated strategy for cancer therapy.

Specific Targets & Mechanism: 3-Aminopyrazole derivatives have been successfully developed as potent inhibitors of CDK2/cyclin A and CDK2/cyclin E complexes, which control the G1/S phase transition.[9][10][11] More recently, the scaffold has been used to create selective degraders (PROTACs) of CDK9, a kinase involved in transcriptional regulation of oncogenes like MYC.[12] By blocking the ATP binding site of these CDKs, the compounds induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Potency of 3AP-based CDK Inhibitors

CompoundTargetPotency (IC50 / Ki)Reference
PNU-292137CDK2/cyclin AIC50 = 37 nM[9]
PHA-533533CDK2/cyclin AKi = 31 nM[10][11]
PROTAC 2 (Degrader)CDK9DC50 = 158 nM[12]

Signaling Pathway: Simplified CDK Regulation of the Cell Cycle

CDK_Pathway G1 G1 Phase CDK2_E CDK2/Cyclin E G1->CDK2_E activation S S Phase (DNA Replication) CDK2_A CDK2/Cyclin A S->CDK2_A activation G2 G2 Phase M M Phase (Mitosis) G2->M M->G1 CDK2_E->S G1/S Transition CDK2_A->G2 Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->CDK2_E Inhibitor->CDK2_A

Caption: Inhibition of CDK2 complexes by 3AP compounds blocks cell cycle progression.

Receptor Tyrosine Kinases (RTKs)

Rationale: RTKs are cell surface receptors that, upon ligand binding, activate intracellular signaling pathways controlling cell growth, migration, and survival. Overexpression or mutation of RTKs like AXL and FGFR are known drivers of cancer progression, metastasis, and therapy resistance.[13][14]

Specific Targets & Mechanism:

  • AXL Kinase: 3-Aminopyrazole derivatives have yielded highly potent and selective AXL inhibitors.[13][15] These compounds block AXL autophosphorylation, thereby inhibiting downstream pathways like PI3K/AKT and MAPK, which are crucial for processes like epithelial-mesenchymal transition (EMT) and cell migration.[13]

  • Fibroblast Growth Factor Receptors (FGFRs): This scaffold has been cleverly adapted to create covalent inhibitors that target both wild-type and drug-resistant "gatekeeper" mutant forms of FGFR2 and FGFR3.[14] By incorporating a reactive acrylamide group, these inhibitors form a permanent bond with a cysteine residue near the ATP pocket, providing durable target inhibition.[14]

Quantitative Data: Potency of 3AP-based RTK Inhibitors

CompoundTargetPotency (IC50 / Kd)Reference
6liAXLIC50 = 1.6 nM, Kd = 0.26 nM[13]
Compound 6FGFR3 (WT)IC50 < 1 nM[14]
Compound 6FGFR3 (V555M Mutant)IC50 < 1 nM[14]

Signaling Pathway: AXL-Mediated Signaling Cascade

AXL_Pathway Gas6 Gas6 Ligand AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binds & Activates PI3K PI3K AXL_Receptor->PI3K Phosphorylates MAPK MAPK Pathway AXL_Receptor->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MAPK->Proliferation Inhibitor 3-Aminopyrazole AXL Inhibitor Inhibitor->AXL_Receptor Blocks ATP Site

Caption: 3AP inhibitors block AXL activation and downstream pro-cancer signaling.

Other Key Kinase Targets

The 3AP scaffold has been successfully applied to inhibit a diverse range of other kinases implicated in various diseases:

  • Mitogen-Activated Protein Kinases (MAPKs): Highly selective inhibitors of JNK3 (implicated in neurodegeneration) have been developed, showing over 2,800-fold selectivity against the closely related p38 MAPK (involved in inflammation).[16][17][18] This selectivity was achieved by exploiting the smaller active site of JNK3 with highly planar 3AP derivatives.[16][17]

  • Glycogen Synthase Kinase-3 (GSK-3): As a key regulator in metabolic and neurological pathways, GSK-3 is a target for CNS disorders like Alzheimer's and bipolar disorder.[19][20] 3AP compounds have been designed as potent and selective GSK-3 inhibitors.[21]

  • Spleen Tyrosine Kinase (Syk): A promising target for inflammatory diseases and B-cell malignancies, Syk has been effectively inhibited by 3-aminopyrazolopyrazine derivatives.[22]

  • NF-κB-Inducing Kinase (NIK): A central component of the non-canonical NF-κB pathway and an oncogenic drug target, NIK has been selectively inhibited by N-Acetyl-3-aminopyrazoles.[23]

Methodologies for Target Identification and Validation

The journey from a library of 3-aminopyrazole compounds to a validated drug candidate involves a rigorous, multi-step process. The causality behind this workflow is to progressively increase the biological complexity of the testing system, from isolated proteins to living cells, ensuring that the observed effects are truly due to on-target activity.

In Vitro Target Engagement & Potency

The first step is to confirm that a compound physically binds to the target kinase and to quantify its inhibitory potency.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

DSF is a rapid, high-throughput method to measure the thermal stability of a protein. A potent ligand will bind to and stabilize the protein, resulting in a higher melting temperature (Tm). This provides direct evidence of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the purified target kinase (e.g., 2 µM) in a suitable buffer. Prepare a stock solution of the 3-aminopyrazole compound in DMSO. Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup: In a 96- or 384-well PCR plate, mix the kinase solution, the dye, and either the test compound (at various concentrations) or a DMSO control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis: As the protein unfolds, the dye binds, and fluorescence increases. Plot fluorescence versus temperature to generate a melting curve. The midpoint of this transition is the Tm.

  • Interpretation: Calculate the change in melting temperature (ΔTm) between the compound-treated sample and the DMSO control. A significant positive ΔTm indicates ligand binding and protein stabilization.[7]

Cellular Target Validation

Confirming that a compound engages its target within the complex environment of a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal stabilization to the cellular level. If a drug binds its target inside a cell, that target protein will be more resistant to heat-induced denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing the target kinase) and treat them with the 3-aminopyrazole compound or a vehicle control for a defined period.

  • Heating: Harvest the cells, resuspend them in a buffer, and divide the suspension into aliquots. Heat the aliquots at different temperatures for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 65°C). One aliquot is left unheated as a control.

  • Cell Lysis: Lyse the cells to release their protein content using methods like freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble, stabilized proteins will remain in the supernatant.

  • Protein Detection: Collect the supernatant and analyze the amount of the target protein remaining using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein against the heating temperature. A shift in this curve to higher temperatures in the drug-treated samples confirms intracellular target engagement.[6][7]

Workflow Diagram: Cellular Target Validation Process

Cellular_Validation start Treat Cells with 3AP Compound cetsa Perform CETSA (Target Engagement) start->cetsa western Western Blot for Downstream p-Substrate start->western prolif Cell Viability Assay (e.g., MTT / FUCCI) start->prolif validated Validated Cellular Activity cetsa->validated western->validated prolif->validated

Caption: A multi-pronged approach to confirm a compound's on-target cellular effect.

Structure-Activity Relationship (SAR) and Lead Optimization

The power of the 3-aminopyrazole scaffold lies in its tunability. Small modifications to its structure can have profound effects on potency and selectivity.

  • The Core: The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core is a common starting point, providing the essential hinge-binding interactions.[6]

  • Pyrazole Ring Substituents: Adding small alkyl groups (e.g., cyclopropyl) at the 5-position of the pyrazole can enhance potency, likely by making favorable contacts in a hydrophobic pocket.[6][9] However, bulky substituents can be detrimental.[6]

  • Linker and Terminal Groups: The nature of the groups attached to the core scaffold is critical for achieving selectivity. For example, in the development of JNK3 inhibitors, a planar N-linked phenyl structure was found to fit perfectly into the smaller active site of JNK3 but not the larger active site of p38, thus conferring high selectivity.[16][17]

  • Improving Drug-like Properties: Lead optimization often focuses on modifying peripheral groups to improve physicochemical properties. For instance, the lead compound PNU-292137 was optimized to PHA-533533 by introducing a pyrrolidinylphenylpropanamide moiety, which improved solubility by over 10-fold and decreased plasma protein binding from 99% to 74%, leading to better in vivo efficacy.[10][11]

Diagram: Key Modification Points for SAR on the 3AP Scaffold

Caption: Strategic modification points on a generic 3-aminopyrazole kinase inhibitor.

Conclusion and Future Directions

The 3-aminopyrazole scaffold has firmly established itself as a privileged framework in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its inherent ability to engage the conserved kinase hinge region provides a robust starting point for inhibitor design. Through decades of research, the scientific community has demonstrated that meticulous structure-activity relationship studies can transform promiscuous 3AP-based binders into highly potent and selective inhibitors for a wide range of kinase targets, from CDKs and RTKs to MAPKs and beyond.

The methodologies for target validation have also evolved, with techniques like CETSA providing undeniable proof of target engagement in the relevant biological context of a living cell. This ensures that the observed phenotypic outcomes, such as cell cycle arrest or apoptosis, are directly linked to the inhibition of the intended target.

Looking forward, the utility of the 3-aminopyrazole scaffold continues to expand. Its incorporation into novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, highlights its enduring versatility.[12] The continued exploration of this scaffold will undoubtedly yield next-generation therapeutics with improved efficacy and safety profiles for treating cancer, inflammation, and neurological diseases.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH). [Link]

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Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This guide provides an in-depth technical framework for the in silico investigation of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a representative molecule from this important class. We move beyond rote procedural descriptions to offer a strategic, causality-driven approach tailored for researchers, scientists, and drug development professionals. This document details a comprehensive workflow, integrating molecular docking and molecular dynamics (MD) simulations to predict and analyze the compound's interactions with a putative protein target. By explaining the scientific rationale behind each methodological choice, from ligand parameterization to the interpretation of simulation trajectories, this guide serves as a practical and intellectually rigorous resource for leveraging computational tools to accelerate drug discovery.

The Scientific Imperative for Modeling Pyrazole Scaffolds

The 1H-pyrazole ring system is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that has become a focal point in drug discovery.[1][3] Its metabolic stability and versatile chemical nature allow it to engage in a wide range of biological interactions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Prominent drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction) feature this core structure, underscoring its therapeutic significance.[1]

The subject of this guide, this compound, incorporates key pharmacophoric features: a hydrogen bond-donating amino group, a hydrogen bond-accepting acetamide group, and the versatile pyrazole core. Given these characteristics, it is a strong candidate for interacting with well-defined binding pockets, particularly within enzyme families like protein kinases, which are common targets for pyrazole-based inhibitors.[5]

In silico modeling provides an indispensable toolkit for dissecting these potential interactions at an atomic level before committing to costly and time-consuming wet-lab synthesis and screening.[6] Computational approaches allow us to:

  • Generate Testable Hypotheses: Predict binding modes and affinities to prioritize potential biological targets.

  • Elucidate Mechanisms of Action: Visualize the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the protein-ligand complex.

  • Optimize Lead Compounds: Inform rational design strategies for modifying the ligand to enhance potency or selectivity.

This guide establishes a self-validating system where each computational step builds upon the last, progressively refining our understanding of the molecule's behavior.

An Integrated Workflow for Predictive Modeling

A robust computational investigation does not rely on a single method but rather on an integrated workflow where different techniques are used to cross-validate and build upon each other's findings. Molecular docking provides a rapid, static snapshot of potential binding poses, while molecular dynamics simulations offer a deeper understanding of the complex's stability and conformational dynamics in a simulated physiological environment.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Binding Pose Prediction cluster_md Phase 3: Dynamic Stability Assessment T_Sel Target Selection & Retrieval (e.g., Kinase from RCSB PDB) P_Prep Protein Preparation (Remove Water, Add Hydrogens) T_Sel->P_Prep PDB Structure L_Prep Ligand Preparation (2D to 3D, Energy Minimization) Dock Molecular Docking (e.g., AutoDock Vina) L_Prep->Dock SDF/PDBQT P_Prep->Dock PDBQT Analysis Pose Analysis & Selection (Binding Energy, Interactions) Dock->Analysis Top Topology & Parameter Generation (e.g., CGenFF, CHARMM36) Analysis->Top Best Pose (Complex.pdb) Solv System Solvation & Ionization Top->Solv EM Energy Minimization Solv->EM Eq Equilibration (NVT & NPT) EM->Eq Prod Production MD Simulation Eq->Prod Traj Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Traj

Caption: Integrated workflow for in silico interaction analysis.

Experimental Protocols: From Static Docking to Dynamic Simulation

This section provides detailed, step-by-step methodologies for core experiments. The rationale behind key choices is explained to ensure scientific rigor.

Protocol 1: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] AutoDock Vina is a widely used tool due to its accuracy and computational efficiency.[8][9]

Objective: To identify the most probable binding pose of this compound within the active site of a selected protein target and to estimate its binding affinity.

Methodology:

  • Protein Preparation:

    • Action: Download the target protein structure from the RCSB Protein Data Bank (PDB). For this example, we'll hypothesize a kinase target.

    • Justification: Using an experimentally determined crystal structure provides a high-fidelity starting point for the simulation.[10]

    • Tools: Use AutoDock Tools (MGLTools) or UCSF Chimera.[9][11]

    • Steps: a. Delete all water molecules and co-crystallized ligands/ions not essential for binding.[12] b. Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.[11] c. Compute and assign Gasteiger or Kollman charges to the protein atoms.[11] d. Save the prepared protein in the required .pdbqt format, which includes atomic coordinates, charges, and atom types.[13]

  • Ligand Preparation:

    • Action: Generate a 3D conformer of this compound.

    • Justification: The ligand's 3D structure and charge distribution are critical for accurate docking.

    • Tools: PubChem, Avogadro, or PyMOL for format conversion.[10][14]

    • Steps: a. Obtain the 2D structure (SMILES or SDF format) from a database like PubChem.[15] b. Convert the 2D structure to a 3D structure and perform an initial energy minimization using a tool like Avogadro with a suitable force field (e.g., MMFF94).[14] c. Load the 3D structure into AutoDock Tools, detect the rotatable bonds, and assign charges. d. Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Action: Define the search space for the docking simulation.

    • Justification: This step confines the docking search to the region of interest (typically the active site), increasing efficiency and accuracy.[16]

    • Steps: a. Load the prepared protein .pdbqt file into AutoDock Tools. b. Identify the active site, often by referring to the position of a co-crystallized ligand in the original PDB file. c. Center the grid box on the active site and adjust its dimensions (e.g., 26x26x26 Å) to ensure it fully encompasses the binding pocket.[8] d. Record the center coordinates (x, y, z) and size dimensions for the configuration file.

  • Running AutoDock Vina:

    • Action: Execute the docking calculation.

    • Justification: Vina's scoring function will evaluate millions of potential poses within the grid box to find the most energetically favorable ones.[7]

    • Steps: a. Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and size, and the output file name.[16] b. Run Vina from the command line: vina --config conf.txt --log log.txt.[8]

  • Analysis of Results:

    • Action: Analyze the output poses and binding energies.

    • Justification: The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[7]

    • Tools: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.[17]

    • Steps: a. Examine the log.txt file for the binding affinity scores of the top poses. b. Visualize the output .pdbqt file, which contains the coordinates of the different binding poses. c. Select the top-scoring pose that exhibits chemically sensible interactions (e.g., hydrogen bonds with key residues, favorable hydrophobic contacts) for further analysis.

Protocol 2: Molecular Dynamics (MD) Simulation with GROMACS

MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[18] GROMACS is a high-performance, open-source MD engine.[19][20]

Objective: To assess the conformational stability of the docked protein-ligand complex in a simulated aqueous environment.

Methodology:

  • System Preparation and Topology Generation:

    • Action: Prepare the protein-ligand complex structure and generate the necessary topology files that describe the force field parameters.

    • Justification: The force field (e.g., CHARMM36) defines the potential energy of the system, governing the interactions between all atoms. A separate, specialized parameterization is required for the small molecule ligand.[21]

    • Tools: GROMACS, CGenFF server.[14][21]

    • Steps: a. Merge the PDB coordinates of the protein and the selected ligand pose into a single complex.pdb file. b. Process the protein using the GROMACS pdb2gmx tool to generate a topology (topol.top) and a processed structure file (.gro), selecting the CHARMM36 force field. c. Prepare the ligand's structure file (e.g., in .mol2 format) and submit it to the CGenFF server to obtain a CHARMM-compatible parameter file (.str).[14] d. Convert the .str file into GROMACS-compatible topology (.itp) and parameter (.prm) files. e. Modify the main topology file (topol.top) to include the ligand's topology and parameter files.[19]

  • Solvation and Ionization:

    • Action: Place the complex in a simulation box and fill it with water molecules and ions.

    • Justification: This step creates a more physiologically realistic environment. Ions are added to neutralize the system's net charge.

    • Steps: a. Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge) using gmx editconf. b. Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate. c. Add ions (e.g., Na+ or Cl-) to neutralize the system using gmx genion.

  • Energy Minimization and Equilibration:

    • Action: Relax the system to remove steric clashes and then gradually bring it to the desired temperature and pressure.

    • Justification: This is a critical step to ensure the simulation's stability. A sudden start at the target temperature could cause the system to become unstable.

    • Steps: a. Energy Minimization: Run a steep descent energy minimization to relax the system's geometry. b. NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[21] c. NPT Equilibration: Perform a longer simulation (e.g., 5 ns) at constant Number of particles, Pressure, and Temperature (NPT) to stabilize the system's pressure and density. Position restraints are often maintained.

  • Production MD Simulation:

    • Action: Run the main simulation for data collection.

    • Justification: This is the phase where the productive trajectory is generated for analysis.

    • Steps: a. Run the simulation for a desired length of time (e.g., 100 ns) without position restraints. b. Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate a trajectory file.

  • Trajectory Analysis:

    • Action: Analyze the output trajectory to assess stability and interactions.

    • Justification: This analysis provides quantitative data on the complex's behavior over time.

    • Tools: GROMACS analysis tools.

    • Key Metrics:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD suggests the complex has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position, indicating flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

Data Presentation and Interpretation

Quantitative data from in silico experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results
Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.2GLU-81, LYS-33LEU-132, VAL-21, ALA-43
2-8.8GLU-81, ASN-130LEU-132, PHE-145
3-8.5LYS-33VAL-21, ILE-65
Table 2: Summary of a Hypothetical 100 ns MD Simulation
MetricProtein BackboneLigandInterpretation
Average RMSD (nm) 0.25 ± 0.050.12 ± 0.03The complex reached and maintained a stable conformation throughout the simulation.
Average RMSF (nm) See PlotSee PlotKey active site residues show low fluctuation, indicating stable interactions.
Key H-Bond Occupancy GLU-81 (95%), LYS-33 (78%)Amino group, Pyrazole NThe primary hydrogen bonds predicted by docking remain stable over the simulation time.

Biological Context: Kinase Signaling

To ground our in silico findings in a biological context, we must consider the potential downstream effects of modulating our target. If our target is a protein kinase, its inhibition by our compound could interrupt a critical signaling cascade involved in processes like cell proliferation or inflammation.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras activates Raf Raf (Target Kinase) Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Response Cellular Response (e.g., Proliferation) TF->Response Ligand Our Pyrazole Compound Ligand->Raf Inhibits

Caption: A simplified MAPK/ERK signaling pathway.

The diagram above illustrates a hypothetical scenario where our pyrazole compound inhibits Raf kinase. This inhibition would block the downstream phosphorylation cascade, preventing the activation of transcription factors and ultimately halting the cellular response. Our in silico model, by predicting strong and stable binding to Raf, provides a mechanistic hypothesis for this inhibitory action that can be directly tested in subsequent biochemical and cellular assays.

Conclusion

This guide has outlined a rigorous, multi-faceted in silico strategy for characterizing the interactions of this compound. By integrating molecular docking with molecular dynamics simulations, we can progress from static binding predictions to a dynamic understanding of complex stability. The causality-driven protocols and analytical frameworks presented here are designed to empower researchers to generate high-confidence, experimentally testable hypotheses. This computational-first approach is fundamental to modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents.

References

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An In-Depth Technical Guide to the Solubility and Stability of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its entire development program is built. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the characterization of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a molecule featuring a privileged aminopyrazole scaffold linked to a dimethylacetamide moiety.[1][2][3]

The pyrazole ring is a cornerstone in many approved pharmaceuticals, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] The aminopyrazole substitution, in particular, offers a key site for molecular interactions and further synthesis. Paired with the N,N-dimethylacetamide side chain, which can influence solubility and pharmacokinetic properties, this molecule represents a class of compounds with significant therapeutic potential.

Understanding the solubility of this compound is paramount; it dictates how the molecule will be absorbed and distributed in the body and profoundly influences formulation strategies.[4][5][6] Equally critical is its stability profile. A molecule that degrades under physiological conditions or during manufacturing and storage will fail to deliver its therapeutic promise and may even generate harmful impurities.[7][8]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to provide the strategic rationale and detailed methodologies required to thoroughly profile the solubility and stability of this compound. We will explore the requisite physicochemical characterization, delve into robust protocols for solubility and stability assessment, and discuss the development of essential analytical methods, all grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13]

Part 1: Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability studies, a foundational understanding of the molecule's intrinsic physicochemical properties must be established. These parameters provide the context for all subsequent experiments and help in designing more efficient and relevant studies.[4][5][14][15][16]

Key Physicochemical Parameters

The following table outlines the essential physicochemical properties to be determined for this compound.

PropertySignificanceRecommended Methodology
pKa The ionization constant(s) will determine the molecule's charge state at different pH values, which critically impacts solubility, permeability, and target binding. The aminopyrazole moiety contains both a basic amino group and a weakly basic pyrazole ring.Potentiometric titration or UV-spectrophotometry.
LogP / LogD The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) are measures of lipophilicity. They predict the molecule's ability to cross biological membranes and can indicate potential issues with solubility or off-target toxicity.Shake-flask method using n-octanol and water/buffer, or alternatively, a reversed-phase HPLC-based method for higher throughput.
Solid-State Properties Characterization of the solid form (crystalline vs. amorphous, polymorphism) is crucial as it can significantly affect solubility, dissolution rate, and stability.[15]X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Light Microscopy (PLM).
Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol ensures the accurate determination of the ionization constants, which is fundamental to understanding pH-dependent solubility.

  • Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum (<5%).

  • Instrumentation Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). Use a calibrated micro-burette to dispense the titrant.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

  • Titration (Basic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the pH value after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve or by using the first derivative plot to identify the equivalence point(s).

Part 2: Comprehensive Solubility Profiling

Solubility is not a single value but a property that depends on the conditions of the medium. A thorough solubility profile is essential for guiding formulation development and predicting in vivo behavior.[6][17]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium. The "gold standard" for its determination is the shake-flask method.[18][19]

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared from a stock solution (usually in DMSO). It is a high-throughput method often used in early discovery to flag compounds with potential solubility issues.[6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility across a range of physiologically relevant pH values.

  • Preparation of Media: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to mimic the gastrointestinal tract and physiological pH.

  • Sample Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is critical to ensure that equilibrium with the solid state is maintained.

  • Equilibration: Seal the vials and agitate them in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Data Presentation: The results should be tabulated to clearly show the solubility at each pH and temperature.

pH of MediumTemperature (°C)Solubility (µg/mL)Solubility (mM)
1.237
4.537
6.837
7.437
9.037
Water25
Visualization: Solubility Determination Workflow

The following diagram illustrates the workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Gold Standard) DMSO_Stock Prepare DMSO Stock Solution Dispense Dispense into Aqueous Buffer DMSO_Stock->Dispense Precipitate Monitor for Precipitation (Nephelometry) Dispense->Precipitate Kinetic_Result Determine Kinetic Solubility Precipitate->Kinetic_Result Add_Excess Add Excess Solid to Buffer Equilibrate Equilibrate (e.g., 24-48h at 37°C) Add_Excess->Equilibrate Filter Filter Supernatant Equilibrate->Filter Quantify Quantify by HPLC-UV Filter->Quantify Thermo_Result Determine Thermodynamic Solubility Quantify->Thermo_Result Start Compound Start->DMSO_Stock Start->Add_Excess G Start Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Analyze Analyze by Stability-Indicating HPLC Start->Analyze CheckDeg Assess Degradation Level Analyze->CheckDeg TooLow < 5% Degradation CheckDeg->TooLow No Optimal 5-20% Degradation CheckDeg->Optimal Yes TooHigh > 20% Degradation CheckDeg->TooHigh No IncreaseStress Increase Stress (Time, Temp, Conc.) TooLow->IncreaseStress Proceed Proceed with Method Validation & Degradant ID Optimal->Proceed DecreaseStress Decrease Stress (Time, Temp, Conc.) TooHigh->DecreaseStress IncreaseStress->Analyze End Stability Profile Established Proceed->End DecreaseStress->Analyze

Caption: Decision workflow for forced degradation studies.

Part 4: Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. [20][21]It must be able to separate, detect, and quantify the active ingredient, its degradation products, and any process-related impurities. [22][23]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [24]

Protocol: HPLC Method Development Strategy
  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The hydrophobicity of a C18 stationary phase is typically sufficient for retaining a molecule like this compound.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Begin with a buffer at a pH where the analyte has good stability and peak shape. Given the basic nature of the amino group, a low pH buffer (e.g., 20 mM phosphate buffer at pH 2.5-3.0) is a good starting point to ensure the amine is protonated and peak tailing is minimized.

    • Organic Phase (B): Use acetonitrile or methanol. Acetonitrile often provides better peak shape and lower UV cutoff.

  • Detector Wavelength: Determine the UV absorbance maximum (λmax) of the parent compound by running a UV scan. Monitor at this wavelength for maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity and detect degradants that may have different UV spectra.

  • Gradient Optimization:

    • Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradation products from the forced degradation samples.

    • Analyze the chromatograms from the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

    • Adjust the gradient slope and duration to optimize the resolution of critical peak pairs.

  • Method Validation: Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines. Validation will include assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is resolved from all degradation products and that the method is "stability-indicating."

Conclusion

The systematic approach detailed in this guide provides a robust framework for characterizing the solubility and stability of this compound. By first establishing a foundational physicochemical profile, researchers can design and execute meaningful solubility and forced degradation studies. The data generated from these experiments are not merely checkboxes on a development plan; they are critical insights that inform every subsequent step, from formulation design and manufacturing process control to packaging selection and the establishment of a product's shelf life.

The successful application of these methodologies, grounded in the principles of scientific integrity and regulatory compliance, is essential for advancing promising molecules like this compound through the development pipeline and ultimately realizing their therapeutic potential.

References

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

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  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. Khan Academy. Available at: [Link]

  • Allen Career Institute. Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]

  • Kuleshova, E. A., et al. (2023).
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2024). YouTube. Available at: [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
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  • ResolveMass Laboratories Inc. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

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  • Stability Indicating Analytical Method Development and Validation. (2022). International Journal of Pharmaceutical Sciences and Medicine.
  • Scott, J. D., et al. (2016). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
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Methodological & Application

protocol for synthesizing N-substituted aminopyrazole acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A-841

Introduction: The Significance of Aminopyrazole Acetamides

N-substituted aminopyrazole acetamides are a cornerstone scaffold in modern medicinal chemistry. These heterocyclic compounds are privileged structures, meaning they are frequently identified as active components in biologically active molecules.[1][2] Their prevalence stems from the pyrazole ring's ability to act as a versatile pharmacophore, engaging in various interactions with biological targets.[3][4] Derivatives have demonstrated a wide spectrum of therapeutic potential, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][5]

The core value of the aminopyrazole framework lies in its synthetic tractability. The amino group provides a reliable handle for introducing diverse substituents via acylation, allowing for the systematic exploration of the chemical space around the core structure. This application note provides a detailed, field-proven protocol for the synthesis of N-substituted aminopyrazole acetamides via the acylation of a 5-aminopyrazole precursor with acetyl chloride. We will delve into the mechanistic rationale, step-by-step procedures, characterization, and troubleshooting to empower researchers in drug discovery and development.

Reaction Scheme and Mechanism

The fundamental transformation is the nucleophilic acyl substitution reaction between a 5-aminopyrazole and an acylating agent, typically an acyl chloride or anhydride.[6][7]

General Reaction Scheme: ``` R1-C4H2N2-NH2 + Cl-CO-CH3 --[Base]--> R1-C4H2N2-NH-CO-CH3 + Base·HCl

Caption: General workflow for the synthesis of N-substituted aminopyrazole acetamides.

Characterization and Validation

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Technique Expected Observations for N-(1,3-diphenyl-1H-pyrazol-5-yl)acetamide
¹H NMR Appearance of a new singlet around δ 2.0-2.3 ppm corresponding to the acetyl methyl (-CH3) protons. A broad singlet for the amide N-H proton. Aromatic protons of the phenyl and pyrazole rings will appear in the δ 7.2-8.0 ppm region.
¹³C NMR Appearance of a new carbonyl carbon signal around δ 168-172 ppm and a methyl carbon signal around δ 23-26 ppm.
FT-IR A strong C=O (amide I) stretch at ~1670-1690 cm⁻¹. An N-H stretch around 3250-3350 cm⁻¹.
Mass Spec (HRMS) The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C17H16N3O).
Melting Point A sharp, defined melting point indicates high purity of the crystalline product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Wet solvent/reagents hydrolyzing acetyl chloride. 2. Insufficient base. 3. Starting amine is deactivated (protonated).1. Use freshly distilled or commercially available anhydrous solvents. 2. Ensure at least 1.1-1.2 equivalents of base are used. 3. Check the pH before adding the acylating agent; it should be basic.
Multiple Products on TLC 1. Reaction ran too hot, causing side reactions. 2. Di-acylation (less common for amides). 3. Degradation of starting material or product.1. Maintain strict temperature control (0-5 °C) during addition. 2. Use only a slight excess (1.05-1.1 eq) of acetyl chloride. 3. Purify the crude product using column chromatography.
Product Fails to Crystallize 1. Presence of oily impurities. 2. Incorrect recrystallization solvent system.1. Purify the crude material by flash column chromatography first. 2. Perform small-scale solvent screening to find an optimal system (e.g., EtOAc/Hexanes, DCM/Methanol).

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC, NIH. [Link]

  • One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Heterocyclic Amines. (2024). Chemistry LibreTexts. [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ResearchGate. [Link]

  • Acyl chloride. Wikipedia. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]

  • What is the mechanism for the reaction of acetyl chloride and aniline? Chemistry Stack Exchange. [Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (2010). PubMed Central. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2016). PMC, NIH. [Link]

  • Purification, characterization, and primary structure of a novel N-acyl-D-amino acid amidohydrolase from Microbacterium natoriense TNJL143-2. (2012). PubMed. [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021). YouTube. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]

  • Reactions of Amines. (2025). Chemistry LibreTexts. [Link]

  • Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. (2013). PMC, NIH. [Link]

  • Acetyl Chloride. Common Organic Chemistry. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017). Journal of the American Chemical Society. [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025). ResearchGate. [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2025). PMC, NIH. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2022). MDPI. [Link]

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Application Notes & Protocols: Leveraging 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide for High-Throughput Kinase Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The aminopyrazole scaffold is a well-established pharmacophore in kinase drug discovery, known for its ability to interact with the ATP-binding site of various kinases.[1][2] This guide details the compound's characteristics, provides validated protocols for both biochemical and cell-based assays, and outlines a strategic workflow for hit identification and confirmation. The methodologies are designed to be robust, scalable for automation, and include critical quality control steps to ensure data integrity.

Introduction: The Rationale for Screening Aminopyrazole Scaffolds

Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The aminopyrazole core, present in this compound, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure have been successfully developed into inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[2][4]

The strategic advantage of using a compound like this compound in HTS lies in its structural precedent for kinase activity. This allows for the design of focused screening campaigns against specific kinase targets or families, increasing the probability of identifying potent and selective modulators. This application note will focus on protocols for screening this compound against a generic serine/threonine kinase target, which can be adapted for other kinases.

Compound Details:

Property Value Source
IUPAC Name This compound PubChem
Molecular Formula C7H12N4O [5]
Molecular Weight 168.19 g/mol [5]

| CAS Number | 1178252-80-6 |[6] |

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify true hits from a large compound collection.[7][8] The workflow involves a primary screen to identify initial hits, followed by confirmatory and secondary assays to eliminate false positives and characterize the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Data_Analysis_1 Initial Data Analysis (Calculate % Inhibition) Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification (Threshold > 3σ over baseline) Data_Analysis_1->Hit_Identification Dose_Response Confirmatory Screen (Dose-Response Curve, IC50) Hit_Identification->Dose_Response Data_Analysis_2 IC50 Determination & False Positive Removal Dose_Response->Data_Analysis_2 Orthogonal_Assay Orthogonal Assay (Different Technology) Cell_Based_Assay Cellular Target Engagement & Potency Assays Orthogonal_Assay->Cell_Based_Assay Data_Analysis_2->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling SAR Preliminary SAR Analysis Selectivity_Profiling->SAR

Caption: High-level workflow for a typical kinase inhibitor HTS campaign.

Protocol: Primary Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a primary screen using a universal, luminescence-based kinase assay that measures ADP production, a universal product of kinase-catalyzed reactions. The Promega ADP-Glo™ Kinase Assay is a robust, HTS-compatible method.[9]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The light generated is proportional to the ADP concentration and, therefore, to kinase activity.

Materials:

  • Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Kinase: Recombinant serine/threonine kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Assay Plates: Low-volume, white, 384-well plates.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[10]

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a working solution of the compound by diluting the 10 mM DMSO stock. For a final assay concentration of 10 µM in a 5 µL reaction volume with a final DMSO concentration of 1%, prepare a 1 mM intermediate plate in DMSO.

    • Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of the 1 mM compound solution (or DMSO for controls) to the appropriate wells of the 384-well assay plate.

  • Enzyme & Substrate Addition:

    • Prepare a 2X Kinase/Substrate mix in Kinase Reaction Buffer. The final concentration of the enzyme should be optimized to produce a signal within the linear range of the assay.

    • Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well of the assay plate containing the compound.

  • Reaction Initiation & Incubation:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should ideally be at the Km value for the specific kinase to sensitively detect ATP-competitive inhibitors.

    • To start the reaction, dispense 2.5 µL of the 2X ATP solution into each well. The final reaction volume is now 5 µL.

    • Mix the plate gently (e.g., orbital shaker at 300 rpm for 30 seconds).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the enzymatic reaction.

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[9]

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader (e.g., PerkinElmer EnVision®).

Controls:

  • Negative Control (0% Inhibition): Reaction wells containing DMSO instead of the compound.

  • Positive Control (100% Inhibition): Reaction wells containing a known, potent inhibitor of the kinase or wells without the enzyme.

Data Analysis:

  • Calculate the percentage of inhibition for each well: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

  • Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[7] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|

Protocol: Secondary Assay (Cellular Target Engagement)

After confirming hits via dose-response curves in the biochemical assay, it is crucial to verify that the compound can engage the target kinase within a cellular environment. The NanoBRET™ Target Engagement (TE) assay is an ideal technology for this purpose.[11]

Principle: This assay measures compound binding at a specific target protein in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled energy transfer probe (tracer) that binds to the same kinase. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[11]

Materials:

  • Cell Line: A cell line (e.g., HEK293) transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.

  • Reagents: NanoBRET™ TE Intracellular Kinase Assay reagents (Promega), including the specific cell-permeable tracer.

  • Compound: Confirmed hits from the primary screen.

  • Plates: White, 384-well, cell-culture treated plates.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed the NanoLuc®-kinase expressing cells into 384-well plates at a pre-optimized density and allow them to attach overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Add the diluted compound to the cells and incubate under standard cell culture conditions (37°C, 5% CO₂) for a specified time (e.g., 2 hours).

  • Tracer Addition:

    • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM® in a single reagent mix according to the manufacturer's protocol.

    • Add this detection reagent to all wells.

  • Signal Measurement:

    • Incubate the plate at room temperature, protected from light, for 10 minutes.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filter set.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's potency in engaging the target in live cells.

Data Interpretation and Hit Prioritization

The goal of this workflow is to generate a high-quality dataset that allows for confident hit prioritization.

Data_Funnel node_a Primary Screen Hits (~1-3% Hit Rate) node_b Confirmed Biochemical Hits (IC50 < 10 µM) node_a->node_b Dose-Response & Orthogonal Assay node_c Confirmed Cellular Hits (Cellular IC50 < 30 µM) node_b->node_c Cellular Target Engagement node_d Prioritized Leads for SAR node_c->node_d Selectivity & MedChem Analysis

Caption: Funnel diagram for hit prioritization from primary screen to lead.

StageAssay TypeKey MetricCriteria for Progression
Primary Screen Biochemical (e.g., ADP-Glo)% Inhibition> 50% inhibition at 10 µM
Hit Confirmation Biochemical (e.g., ADP-Glo)Biochemical IC50IC50 < 10 µM with a full curve
Cellular Assay Target Engagement (e.g., NanoBRET)Cellular IC50IC50 < 30 µM
Prioritization Selectivity ProfilingSelectivity Score>10-fold selective over related kinases

A compound like this compound would be considered a high-quality hit if it demonstrates:

  • A potent biochemical IC50 (<1 µM).

  • A clear dose-response in the cellular target engagement assay , indicating cell permeability and on-target activity.

  • A favorable selectivity profile when tested against a panel of related kinases.

These prioritized hits then form the basis for medicinal chemistry efforts to explore the structure-activity relationship (SAR) and develop lead compounds.[7]

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]

  • Macarrón, R. (Ed.). (2016). High Throughput Screening: Methods and Protocols. Springer. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1–32. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Egan, C. M., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 8(9), e72659. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • PubChemLite. This compound. PubChemLite. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Research, 5(2), 196-214. [Link]

  • Metz, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4983. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The method is designed for use in research, quality control, and drug development settings. The protocol employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a dilute acid aqueous buffer, coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed in detail to provide a foundational understanding for method transfer and troubleshooting. The protocol outlined herein is designed to be self-validating through rigorous system suitability criteria and is developed in accordance with international regulatory standards.

Scientific Rationale and Method Development

The successful quantification of this compound, a polar molecule containing a basic primary amine, requires careful consideration of chromatographic principles to ensure adequate retention, optimal peak shape, and sensitivity.

  • Analyte Physicochemical Properties: The target analyte possesses a predicted LogP of approximately -0.5, indicating high polarity.[1] The presence of the 3-amino group (a basic moiety) and the N,N-dimethylacetamide group contributes to its hydrophilicity. Standard reversed-phase chromatography on traditional C18 columns can be challenging for such polar compounds, often resulting in poor retention.[2][3]

  • Stationary Phase Selection: A C18 column is the most widely used stationary phase in reversed-phase chromatography due to its versatility and high hydrophobic separation power.[4] To counteract the low retention of our polar analyte, a modern, high-purity silica-based C18 column with a high surface area is selected. For enhanced robustness, especially under highly aqueous conditions, a column with polar-endcapping or a polar-embedded ligand is recommended to prevent phase collapse (pore dewetting).[5]

  • Mobile Phase Optimization:

    • Aqueous Phase and pH Control: The primary amino group on the pyrazole ring will be protonated at acidic pH. This positive charge can lead to undesirable ionic interactions with residual, negatively charged silanols on the silica backbone of the column, causing peak tailing. To ensure a consistent ionization state and mitigate these secondary interactions, the mobile phase is buffered at a low pH. A dilute solution of an acid like formic acid or trifluoroacetic acid (TFA) is effective. 0.1% formic acid is chosen here as it is a volatile buffer, making it compatible with mass spectrometry if future hyphenation is desired, and it provides sufficient acidity to protonate the analyte and sharpen the peak.

    • Organic Modifier: Acetonitrile is selected over methanol as the organic modifier. It typically provides better peak shapes for basic compounds, has a lower UV cutoff wavelength, and generates lower backpressure, allowing for higher flow rates if needed.[6]

    • Elution Mode: An isocratic elution is chosen for its simplicity, robustness, and faster re-equilibration times, which is ideal for high-throughput quality control analysis. The ratio of aqueous to organic phase is optimized to achieve a retention time that provides sufficient separation from the solvent front and any potential early-eluting impurities, typically aiming for a capacity factor (k') between 2 and 10.

  • Detection Wavelength: The pyrazole ring system provides a UV chromophore. To maximize sensitivity, the detection wavelength should be set at the analyte's maximum absorbance (λmax). A photodiode array (PDA) detector is used during method development to scan the UV spectrum of the analyte and determine the optimal wavelength for quantification.

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or Nylon).

  • Reagents and Materials:

    • This compound reference standard (purity ≥99.5%).

    • Acetonitrile (HPLC grade).

    • Formic acid (≥98%).

    • Water (ASTM Type I, Milli-Q® or equivalent).

    • Column: Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

Detailed Analytical Protocol

Step 1: Preparation of Solutions
  • Mobile Phase (Aqueous Component): 0.1% Formic Acid in Water

    • Measure 999 mL of HPLC-grade water into a 1 L glass reservoir.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase (Organic Component): Acetonitrile

    • Use HPLC-grade acetonitrile directly.

  • Diluent: 50:50 (v/v) Acetonitrile/Water

    • Combine 500 mL of HPLC-grade water with 500 mL of acetonitrile in a 1 L flask.

    • Mix well. This solution is used for preparing standards and samples to ensure compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

Step 2: Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table.

ParameterCondition
HPLC Column Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 85% (0.1% Formic Acid in Water) : 15% (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm (or determined λmax)
Run Time 10 minutes
Step 3: Analytical Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & Diluent Preparation prep_std Reference Standard Stock & Working Solutions prep_sample Sample Weighing, Dissolution & Dilution sst System Suitability Test (SST) prep_sample->sst analysis Chromatographic Run (Standards & Samples) sst->analysis If Passed integration Peak Integration & Identification analysis->integration calibration Calibration Curve Generation (r² ≥ 0.999) integration->calibration quant Quantification of Analyte in Sample integration->quant calibration->quant report Final Report Generation quant->report

Caption: HPLC quantification workflow for this compound.

Step 4: System Suitability and Quality Control

Before sample analysis, the chromatographic system must be verified to ensure it is fit for its intended purpose. This is achieved by performing a System Suitability Test (SST).[7][8] Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry, indicating ideal chromatographic interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the overall system.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.
Step 5: Sample Analysis and Calculation
  • Sample Preparation: Accurately weigh a sample containing the analyte, dissolve it in the diluent to a known volume, and dilute further if necessary to bring the concentration within the linear range of the calibration curve (e.g., to a target of 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

  • Injection Sequence: Run a blank (diluent), the standard solutions for the calibration curve, and then the prepared sample solutions.

  • Quantification: The concentration of the analyte in the sample is determined using the linear regression equation derived from the calibration curve of the standard solutions (Peak Area vs. Concentration).

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Method Validation Framework

This analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[9][10][11] The validation should assess the parameters summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix).[11]Peak purity analysis (via PDA) should pass. No interference at the analyte's retention time in blank/placebo chromatograms.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-100 µg/mL).
Accuracy (Recovery) The closeness of the test results to the true value, assessed by spiking a known amount of analyte into a placebo matrix.[13]98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): %RSD ≤ 2.0%.Intermediate Precision (Inter-day): %RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]System suitability parameters must be met after minor changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic).

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantification of this compound. By explaining the scientific rationale behind the choice of column, mobile phase, and other parameters, this guide serves not only as a protocol but also as a foundational document for researchers. The inclusion of rigorous system suitability criteria and a clear validation framework ensures that the method is trustworthy and compliant with the standards of the pharmaceutical industry.[14][15]

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link][7][16]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link][14]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][15]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][17]

  • DSDP Analytics. USP <621> Chromatography. [Link][8]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][13]

  • Al-Lawati, H. et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. ACS Omega. [Link][12]

  • Phenomenex. Reversed Phase HPLC Columns. [Link][4]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link][5]

  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135478438, this compound. [Link][1]

  • Agilent Technologies. (2013). Too Polar for Reversed Phase – What Do You Do?[Link][3]

  • Google Patents. CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard. [6]

Sources

Title: A Robust, Luminescence-Based In Vitro Assay for Characterizing the Inhibitory Activity of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide on Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The 3-aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently identified as the core pharmacophore in a multitude of kinase inhibitors.[1][2] Compounds bearing this moiety have shown potent activity against various members of the human kinome, with particular relevance to the Cyclin-Dependent Kinase (CDK) family.[1][3] CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention.[3][4][5][6] Specifically, CDK2, in complex with Cyclin A or Cyclin E, is essential for the G1/S phase transition and S phase progression.[5][7][8] This application note provides a detailed protocol for a robust and high-throughput compatible in vitro biochemical assay to determine the inhibitory potency of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide against the CDK2/Cyclin A2 complex. The methodology leverages the ADP-Glo™ Kinase Assay principle, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9][10] This luminescent, endpoint assay provides a highly sensitive and reliable system for determining dose-dependent inhibition and calculating IC₅₀ values, a critical parameter in the drug discovery cascade.

Introduction and Assay Principle

The primary goal of this protocol is to quantify the inhibitory effect of a test compound, this compound, on the enzymatic activity of the human CDK2/Cyclin A2 kinase complex. The assay measures the fundamental catalytic event: the transfer of a phosphate group from ATP to a peptide substrate.[9]

The chosen methodology is the ADP-Glo™ Kinase Assay, selected for its high sensitivity, broad dynamic range, and resistance to signal interference. The assay operates on a two-step principle:

  • Kinase Reaction: Recombinant CDK2/Cyclin A2 enzyme, a specific peptide substrate, and ATP are incubated with varying concentrations of the test inhibitor. The kinase transfers phosphate from ATP to the substrate, producing ADP. The amount of ADP produced is directly proportional to the kinase activity.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. Subsequently, a Kinase Detection Reagent is added, which converts the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase enzyme, which generates a luminescent signal directly proportional to the initial amount of ADP.[10]

Therefore, a potent inhibitor will decrease CDK2/Cyclin A2 activity, leading to less ADP production and a lower luminescent signal.

Assay Logic Diagram

AssayPrinciple cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Detection K_Reaction CDK2/CycA2 + Substrate + ATP + Inhibitor ADP Phospho-Substrate + ADP (Amount ∝ Kinase Activity) K_Reaction->ADP Incubate @ 30°C Deplete_ATP Add ADP-Glo™ Reagent (Depletes remaining ATP) ADP->Deplete_ATP Reaction product enters detection phase Convert_ADP Add Kinase Detection Reagent (Converts ADP to ATP) Deplete_ATP->Convert_ADP Luciferase Luciferase + Luciferin + New ATP Convert_ADP->Luciferase Light Luminescent Signal (Signal ∝ ADP) Luciferase->Light

Caption: Principle of the two-step luminescent kinase assay.

Materials and Reagents

  • Enzyme: Recombinant Human CDK2/Cyclin A2 Complex (e.g., BPS Bioscience, Cat. #40101 or similar)[7]

  • Substrate: CDK/Abl Peptide Substrate (Sequence: EAIYAAPFAKKK) or similar validated peptide for CDK2.

  • Test Compound: this compound, synthesized and quality-controlled.

  • Positive Control Inhibitor: Staurosporine or another known potent CDK2 inhibitor (e.g., Milciclib).[6]

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[10]

  • Assay Plates: White, opaque, flat-bottom 96-well or 384-well plates (low-volume, e.g., Corning #3572).

  • Buffer and Solutions:

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Adenosine 5'-Triphosphate (ATP), molecular biology grade.

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Dithiothreitol (DTT), 1 M stock.

    • Ultra-pure water.

  • Equipment:

    • Luminometer capable of reading glow luminescence.

    • Multichannel pipettes or automated liquid handler.

    • 30°C incubator.[11]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 25 µL. Adjust volumes proportionally for other formats.

Reagent Preparation
  • Kinase Reaction Buffer (1X): Prepare a working buffer containing 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 0.5 mM DTT. The inclusion of DTT is critical for maintaining enzyme stability.

  • ATP Stock (10 mM): Dissolve ATP in ultra-pure water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the 10 mM stock in 100% DMSO to create 100X working stocks. For a 10-point curve, a 1:3 serial dilution starting from 1 mM is recommended. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[11][12]

  • Enzyme Working Solution (2X): Thaw the recombinant CDK2/Cyclin A2 on ice. Dilute the enzyme to a 2X final concentration (e.g., 2 ng/µL) in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields ~50-80% ATP consumption.

  • Substrate/ATP Working Solution (2X): Prepare a 2X solution of substrate and ATP in 1X Kinase Reaction Buffer. The final concentration of ATP should be at or near its Michaelis-Menten constant (Kₘ) for CDK2 to ensure sensitive detection of ATP-competitive inhibitors.[13] A typical starting concentration is 10 µM ATP and 0.2 mg/mL peptide substrate.

Assay Procedure Workflow

Workflow start Start A 1. Add 12.5 µL of 2X Enzyme Solution to all wells start->A end End B 2. Add 2.5 µL of 10X Compound Dilutions (or DMSO for controls) A->B C 3. Add 10 µL of 2X Substrate/ATP Solution to initiate reaction B->C D 4. Mix gently and incubate for 60 min at 30°C C->D E 5. Add 25 µL of ADP-Glo™ Reagent Incubate for 40 min at RT D->E F 6. Add 50 µL of Kinase Detection Reagent Incubate for 30 min at RT E->F G 7. Read Luminescence (RLU) F->G H 8. Analyze Data (Calculate % Inhibition, IC₅₀) G->H H->end

Caption: Step-by-step experimental workflow for the CDK2 assay.

Plate Layout and Execution
ComponentVolume"Test" Wells"No Inhibitor" Control (100% Activity)"No Enzyme" Control (0% Activity)
1. 2X Enzyme Solution12.5 µL-
1a. 1X Kinase Buffer12.5 µL--
2. 10X Compound (in DMSO)2.5 µL--
2a. 10% DMSO (in Buffer)2.5 µL-
Pre-incubation (Optional, 10 min at RT)
3. 2X Substrate/ATP Mix10 µL
Total Reaction Volume 25 µL
Incubate at 30°C for 60 minutes
4. ADP-Glo™ Reagent25 µL
Incubate at RT for 40 minutes
5. Kinase Detection Reagent50 µL
Incubate at RT for 30 minutes
Read Luminescence

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw data will be in Relative Light Units (RLU). The percent inhibition for each compound concentration is calculated using the signals from the control wells.

Formula: % Inhibition = 100 * (1 - (RLU_Test - RLU_NoEnzyme) / (RLU_NoInhibitor - RLU_NoEnzyme))

IC₅₀ Determination

The IC₅₀ value is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived.

Data Analysis Workflow Diagram

DataAnalysis input Raw RLU Data Test Wells No Inhibitor Control No Enzyme Control normalize Normalize Data % Inhibition = 100 * (1 - (RLU_test - RLU_min) / (RLU_max - RLU_min)) input->normalize plot Plot Data Y-axis: % Inhibition X-axis: Log[Inhibitor] normalize->plot fit Curve Fitting Fit to 4-Parameter Logistic Model plot->fit output {Output | IC₅₀ Value} fit->output

Caption: Workflow for calculating IC₅₀ from raw luminescence data.

Assay Validation and Quality Control

To ensure the assay is robust, reliable, and suitable for screening, key performance metrics must be evaluated. This constitutes a self-validating system.

ParameterFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(RLU_NoInhibitor) / Mean(RLU_NoEnzyme)> 5Ensures a sufficient dynamic range to detect inhibition.
Z-Factor (Z') 1 - (3*(SD_NoInhibitor + SD_NoEnzyme)) / |Mean_NoInhibitor - Mean_NoEnzyme|> 0.5A statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS.
DMSO Tolerance Compare activity at 0.1% vs 1% DMSO< 15% change in activityConfirms that the solvent used to deliver the compound does not significantly affect enzyme activity.[11][12]

Conclusion

This application note details a comprehensive, step-by-step protocol for determining the inhibitory activity of this compound against CDK2/Cyclin A2. The luminescence-based assay is sensitive, robust, and amenable to high-throughput formats, making it an ideal tool for primary screening, structure-activity relationship (SAR) studies, and lead optimization in a drug discovery context. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data for informed decision-making.

References

  • Amsbio. CDK2 Assay Kit, 79599. Amsbio. Retrieved from [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Retrieved from [Link]

  • BPS Bioscience. CDK12/Cyclin K Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Kettner-Buhrow, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • BPS Bioscience. Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Scott, A. D., et al. (2015). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. Retrieved from [Link]

  • BPS Bioscience. CDK2 Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Lucet, I. S., et al. (2010). In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Retrieved from [Link]

  • BPS Bioscience. Chemi-Verse™ CDK12/CyclinK Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

  • Schönthal, A. H. (2004). Measuring cyclin-dependent kinase activity. PubMed. Retrieved from [Link]

  • Kamal, A., et al. (2013). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Retrieved from [Link]

  • Astex Technology. Fragment-based drug discovery. Cyclin dependent kinase inhibitors: from hit to clinical candidate. Astex. Retrieved from [Link]

  • Cipriano, J. C., & Chen, Y. (2001). Assays for Cyclin-Dependent Kinase Inhibitors. Springer Nature Experiments. Retrieved from [Link]

  • Li, N., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. NIH. Retrieved from [Link]

  • Anders, C. K., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery - AACR Journals. Retrieved from [Link]

  • Currò, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Retrieved from [Link]

  • Al-wsabie, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]

  • Sharma, V., et al. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. IMR Press. Retrieved from [Link]

  • Herken, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. Retrieved from [Link]

Sources

Application of Pyrazole-Based CDK2 Inhibitors in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Cell Cycle Engine in Oncology

Uncontrolled cell proliferation is a fundamental characteristic of cancer.[1][2] At the heart of the cell division cycle are cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that act as the engine driving cells through the various phases of growth and division.[3][4] Among these, Cyclin-Dependent Kinase 2 (CDK2) is a pivotal regulator of the G1 to S phase transition, a critical checkpoint where the cell commits to replicating its DNA.[3][5] In numerous cancers, the CDK2 signaling pathway is hyperactive due to factors like the overexpression of its binding partner, Cyclin E.[5][6] This dependency makes CDK2 a compelling therapeutic target for cancer treatment.[7][8][9]

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][10] This guide provides a comprehensive overview and detailed protocols for researchers evaluating novel pyrazole-containing compounds, such as those based on the "2-(3-amino-1H-pyrazol-1-yl)" core, for their potential as CDK2 inhibitors in cancer cell lines.

The CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 activity is tightly regulated throughout the cell cycle. In the late G1 phase, Cyclin E levels rise, leading to the formation of the Cyclin E/CDK2 complex. This complex is then activated through phosphorylation by the CDK-activating kinase (CAK).[11] Activated Cyclin E/CDK2 phosphorylates a host of substrate proteins, most notably the Retinoblastoma protein (Rb).[3][4]

Phosphorylation of Rb by Cyclin E/CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[3] As the cell progresses into the S phase, Cyclin E is degraded, and CDK2 then associates with Cyclin A. The Cyclin A/CDK2 complex continues to phosphorylate substrates required for the initiation and elongation stages of DNA replication.[3][5] Given this central role, inhibiting CDK2 can effectively halt the proliferation of cancer cells that are highly dependent on this pathway.

CDK2_Pathway cluster_G1 G1 Phase cluster_G1S_Transition G1/S Transition cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F E2F (free) pRb_E2F->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinA_CDK2 Cyclin A / CDK2 CDK2->CyclinA_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes CAK CAK CAK->CyclinE_CDK2 activates p21_p27 p21/p27 p21_p27->CyclinE_CDK2 inhibits Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CDK2 inhibits CyclinA Cyclin A CyclinA->CyclinA_CDK2 CyclinA_CDK2->DNA_Replication promotes

Caption: The CDK2 signaling pathway at the G1/S transition.

Experimental Workflow for Evaluating Pyrazole-Based CDK2 Inhibitors

A systematic approach is crucial for characterizing the anti-cancer properties of a novel pyrazole compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to target validation and mechanism of action studies.

Experimental_Workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_validation Phase 3: Target Validation Cell_Viability Cell Viability Assay (MTT/MTS) IC50 IC50 Determination Cell_Viability->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Western_Blot Western Blot Analysis (pRb, Cyclin E, etc.) IC50->Western_Blot Kinase_Assay In Vitro Kinase Assay (CDK2/Cyclin E) Western_Blot->Kinase_Assay Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity

Caption: A streamlined workflow for inhibitor characterization.

Protocols for Key Experiments

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol determines the concentration of the test compound required to inhibit the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468 for breast cancer; A2058 for melanoma)[12][13]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (e.g., 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Compound ClassCancer Cell LineReported IC50 (µM)Reference
Pyrazole-basedMDA-MB-435 (Melanoma)0.0361[14]
Pyrazole-basedA2058 (Melanoma)High Potency[13]
Pyrazole-basedMV4-11 (Leukemia)High Potency[13]
Pyrazole-basedM14 (Melanoma)1.76[14]
Pyrazole-basedUACC-62 (Melanoma)1.85[14]
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on cell cycle progression. CDK2 inhibition is expected to cause an arrest in the G1 phase of the cell cycle.

Principle: Cells are fixed and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 60-70% confluency. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis for CDK2 Pathway Proteins

This protocol assesses the effect of the compound on the expression and phosphorylation status of key proteins in the CDK2 pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins. A decrease in the phosphorylation of Rb (pRb) is a key indicator of CDK2 inhibition.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-pRb (Ser807/811), anti-Rb, anti-CDK2, anti-Cyclin E, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

The protocols and workflow detailed in this guide provide a robust framework for the preclinical evaluation of pyrazole-based compounds as potential CDK2 inhibitors for cancer therapy. Positive results from these in vitro studies, such as potent IC50 values, induction of G1 cell cycle arrest, and modulation of the CDK2 signaling pathway, would provide a strong rationale for advancing promising compounds to in vivo animal models and further drug development. The versatility of the pyrazole core continues to offer exciting opportunities for the design of next-generation selective and potent anti-cancer agents.[15][16][17]

References

  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update.
  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Upd
  • Targeting CDK2 for cancer therapy. PubMed, NIH.
  • Novel CDK2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
  • A Role for Cdk2 Kinase in Negatively Regulating DNA Replication during S Phase of the Cell Cycle. Rockefeller University Press.
  • Cyclin-dependent kinase 2. Wikipedia.
  • CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. Frontiers.
  • The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. PMC, PubMed Central.
  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conform
  • What are CDK2 modul
  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. MDPI.
  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC, NIH.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.

Sources

Investigating the Antimicrobial Potential of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antimicrobial properties of a specific pyrazole derivative, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. This guide offers detailed protocols, the rationale behind experimental choices, and a framework for data interpretation, empowering researchers to rigorously evaluate the potential of this compound as a novel antimicrobial agent.

Introduction: The Promise of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous clinically approved drugs.[4][5] Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2][5][6] The antimicrobial potential of pyrazoles stems from their ability to interfere with essential bacterial metabolic pathways.[1] Various structural modifications to the pyrazole ring have been shown to modulate their spectrum of activity and potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][7]

The compound of interest, this compound, features key structural motifs—an amino group and an N,N-dimethylacetamide side chain—that can be hypothesized to influence its interaction with biological targets and its pharmacokinetic properties. This guide provides the necessary protocols to systematically investigate its antimicrobial efficacy.

Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase

A prominent mechanism of action for several antibacterial pyrazole derivatives is the inhibition of bacterial DNA gyrase.[1][5] This enzyme, a type II topoisomerase, is crucial for bacterial DNA replication, recombination, and repair. Its inhibition leads to the cessation of these vital processes and ultimately bacterial cell death. The planar, electron-rich pyrazole ring can mimic the binding of ATP to the gyrase B subunit (GyrB), while various substituents can form hydrogen bonds and other interactions within the ATP-binding pocket, leading to potent inhibition.

Based on the known activity of other pyrazole derivatives, it is hypothesized that this compound may also function as a DNA gyrase inhibitor. The 3-amino group could potentially form key hydrogen bonds with amino acid residues in the active site, while the N,N-dimethylacetamide moiety might influence solubility and cell permeability.

Synthesis of this compound

A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of N-substituted pyrazoles. A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations.

Protocol: Synthesis of this compound

Materials and Reagents:

  • 3-Aminopyrazole

  • N,N-dimethyl-2-chloroacetamide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-aminopyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add N,N-dimethyl-2-chloroacetamide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Antimicrobial Susceptibility Testing

To evaluate the antimicrobial properties of the synthesized compound, a series of standardized tests should be performed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a quantitative and widely used technique for determining MIC values.

Protocol: Broth Microdilution Assay

Materials and Reagents:

  • Synthesized this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the vehicle used to dissolve the compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Dilutions Prepare Serial Dilutions of Test Compound Dilutions->Plate Controls Include Positive, Negative, & Sterility Controls Plate->Controls Incubate Incubate Plate (18-24h for bacteria, 24-48h for fungi) Controls->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculate Inoculate Agar Plate with Test Microorganism Apply_Disks Apply Disks to Inoculated Agar Plate Inoculate->Apply_Disks Prepare_Disks Prepare Disks with Test Compound & Controls Prepare_Disks->Apply_Disks Incubate Incubate Plate (18-24h) Apply_Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results (Sensitive, Intermediate, Resistant) Measure->Interpret

Caption: Workflow for the Disk Diffusion Assay.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner. Tables are an effective way to summarize the quantitative data obtained from the MIC and MBC assays.

Table 1: Hypothetical MIC and MBC Values for this compound
MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive1632
Bacillus subtilisPositive816
Escherichia coliNegative3264
Pseudomonas aeruginosaNegative>128>128
Candida albicansN/A64128
Aspergillus fumigatusN/A>128>128

Interpretation: The ratio of MBC to MIC can provide insights into whether the compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). A ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Hypothetical Zone of Inhibition Diameters for this compound
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Bacillus subtilis22
Escherichia coli14
Pseudomonas aeruginosa6 (no inhibition)

Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. Larger zones indicate greater susceptibility.

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of the antimicrobial properties of this compound. Based on the results obtained from these assays, further studies can be designed to delve deeper into its potential as a novel antimicrobial agent. These may include:

  • Mechanism of Action Studies: Performing DNA gyrase inhibition assays to confirm the hypothesized mechanism.

  • Toxicity Studies: Evaluating the cytotoxicity of the compound against mammalian cell lines to assess its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its antimicrobial activity and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of infection to evaluate its efficacy in a living system.

The systematic application of these protocols will enable a thorough and scientifically rigorous evaluation of this compound, contributing to the vital search for new and effective antimicrobial therapies.

References

  • Al-Hourani, B. J., & Sharma, S. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 148-169. [Link]

  • El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 54(3), 1848-1856. [Link]

  • Yadav, P., & Kumar, R. (2019). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Current Drug Discovery Technologies, 16(3), 329-338. [Link]

  • Alzahrani, A. Y., Danial, E. N., El-Ziaty, A. K., Ali, R. S., & Hassan, A. M. A. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 1-17. [Link]

  • El-Gazzar, A. R. B. A., Youssef, A. M., & El-Sayed, M. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2472. [Link]

  • Whitt, J. M., et al. (2023). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Kumar, A., & Kumar, R. (2019). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Topics in Medicinal Chemistry, 19(23), 2110-2133. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Di Mola, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2533. [Link]

  • Patel, R. V., & Patel, H. V. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3), 658-666. [Link]

Sources

Application Notes and Protocols for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the use of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide as a kinase inhibitor. While this specific molecule is a novel entity with limited published data, its aminopyrazole core is a well-established pharmacophore in kinase inhibitor design, known to target various kinases by interacting with the ATP-binding site.[1][2][3] This guide, therefore, presents a scientifically-grounded, hypothetical framework for its application, postulating its primary activity against Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases crucial for cell cycle regulation. Dysregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets.[4][5] The protocols detailed herein are based on established methodologies for characterizing kinase inhibitors and provide a robust starting point for researchers.[6][7][8][9][10][11]

Introduction: The Aminopyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[12][13] In the context of kinase inhibition, the 3-aminopyrazole moiety has proven to be a particularly effective "hinge-binding" motif.[1][3] This structural element typically forms a triad of hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[3] This interaction mimics the binding of the adenine ring of ATP, leading to competitive inhibition.

Based on extensive literature on analogous compounds, we hypothesize that this compound (hereafter referred to as Compound AP-DMA) is a potent inhibitor of one or more members of the CDK family, such as CDK2 and CDK5.[3] This application note will therefore focus on methodologies to validate this hypothesis and characterize the inhibitory potential of Compound AP-DMA.

Postulated Mechanism of Action and Signaling Pathway

We propose that Compound AP-DMA acts as a competitive inhibitor of ATP at the active site of CDKs. The aminopyrazole core is predicted to engage with the hinge region of the kinase, while the N,N-dimethylacetamide moiety may occupy the ribose-binding pocket or extend towards the solvent-exposed region, potentially contributing to selectivity and potency.

Impact on the Cell Cycle Signaling Pathway

CDKs are the core engines of the cell cycle, driving transitions between different phases (G1, S, G2, M). Their activity is tightly regulated by cyclins and endogenous CDK inhibitors. Inhibition of key CDKs, such as CDK2, by Compound AP-DMA is expected to induce cell cycle arrest, primarily at the G1/S or G2/M transitions, leading to an anti-proliferative effect in cancer cells.

CDK_Inhibition_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation (inhibition) E2F E2F Rb->E2F Inhibition Cyclin E Cyclin E E2F->Cyclin E Transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK2 CDK2 Cyclin E->CDK2 Activation CDK2->Rb Phosphorylation (inhibition) Cell_Cycle_Arrest G1/S Cell Cycle Arrest p27 p27 p27->CDK2 Inhibition Compound_AP-DMA Compound AP-DMA Compound_AP-DMA->CDK2 Inhibition

Caption: Postulated signaling pathway of Compound AP-DMA inducing G1/S cell cycle arrest through CDK2 inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of Compound AP-DMA.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol aims to determine the half-maximal inhibitory concentration (IC50) of Compound AP-DMA against a specific kinase, such as CDK2/Cyclin A. A common method is a fluorescence-based assay that measures the amount of ATP remaining after the kinase reaction.[11][14]

Materials:

  • Recombinant human CDK2/Cyclin A (or other target kinase)

  • Kinase substrate (e.g., a peptide substrate for CDK2)

  • ATP

  • Compound AP-DMA (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Fluorescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound AP-DMA in DMSO. A typical starting concentration range is 10 mM down to 1 nM. Further dilute the compound in kinase assay buffer.

  • Reaction Setup: In each well of the plate, add:

    • Kinase solution (pre-diluted in kinase assay buffer)

    • Compound AP-DMA at various concentrations (or DMSO for control)

    • Substrate solution

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control).

    • Normalize the data with respect to the positive control (DMSO, 100% activity) and negative control (no ATP, 0% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation:

  • Include a known inhibitor of the target kinase as a positive control to validate assay performance.

  • Run a Z'-factor analysis to assess the robustness and quality of the assay.

Cell-Based Assay for Target Engagement and Cellular Potency

Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.[6][8][9] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase. For CDK2, a relevant substrate is the Retinoblastoma protein (Rb).

Materials:

  • Cancer cell line with high CDK2 activity (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Compound AP-DMA (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound AP-DMA for a specified duration (e.g., 24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Rb signal to the total Rb signal.

    • Plot the normalized phospho-Rb levels against the inhibitor concentration to determine the cellular IC50.

Western_Blot_Workflow cluster_workflow Cell-Based Assay Workflow Cell_Culture 1. Cell Seeding & Culture Treatment 2. Compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Probing 7. Antibody Probing Transfer->Probing Detection 8. Chemiluminescent Detection Probing->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Caption: A streamlined workflow for assessing target engagement of Compound AP-DMA in a cellular context using Western blotting.

Data Presentation and Interpretation

In Vitro Kinase Selectivity Profile

To understand the selectivity of Compound AP-DMA, it should be screened against a panel of kinases. The results can be presented in a table format.

Kinase TargetIC50 (nM)
CDK2/Cyclin A 15
CDK5/p2525
CDK1/Cyclin B150
Aurora A>1000
LRRK2>1000
Akt1>5000
...and so on...

Interpretation: The hypothetical data above suggests that Compound AP-DMA is a potent inhibitor of CDK2 and CDK5 with good selectivity against other tested kinases. This profile would make it a promising candidate for further investigation as an anti-cancer agent.

Cellular Anti-proliferative Activity

The anti-proliferative effects of Compound AP-DMA can be assessed using a cell viability assay (e.g., MTT or CellTiter-Glo®) across a panel of cancer cell lines.

Cell LineTissue of OriginGI50 (µM)
HeLaCervical Cancer0.5
MCF-7Breast Cancer0.8
HCT116Colon Cancer1.2
A549Lung Cancer2.5

Interpretation: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values indicate that Compound AP-DMA has potent anti-proliferative activity in the sub-micromolar range in several cancer cell lines.

Conclusion and Future Directions

The aminopyrazole-based compound, this compound, represents a promising scaffold for the development of novel kinase inhibitors. Based on the established role of this scaffold, we have presented a hypothetical application framework centered on its potential as a CDK inhibitor. The detailed protocols for in vitro and cell-based assays provide a clear path for researchers to validate its biological activity, determine its potency and selectivity, and elucidate its mechanism of action. Future studies should focus on comprehensive kinome profiling, elucidation of the co-crystal structure with its target kinase to confirm the binding mode, and in vivo efficacy studies in relevant cancer models.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Retrieved from [Link]

  • RACO. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti- thyroid activity?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

  • PubMed. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

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Application Notes & Protocols: A Phased Approach to In Vivo Evaluation of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential

The compound 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a novel small molecule integrating two key pharmacophores: a pyrazole ring and an N,N-dimethylacetamide moiety. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects[1][2][3][4][5][6]. This versatility stems from the pyrazole ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in various interactions with biological targets[1].

Concurrently, the N,N-dimethylacetamide (DMAc) portion of the molecule is not merely an inert solubilizing group. Recent studies have revealed that DMAc itself possesses anti-inflammatory and neuroprotective properties, primarily through the inhibition of the NF-κB signaling pathway[7][8][9]. This dual-functionality suggests that this compound could exhibit synergistic or unique pharmacological activities.

These application notes provide a comprehensive, phased-in vivo experimental design to systematically evaluate the therapeutic potential of this compound. The protocols are designed to be self-validating, with each phase informing the next, ensuring a logical and resource-efficient progression from initial safety assessments to efficacy and preliminary toxicology studies[10][11][12][13][14][15].

Phase 1: Foundational In Vitro Characterization

Prior to committing to extensive in vivo studies, a foundational in vitro assessment is critical to delineate the primary biological activity of this compound and inform the selection of appropriate in vivo models.

Protocol 1: Broad-Spectrum In Vitro Profiling
  • Kinase Panel Screening:

    • Rationale: Many pyrazole-containing drugs are kinase inhibitors. A broad-panel kinase screen will identify potential molecular targets.

    • Method: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a panel of at least 100 kinases at a fixed concentration (e.g., 10 µM).

    • Endpoint: Percentage of kinase inhibition.

  • Cell Viability and Cytotoxicity Assays:

    • Rationale: To determine the compound's effect on cell proliferation and identify potential anticancer activity.

    • Method: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) and a non-cancerous cell line (e.g., HEK293) using a standard MTT or CellTiter-Glo assay.

    • Endpoint: IC50 (half-maximal inhibitory concentration).

  • Anti-inflammatory Assays:

    • Rationale: To investigate the potential anti-inflammatory effects suggested by both the pyrazole and DMAc moieties.

    • Method:

      • Use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

      • Treat cells with varying concentrations of the compound.

      • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

      • Assess NF-κB activation via Western blot for phosphorylated p65 or a reporter assay.

    • Endpoint: Dose-dependent reduction in cytokine production and NF-κB activation.

Phase 2: In Vivo Acute Toxicity and Dose-Range Finding

The initial in vivo step is to establish the safety profile and determine the appropriate dose range for subsequent efficacy studies. An acute toxicity study is essential for identifying the maximum tolerated dose (MTD)[10][16].

Protocol 2: Acute Toxicity and MTD Determination
  • Animal Model:

    • Species: BALB/c mice (male and female, 6-8 weeks old).

    • Rationale: A common and well-characterized rodent model for initial toxicity studies.

  • Experimental Design:

    • Groups:

      • Vehicle control (e.g., saline, 0.5% carboxymethylcellulose).

      • Increasing doses of the compound (e.g., 10, 50, 100, 250, 500 mg/kg).

    • Administration: Intraperitoneal (IP) or oral (PO) gavage, depending on solubility and intended clinical route.

    • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) immediately after dosing and daily for 14 days.

    • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.

Parameter Specification
Animal Model BALB/c mice (n=3-5/sex/group)
Dose Levels Vehicle, 10, 50, 100, 250, 500 mg/kg
Route of Administration IP or PO
Observation Period 14 days
Primary Endpoints Mortality, clinical signs of toxicity, body weight changes

Phase 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy and toxicology data[12].

Protocol 3: Single-Dose Pharmacokinetic Study
  • Animal Model:

    • Species: Sprague-Dawley rats (male, cannulated).

    • Rationale: Larger blood volume allows for serial sampling from a single animal.

  • Experimental Design:

    • Groups:

      • Intravenous (IV) administration (e.g., 2 mg/kg).

      • Oral (PO) or Intraperitoneal (IP) administration (e.g., 20 mg/kg).

    • Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.

    • Endpoints: Calculate key PK parameters: Cmax, Tmax, AUC, half-life, and bioavailability.

Phase 4: Efficacy Evaluation in Disease Models

Based on the in vitro profiling results, select a relevant in vivo disease model to assess the therapeutic efficacy of this compound.

Example Protocol 4A: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
  • Animal Model:

    • Species: Wistar rats (male, 180-200g).

    • Rationale: A classic and reproducible model of acute inflammation[4].

  • Experimental Design:

    • Groups:

      • Vehicle control.

      • Positive control (e.g., Indomethacin, 10 mg/kg).

      • Compound at three dose levels (based on MTD).

    • Procedure:

      • Administer the compound or controls 1 hour before inducing inflammation.

      • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

      • Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Endpoint: Percentage inhibition of paw edema.

Example Protocol 4B: Xenograft Tumor Model (Anticancer)
  • Animal Model:

    • Species: Athymic nude mice (female, 6-8 weeks old).

    • Rationale: Immunocompromised mice that can accept human tumor xenografts.

  • Experimental Design:

    • Tumor Implantation: Subcutaneously implant a relevant human cancer cell line (identified from in vitro studies) into the flank of each mouse.

    • Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into:

      • Vehicle control.

      • Positive control (standard-of-care chemotherapy for that tumor type).

      • Compound at three dose levels.

    • Treatment: Administer treatment daily for a specified period (e.g., 21 days).

    • Monitoring: Measure tumor volume and body weight twice weekly.

    • Endpoint: Tumor growth inhibition (TGI).

Phase 5: Preliminary Toxicology Assessment

A short-term toxicology study will provide initial insights into the safety profile of the compound upon repeated administration.

Protocol 5: 14-Day Repeated-Dose Toxicology Study
  • Animal Model:

    • Species: Sprague-Dawley rats (male and female).

  • Experimental Design:

    • Groups:

      • Vehicle control.

      • Low, mid, and high doses of the compound (based on MTD and efficacy data).

    • Administration: Daily dosing for 14 days.

    • Endpoints:

      • Clinical observations and body weight.

      • Hematology and clinical chemistry at termination.

      • Gross necropsy and organ weights.

      • Histopathological examination of key organs (e.g., liver, kidneys, spleen, heart, lungs).

Visualizations

InVivo_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Safety cluster_2 Phase 3: PK/PD cluster_3 Phase 4: Efficacy cluster_4 Phase 5: Toxicology Kinase_Screening Kinase Panel Screening MTD_Study Acute Toxicity & MTD Determination Kinase_Screening->MTD_Study Cell_Viability Cell Viability Assays Cell_Viability->MTD_Study Anti_Inflammatory Anti-inflammatory Assays Anti_Inflammatory->MTD_Study PK_Study Pharmacokinetic Study MTD_Study->PK_Study Efficacy_Models Disease Model Efficacy Studies PK_Study->Efficacy_Models Tox_Study 14-Day Repeated Dose Toxicology Efficacy_Models->Tox_Study

Caption: Phased workflow for in vivo evaluation.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription Compound 2-(3-amino-1H-pyrazol-1-yl) -N,N-dimethylacetamide Compound->IKK Inhibits

Caption: Postulated NF-κB inhibitory mechanism.

References

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Al-Snafi, A. E. (2017). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. PMC - PubMed Central. Retrieved from [Link]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • The Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies [Video]. YouTube. Retrieved from [Link]

  • Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery. Retrieved from [Link]

  • Unknown. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The role of early in vivo toxicity testing in drug discovery toxicology. Retrieved from [Link]

  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from [Link]

  • ProBio CDMO. (n.d.). In Vivo Toxicology Study. Retrieved from [Link]

  • MDPI. (2022). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Stanford University. (n.d.). Small Molecule Drug Prototyping. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • National Institutes of Health. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]

  • Unknown. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. Retrieved from [Link]

  • National Institutes of Health. (1999). In vitro embryotoxicity study of n,n-dimethylacetamide and its main metabolite N-monomethylacetamide. PubMed. Retrieved from [Link]

  • ResearchGate. (2021, September 30). (PDF) FDA-Approved Excipient N,N-Dimethylacetamide Attenuates In-Vitro and In-Vivo Inflammatory Bowel Disease. Retrieved from [Link]

  • National Institutes of Health. (2023, May 1). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Retrieved from [Link]

  • RACO. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti- thyroid activity?. Retrieved from [Link]

  • American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ResearchGate. (2023, May). (PDF) N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

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Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Contextualizing the Cytotoxicity Assessment of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] Notably, many compounds incorporating the pyrazole ring have been investigated as potent anticancer agents, often functioning by inhibiting key cellular processes like tubulin polymerization or the activity of various protein kinases such as Cyclin-Dependent Kinases (CDKs).[1][3][4] The compound of interest, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, belongs to this promising class of molecules. Given the established biological activity of related structures, a thorough evaluation of its cytotoxic potential is a critical first step in its preclinical characterization.

This guide provides a comprehensive, multi-faceted strategy for assessing the in vitro cytotoxicity of this compound. We move beyond a single-endpoint assay to advocate for a holistic approach that interrogates cell viability, membrane integrity, and the specific mode of cell death (apoptosis vs. necrosis). This methodology ensures a robust and nuanced understanding of the compound's cellular impact, providing trustworthy data for drug development professionals.

Strategic Framework: Selecting the Appropriate Cellular Systems and Assays

A successful cytotoxicity study hinges on the judicious selection of both the biological system and the methods of inquiry. The rationale behind these choices is as critical as the execution of the protocols themselves.

Cell Line Selection: The Biological Canvas

The choice of cell line is paramount and should be guided by the therapeutic hypothesis.[5][6] Since pyrazole derivatives frequently exhibit anticancer properties, a panel of cancer cell lines from diverse tissue origins is recommended.[3] Furthermore, including a non-malignant cell line is essential to assess selectivity—a key attribute of a promising therapeutic candidate.

Recommended Cell Line Panel:

Cell LineTissue of OriginCharacteristicsRationale
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive. A common model for breast cancer.Represents a major cancer type with known sensitivities to kinase inhibitors.
A549 Lung CarcinomaA well-characterized model for non-small cell lung cancer.To assess efficacy against another prevalent solid tumor type.[3]
HepG2 Hepatocellular CarcinomaA human liver cancer cell line often used in toxicology studies.[7]Provides insight into potential hepatotoxicity.
MRC-5 Normal Lung FibroblastA non-cancerous, diploid human cell line.Serves as a crucial control to determine cytotoxicity towards normal cells and calculate a selectivity index.[5][6]
A Multi-Assay Approach for Comprehensive Cytotoxicity Profiling

Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without causing cell death (a cytostatic effect), which an assay like MTT would detect as a loss of "viability". Therefore, we employ a suite of assays to build a complete picture.

  • Primary Screening (Metabolic Viability): The MTT assay is a robust, colorimetric method ideal for initial screening and determining the compound's IC50 (half-maximal inhibitory concentration). It measures the activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[8][9]

  • Confirming Cell Death (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage—a hallmark of necrosis or late apoptosis.[10][11][12][13]

  • Elucidating the Mechanism (Apoptosis): To determine if the compound induces programmed cell death, we use two orthogonal assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by detecting the externalization of phosphatidylserine (PS) and loss of membrane integrity.[14][15]

    • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, the key executioner enzymes in the apoptotic cascade.[16][17][18]

Experimental and Analytical Workflow

A logical workflow ensures that experiments build upon one another, providing deeper insights at each stage. The initial MTT assay establishes the dose-response relationship, which then informs the concentrations used in the more detailed mechanistic assays.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Viability Screening cluster_mechanistic Phase 3: Mechanistic Investigation (at IC50 concentrations) cluster_ldh Membrane Integrity cluster_apoptosis Apoptosis Analysis cluster_synthesis Phase 4: Data Synthesis & Interpretation CellCulture Select & Culture Cell Lines (e.g., MCF-7, A549, MRC-5) CompoundPrep Prepare Stock & Serial Dilutions of 2-(3-amino-1H-pyrazol-1-yl) -N,N-dimethylacetamide SeedCells Seed Cells in 96-well Plates TreatCells Treat Cells with Compound (Dose-Response, 24-72h) SeedCells->TreatCells MTT Perform MTT Assay TreatCells->MTT Readout1 Measure Absorbance (570 nm) MTT->Readout1 Analysis1 Calculate % Viability & IC50 Value Readout1->Analysis1 LDH_Assay Perform LDH Assay Analysis1->LDH_Assay Inform Doses AnnexinV Annexin V / PI Staining (Flow Cytometry) Analysis1->AnnexinV Inform Doses Caspase Caspase-Glo® 3/7 Assay Analysis1->Caspase Inform Doses Readout2 Measure Absorbance (490 nm) LDH_Assay->Readout2 Analysis2 Calculate % Cytotoxicity Readout2->Analysis2 Interpret Synthesize Data: Determine Mode of Action (Cytostatic, Necrotic, Apoptotic) Analysis2->Interpret AnnexinV->Interpret Readout3 Measure Luminescence Caspase->Readout3 Analysis3 Calculate Fold-Change in Caspase Activity Readout3->Analysis3 Analysis3->Interpret

Figure 1: Overall experimental workflow.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

Principle

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[8] The amount of formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[19]

Materials and Reagents
  • Selected cell lines (e.g., MCF-7, A549, MRC-5)

  • Complete culture medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom tissue culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution: 5 mg/mL in sterile PBS.[20] Filter sterilize and store at -20°C, protected from light.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[21]

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the optimal seeding density in complete culture medium. This must be determined empirically for each cell line but is typically between 5,000-10,000 cells/well.[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for medium-only controls (background).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a concentrated stock solution of the test compound in DMSO.

    • Perform serial dilutions in serum-free or low-serum medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the compound-treated wells.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control medium) to the appropriate wells. Each condition should be performed in triplicate.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[20]

    • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculation:

      • Subtract the average absorbance of the medium-only wells from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

      • Plot % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: LDH Release Assay for Membrane Integrity

Principle

This colorimetric assay quantitatively measures LDH, a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[10][11] The released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, the amount of which is proportional to the level of cytotoxicity.[10]

Materials and Reagents
  • Cells cultured and treated in a 96-well plate as described in the MTT protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific), which typically includes:

    • Substrate Mix

    • Assay Buffer

    • Lysis Solution (e.g., 10X Triton X-100) for the maximum LDH release control.[11]

    • Stop Solution

  • A fresh 96-well flat-bottom assay plate.

Step-by-Step Methodology
  • Prepare Controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: To a set of vehicle control wells, add 10 µL of 10X Lysis Solution 45 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.[11][22]

    • Background Control: Medium only.

  • Sample Collection:

    • Following compound treatment, centrifuge the 96-well plate at 400 x g for 5 minutes. This step is recommended to pellet any detached cells.[13]

    • Carefully transfer 50 µL of the supernatant from each well to a corresponding well in the fresh assay plate.

  • Assay Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by combining the substrate and buffer).

    • Add 50-100 µL (as per kit protocol) of the Reaction Mixture to each well of the assay plate containing the supernatant.[13][22]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[10][13]

  • Data Acquisition and Analysis:

    • If required by the kit, add 50 µL of Stop Solution to each well.

    • Measure the absorbance at the recommended wavelength (usually 490-520 nm).[13]

    • Calculation:

      • Subtract the background control absorbance from all other readings.

      • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] * 100

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

Principle

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14] Flow cytometry analysis of cells stained with both allows for differentiation of four populations:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (rarely observed)

Materials and Reagents
  • Cells treated in 6-well or 12-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology
  • Cell Preparation:

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for an appropriate time (e.g., 24 hours). Include a vehicle control.

    • Harvest both floating and adherent cells. Collect the supernatant (containing floating cells) and then trypsinize the adherent cells. Combine them to ensure all cell populations are analyzed.[14]

    • Centrifuge the cell suspension at ~500 x g for 5 minutes.

    • Wash the cells once with cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.

    • Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic).

Protocol 4: Caspase-Glo® 3/7 Assay for Executioner Caspase Activity

Principle

This homogeneous "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[16] When added to cells, the reagent lyses the cells and allows active caspases to cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[16][18]

Materials and Reagents
  • Cells cultured and treated in a white-walled, opaque 96-well plate (to maximize luminescent signal).

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. #G8090 or similar).

  • Luminometer plate reader.

Step-by-Step Methodology
  • Assay Setup:

    • Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol, using 100 µL final volume per well. Include vehicle controls and medium-only blanks.

    • A positive control (e.g., staurosporine) can be used to induce apoptosis and validate the assay.

  • Assay Reaction:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[17][18]

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate reader.

    • Calculation:

      • Subtract the average luminescence of the medium-only blank wells from all other readings.

      • Calculate the fold-change in caspase activity: Fold-Change = (Luminescence of Treated Sample / Luminescence of Vehicle Control)

Data Synthesis and Interpretation

The power of this approach lies in integrating the results from all assays. The following diagram illustrates a decision-making framework for interpreting the combined data.

G cluster_outcomes Interpretation MTT MTT Assay Result: Decrease in Viability (IC50 determined) LDH LDH Assay Result MTT->LDH Apoptosis Apoptosis Assays Result (Annexin V & Caspase) MTT->Apoptosis LDH_High High LDH Release LDH->LDH_High Yes LDH_Low Low LDH Release LDH->LDH_Low No Apop_High High Annexin V+ & Caspase Activity Apoptosis->Apop_High Yes Apop_Low Low Annexin V+ & Caspase Activity Apoptosis->Apop_Low No Apoptotic Primary Mechanism: Apoptosis Necrotic Primary Mechanism: Necrosis Cytostatic Primary Mechanism: Cytostatic LDH_High->Apop_High Mixed Mode: Apoptosis with Secondary Necrosis LDH_High->Apop_Low LDH_Low->Apop_High LDH_Low->Apop_Low Apop_High->Apoptotic Apop_Low->Necrotic Apop_Low->Cytostatic

Figure 2: Decision tree for interpreting cytotoxicity data.

Example Data Summary Table:

AssayEndpoint MeasuredMCF-7 (IC50 µM)A549 (IC50 µM)MRC-5 (IC50 µM)Selectivity Index (MRC-5 / Cancer Cell)
MTT Metabolic Activity12.518.2>100>8 (for MCF-7)
LDH Membrane Lysis>100>100>100N/A
Caspase-3/7 Apoptosis Induction15.122.5>100>6.6 (for MCF-7)

This integrated approach provides a robust characterization of the cytotoxic profile of this compound, delivering actionable data for go/no-go decisions in the drug discovery pipeline.

References

  • CLYTE Technologies. (2025).
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Promega Corpor
  • Abcam. MTT assay protocol.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • MTT Proliferation Assay Protocol. (2025).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Thermo Fisher Scientific.
  • The Annexin V Apoptosis Assay. (n.d.).
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • What cell line should I choose for citotoxicity assays?. (2023).
  • Highlight report: Cell type selection for toxicity testing. (n.d.). PMC - NIH.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Caspase 3/7 Activity. (2025). Protocols.io.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • Cell Biologics Inc. LDH Assay.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.
  • MedchemExpress.com. Cell Cytotoxicity Assay | Protocols.
  • Cytotoxicity Assays. (n.d.).
  • Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit.
  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020).
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • Promega Corporation. (2019). How to Measure Cell Viability.
  • N,N-DIMETHYLACETAMIDE (DMAC) CAS N°:127-19-5. (2003).
  • This compound. (n.d.). PubChemLite.
  • Smolecule. (2024). 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • PubChem. Dimethylacetamide.

Sources

developing analogs of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide for improved potency

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Rational Design and Development of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide Analogs for Enhanced Kinase Inhibition Potency

Introduction: The Rationale for Analog Development

The 2-(3-amino-1H-pyrazol-1-yl)acetamide scaffold represents a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] The parent compound, this compound, possesses key pharmacophoric features suggestive of kinase interaction: a heterocyclic core capable of forming hydrogen bonds with the kinase hinge region, a solvent-exposed N,N-dimethylacetamide moiety, and a 3-amino group that can be functionalized to explore additional binding pockets.

However, an initial lead compound rarely possesses the optimal potency, selectivity, and pharmacokinetic properties required for a clinical candidate.[5] This guide provides a comprehensive framework for the systematic development of analogs of this parent scaffold. We will detail the strategic design, chemical synthesis, and biological evaluation protocols necessary to iteratively improve inhibitory potency against a target kinase. The methodologies described herein are designed to be robust, reproducible, and grounded in established medicinal chemistry principles.[6][7]

Section 1: Pharmacophore Analysis and Design Strategy

A pharmacophore model serves as a blueprint for rational drug design, outlining the essential molecular features required for biological activity. For a typical Type I kinase inhibitor, these features include hydrogen bond donors and acceptors that interact with the enzyme's hinge region, and hydrophobic moieties that occupy adjacent pockets.[8][9]

Based on this model, the 3-amino-1H-pyrazole core of our lead compound is hypothesized to act as the primary hinge-binding motif. The design strategy, therefore, focuses on three key areas of modification to enhance binding affinity and overall potency.

Start Parent Scaffold 2-(3-amino-1H-pyrazol-1-yl) -N,N-dimethylacetamide Strategy1 Strategy 1: Scaffold Hopping / Core Refinement Start->Strategy1 Strategy2 Strategy 2: Bioisosteric Replacement of Side Chain Start->Strategy2 Strategy3 Strategy 3: SAR Exploration of Pyrazole Substituents Start->Strategy3 Mod1a Replace Pyrazole with Triazole or Imidazole Strategy1->Mod1a Rationale: Explore alternative hinge-binding motifs Mod1b Introduce substituents at C4/C5 to probe hydrophobic pockets Strategy1->Mod1b Rationale: Increase Van der Waals interactions Mod2a Replace Amide with 1,2,4-Oxadiazole or Triazole (Improved Metabolic Stability) Strategy2->Mod2a Rationale: Enhance drug-like properties Mod2b Vary N-substituents (e.g., cyclopropyl) to explore solvent front Strategy2->Mod2b Rationale: Optimize solubility and permeability Mod3a Acylate/sulfonate 3-amino group to form new H-bonds Strategy3->Mod3a Rationale: Engage additional residues Design Design Analogs (SAR-driven) Synthesize Chemical Synthesis Design->Synthesize Test In Vitro Assay (IC50 Determination) Synthesize->Test Analyze Analyze Data (Establish SAR) Test->Analyze Analyze->Design Iterate Lead Optimized Lead (High Potency) Analyze->Lead Potency Goal Met

Sources

Troubleshooting & Optimization

optimizing the N-alkylation of 3-aminopyrazole with 2-chloro-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 3-aminopyrazole with 2-chloro-N,N-dimethylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize this crucial reaction effectively.

Introduction: The Synthetic Challenge

The N-alkylation of 3-aminopyrazole is a key transformation for synthesizing a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The target molecule, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide[1], is a valuable building block. However, the reaction is not without its challenges. The pyrazole ring possesses two reactive nitrogen atoms (N1 and N2) and an exocyclic amino group, leading to potential issues with regioselectivity and side reactions. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when alkylating 3-aminopyrazole with 2-chloro-N,N-dimethylacetamide?

The main difficulties are controlling regioselectivity and preventing side reactions. Because 3-aminopyrazole is an unsymmetrical heterocycle, alkylation can occur at either the N1 or N2 position, potentially yielding a mixture of regioisomers that are often difficult to separate.[2][3] A secondary challenge is the potential for alkylation on the exocyclic 3-amino group, or even di-alkylation, though this is generally less favored under standard conditions.

Q2: Which nitrogen atom on 3-aminopyrazole is the preferred site for alkylation and why?

Alkylation is most likely to occur at the N1 position . This preference is governed by a combination of electronic and steric factors. The pyrazole core exists in tautomeric forms, and upon deprotonation with a base, a pyrazolate anion is formed.[2] The negative charge is delocalized across both ring nitrogens. However, the 3-amino group exerts significant steric hindrance, making the adjacent N2 position less accessible to the incoming electrophile (2-chloro-N,N-dimethylacetamide).[4][5] Consequently, the alkylating agent preferentially attacks the more sterically accessible and electronically favorable N1 position.

cluster_0 Regioselectivity in 3-Aminopyrazole Alkylation Reactants 3-Aminopyrazole + 2-Chloro-N,N-dimethylacetamide Base Base (e.g., NaH) Reactants->Base 1. Deprotonation Deprotonation (Pyrazolate Anion Formation) Base->Deprotonation 2. N1_Attack Attack at N1 (Sterically Favored) Deprotonation->N1_Attack Major Pathway N2_Attack Attack at N2 (Sterically Hindered) Deprotonation->N2_Attack Minor Pathway Product_N1 Desired Product: This compound N1_Attack->Product_N1 Product_N2 Isomeric Byproduct: 2-(5-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide N2_Attack->Product_N2

Caption: Factors influencing regioselective N1-alkylation.

Q3: What are the recommended starting conditions for this reaction?

A robust starting point involves using a strong base in a polar aprotic solvent. This combination effectively generates the nucleophilic pyrazolate anion and facilitates the SN2 reaction.

Parameter Recommendation Justification
Base Sodium Hydride (NaH), 1.1 eq.Irreversibly deprotonates the pyrazole, driving the reaction forward. Often promotes high N1-regioselectivity.[2][3]
Solvent Anhydrous DMF or THFPolar aprotic solvents stabilize the anionic intermediate and are well-suited for SN2 reactions.[3]
Temperature 0 °C to Room Temp.Start at 0 °C during base addition to control the exothermic deprotonation, then allow to warm to room temperature.
Atmosphere Inert (Nitrogen or Argon)NaH is moisture-sensitive, and an inert atmosphere prevents quenching of the base and other side reactions.
Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and convenient method. Use a moderately polar mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Visualize spots using a UV lamp (254 nm) and a potassium permanganate stain. The starting 3-aminopyrazole should have a different Rf value than the more substituted, and typically less polar, product. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product mass peak (m/z for C₇H₁₂N₄O + H⁺ ≈ 169.11).

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Troubleshooting_Workflow cluster_problems Problem Identification cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_selectivity Solutions for Poor Selectivity Start Start Experiment Check_TLC Monitor by TLC/LC-MS Is reaction complete? Start->Check_TLC No_Reaction Problem: No/Low Conversion Check_TLC->No_Reaction No (Low Conversion) Multiple_Spots Problem: Poor Regioselectivity Check_TLC->Multiple_Spots No (Multiple Products) Workup Proceed to Workup & Purification Check_TLC->Workup Yes Sol_Base 1. Verify Base Activity (Use fresh NaH) 2. Switch to stronger base (e.g., KHMDS) No_Reaction->Sol_Base Sol_Base_Select 1. Change Base/Counter-ion (Try K₂CO₃ or Cs₂CO₃) 2. Use Mg-catalyst for N2-selectivity if needed Multiple_Spots->Sol_Base_Select Sol_Temp Increase Temperature (Gentle heating, 40-50 °C) Sol_Base->Sol_Temp Sol_Solvent Ensure Anhydrous Solvent (Use freshly distilled solvent) Sol_Temp->Sol_Solvent Sol_Temp_Select Lower Reaction Temperature (Run at 0 °C or below) Sol_Base_Select->Sol_Temp_Select Sol_Solvent_Select Change Solvent (Try Acetonitrile or Dioxane) Sol_Temp_Select->Sol_Solvent_Select

Caption: A logical workflow for troubleshooting common reaction issues.

Problem: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of 3-aminopyrazole remaining even after several hours.

Potential Cause Explanation & Solution
Inactive Base Sodium hydride (NaH) is highly reactive with moisture. If it is old or has been improperly stored, it will be ineffective. Solution: Use fresh, high-quality NaH from a newly opened container. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.
Inappropriate Solvent Protic solvents (like water or alcohols) will quench the base and the pyrazolate anion. Solution: Use anhydrous, polar aprotic solvents such as DMF, DMSO, or THF. Ensure they are properly dried before use.[3]
Insufficient Temperature While the reaction often proceeds at room temperature, some systems may require thermal energy to overcome the activation barrier. Solution: After initial deprotonation at 0 °C, allow the reaction to stir at room temperature for 2-4 hours. If conversion is still low, gently heat the mixture to 40-50 °C and continue monitoring.
Poor Reagent Quality The alkylating agent, 2-chloro-N,N-dimethylacetamide, can degrade over time. Solution: Verify the purity of the alkylating agent. If necessary, purify it by distillation or recrystallization before use.
Problem: Formation of Multiple Products (Poor Regioselectivity)

Symptoms: TLC shows multiple new spots close to the expected product spot. LC-MS analysis reveals more than one product with the same mass.

Potential Cause Explanation & Solution
Suboptimal Base/Solvent System The choice of base and solvent has a profound impact on regioselectivity. The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can coordinate with the pyrazolate anion, influencing which nitrogen is more nucleophilic.[2][6] Solution: While NaH/DMF is a good starting point, if isomer formation is significant, screen other conditions. A common alternative is potassium carbonate (K₂CO₃) in DMF or DMSO, which is known to be effective for regioselective N1-alkylation.[3][5] Cesium carbonate (Cs₂CO₃) can also enhance N1 selectivity due to the large cation size.
High Reaction Temperature Higher temperatures can provide enough energy to overcome the steric barrier at the N2 position, leading to a loss of selectivity. Solution: Maintain a lower reaction temperature. Run the entire reaction at 0 °C or even -20 °C and allow for a longer reaction time. This favors the thermodynamically controlled, more stable N1 product.
Di-Alkylation Although less common, if a very large excess of the alkylating agent is used or the reaction is run for an extended period, alkylation on the exocyclic amino group can occur after the initial N-alkylation. Solution: Use a controlled stoichiometry, typically 1.0-1.1 equivalents of 2-chloro-N,N-dimethylacetamide. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-alkylation.
Problem: Difficult Product Purification

Symptoms: The desired product is difficult to separate from regioisomers or other impurities via standard column chromatography.

Potential Cause Explanation & Solution
Similar Polarity of Isomers The N1 and N2 regioisomers often have very similar polarities, making them co-elute during silica gel chromatography. Solution: First, optimize the reaction to minimize isomer formation. For purification, try a very shallow solvent gradient during column chromatography. Alternatively, deactivating the silica gel by preparing the slurry with a small amount of triethylamine (0.5-1%) in the eluent can improve separation and prevent product degradation on the acidic silica.[7]
Product is a Basic Compound The amino group makes the product basic, which can cause tailing on standard silica gel. Solution: As mentioned above, using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol can lead to sharper peaks and better separation.[7] If chromatography fails, consider purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, isopropanol) or acid-base extraction to isolate the basic product.[7][8]

Experimental Protocols

Standard Protocol for N1-Alkylation

This protocol provides a reliable method for synthesizing this compound.

Materials:

  • 3-Aminopyrazole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • 2-chloro-N,N-dimethylacetamide (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 3-aminopyrazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of 3-aminopyrazole). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Alkylation: Dissolve 2-chloro-N,N-dimethylacetamide in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane) to yield the pure product.

References
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. Available from: [Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Universitat Autònoma de Barcelona Research Portal. Available from: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available from: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • This compound. PubChem. Available from: [Link]

Sources

troubleshooting low yield in 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical research, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is pivotal in the development of various therapeutic agents. However, its synthesis via the N-alkylation of 3-aminopyrazole with 2-chloro-N,N-dimethylacetamide is frequently plagued by issues of low yield, primarily due to challenges in controlling regioselectivity and preventing side reactions.

This Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common problems encountered during this synthesis. The following guides are designed to help you diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols to get your synthesis back on track.

Q1: My reaction shows low conversion of the 3-aminopyrazole starting material, even after extended reaction times. What are the likely causes and how can I fix this?

Low conversion is typically indicative of insufficient reactivity. This can stem from several factors related to your reagents or reaction conditions.

Possible Causes & Solutions:

  • Insufficient Base Strength or Solubility: The N-alkylation of a pyrazole requires the deprotonation of the ring N-H. If the base is not strong enough or is not soluble in the reaction medium, this deprotonation will be inefficient.

    • Troubleshooting Steps:

      • Evaluate Your Base: While strong bases like sodium hydride (NaH) are effective, they can sometimes lead to side reactions with amide-containing electrophiles.[1] Softer bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often a better starting point. Cs₂CO₃ is particularly effective due to its higher solubility.

      • Ensure Anhydrous Conditions: Protic impurities like water will quench strong bases (especially NaH) and inhibit the deprotonation of the pyrazole. Ensure your solvent and glassware are rigorously dried before use.

      • Consider a Phase-Transfer Catalyst: If using a heterogeneous base like K₂CO₃, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can facilitate the reaction between the solid base and the dissolved pyrazole.

  • Low Reaction Temperature: S_N2 reactions are temperature-dependent. If the temperature is too low, the reaction kinetics may be too slow to achieve a reasonable conversion rate.

    • Troubleshooting Steps:

      • Gradually Increase Temperature: If you are running the reaction at room temperature, try gently heating it to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without causing decomposition.

  • Poor Quality of Reagents:

    • Troubleshooting Steps:

      • Verify 2-chloro-N,N-dimethylacetamide Quality: This reagent can degrade over time. It is advisable to use a freshly opened bottle or purify older material by distillation.

      • Check 3-aminopyrazole Purity: 3-aminopyrazole can exist in tautomeric forms, and its purity is crucial.[2] Ensure you are using a high-purity grade.

Q2: My starting material is consumed, but the isolated yield of the desired product is poor. TLC and NMR analysis suggest a mixture of products. What is the most probable side reaction?

This is the most common issue in this synthesis and is almost certainly due to a lack of regioselectivity during the alkylation step.

Primary Cause: Formation of Regioisomers

3-aminopyrazole is an unsymmetrical heterocycle, meaning it has two distinct ring nitrogen atoms (N1 and N2) that can be alkylated. This results in the formation of two different products: the desired N1-isomer (this compound) and the undesired N2-isomer (2-(5-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide).

Caption: Regioselectivity in the alkylation of 3-aminopyrazole.

Troubleshooting & Optimization:

The ratio of these isomers is highly dependent on reaction conditions. Generally, alkylation at the N1 position is sterically less hindered and often favored.

  • Choice of Base and Solvent: The combination of base and solvent can influence the isomer ratio.

    • Less Polar Solvents: Using a less polar solvent like THF or Dioxane can sometimes favor the formation of the N1-isomer.

    • Bulky Bases: While not commonly used for this specific reaction, employing sterically hindered bases can sometimes influence regioselectivity in pyrazole alkylations.

  • Temperature Control: Reaction temperature can affect the N1/N2 ratio. It is recommended to run a temperature screen (e.g., 25 °C, 50 °C, 80 °C) and analyze the product ratio by ¹H NMR or LC-MS to determine the optimal condition.

  • Purification Strategy: Since a mixture is often unavoidable, an efficient purification method is critical.

    • Column Chromatography: This is the most common method for separating the isomers. A careful selection of the solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradients) is required. The isomers often have very close Rf values, so a long column and slow elution may be necessary.

    • Crystallization: If one isomer is significantly more abundant or has favorable crystallization properties, fractional crystallization can be an effective and scalable purification method.

Q3: My reaction mixture turns dark brown or black, and TLC analysis shows significant baseline material, indicating product decomposition. How can I prevent this?

Decomposition suggests that your reaction conditions are too harsh for the starting materials or the product.

Possible Causes & Solutions:

  • Excessively High Temperature: Heating the reaction too aggressively can cause decomposition of the amide-containing starting material or product.

  • Use of an Overly Strong Base: A very strong base like NaH or LDA can potentially react with the amide functionality of the electrophile or the product, leading to degradation pathways.[1]

  • Prolonged Reaction Time: Even at moderate temperatures, leaving a reaction for too long can lead to the slow accumulation of degradation products.

Troubleshooting Steps:

Caption: Troubleshooting workflow for low yield synthesis.

  • Reduce Reaction Temperature: Find the minimum temperature required for a reasonable reaction rate.

  • Switch to a Milder Base: Replace NaH with K₂CO₃ or Cs₂CO₃. These are generally less aggressive and reduce the likelihood of base-induced degradation.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the disappearance of starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to avoid over-incubation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield of the desired N1-isomer?

Based on established principles of pyrazole chemistry, the following parameters are most critical:

ParameterRecommendation & Rationale
Base K₂CO₃ or Cs₂CO₃. These inorganic bases are effective for deprotonation but are milder than hydrides, minimizing side reactions with the acetamide moiety. Cs₂CO₃ often gives better results due to its higher solubility in organic solvents.[3][4]
Solvent DMF or Acetonitrile. These polar aprotic solvents are ideal for S_N2 reactions. They effectively dissolve the pyrazole salt and promote the nucleophilic attack. Ensure the solvent is anhydrous.
Temperature 40-70 °C. This temperature range typically provides a good balance between reaction rate and stability. It is crucial to optimize this for your specific setup, as higher temperatures can decrease regioselectivity and cause decomposition.
Stoichiometry Use a slight excess (1.1-1.2 eq.) of the alkylating agent. This ensures that the more valuable 3-aminopyrazole is fully consumed.
Q2: How can I definitively confirm the regiochemistry of my product and distinguish the N1- and N2-isomers?

Distinguishing between the N1 and N2 isomers is essential and can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons are different for each isomer. The proton at the C5 position of the N1-isomer is adjacent to the amino group, while the proton at the C3 position of the N2-isomer is between two nitrogen atoms. This difference in the electronic environment leads to distinct chemical shifts.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or 1D selective NOE experiment is a powerful tool. Irradiating the N-CH₂ protons of the acetamide group should show an NOE correlation to the adjacent proton on the pyrazole ring (the C5-H for the N1-isomer). This provides unambiguous proof of connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment can show a correlation between the N-CH₂ protons and the C3 and C5 carbons of the pyrazole ring, helping to confirm the assignment.

  • Sample Preparation: Prepare a reasonably concentrated sample (~10-20 mg) of the purified major isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a Standard ¹H Spectrum: Assign all the protons as accurately as possible. Identify the singlet corresponding to the N-CH₂ group.

  • Set up a 1D Selective NOE Experiment:

    • Selectively irradiate the N-CH₂ singlet.

    • Acquire the difference spectrum.

  • Analyze the Spectrum: An enhancement (a positive signal in the difference spectrum) of one of the pyrazole ring protons confirms its spatial proximity to the N-CH₂ group. This allows for the definitive assignment of the structure as either the N1 or N2 isomer.

Q3: Are there alternative synthetic routes I should consider if this N-alkylation consistently fails?

Yes, if direct alkylation proves problematic, other strategies can be employed.

  • Reaction with Ethyl Bromoacetate followed by Amidation:

    • Step 1: Alkylate 3-aminopyrazole with ethyl bromoacetate under similar basic conditions. The resulting ester may be easier to purify than the amide.

    • Step 2: Hydrolyze the ester to the corresponding carboxylic acid.

    • Step 3: Couple the acid with dimethylamine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the final amide. This multi-step route offers more control and potentially easier purification at each stage.

  • Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for N-alkylation using an alcohol precursor (N,N-dimethyl-2-hydroxyacetamide) instead of a halide.[5] This reaction often proceeds under milder, neutral conditions but can have its own challenges regarding reagent removal.

References

  • Organic Syntheses. 3(5)-aminopyrazole. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. Available from: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • Arkat USA. Recent developments in aminopyrazole chemistry. Available from: [Link]

  • National Institutes of Health. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • Google Patents. Purification method of N,N-dimethylacetamide.
  • Google Patents. Production of 3-aminopyrazoles.
  • PubMed. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. Available from: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • Google Patents. Process for the purification of N,N-dimethylacetamide.
  • National Institutes of Health. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Available from: [Link]

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Technical Support Center: A Guide to Improving the Purity of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, chemists, and drug development professionals. As a critical intermediate in the synthesis of the PARP inhibitor Niraparib, achieving high purity of this compound is paramount for successful downstream applications[1][2]. This guide is structured to help you diagnose purity issues, select the appropriate purification strategy, and optimize your synthesis to prevent impurity formation.

Section 1: FAQ - Identifying Common Impurities

A successful purification strategy begins with understanding the nature of the impurities. The synthesis of this compound, typically involving the alkylation of 3-aminopyrazole, can generate several characteristic impurities.

Q1: What are the most likely impurities in my crude product?

The impurities in your reaction mixture will depend on the specific reaction conditions, but they generally fall into predictable categories. Below is a summary of common contaminants.

Impurity TypePotential Structure/IdentityProbable SourceRecommended Analytical Identification
Starting Materials 3-Aminopyrazole, 2-chloro-N,N-dimethylacetamideIncomplete reaction¹H NMR, HPLC, TLC
Regioisomer 2-(5-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamideNon-selective alkylation at the N2 position of the pyrazole ring¹H NMR (different chemical shifts for pyrazole protons), HPLC (different retention time)
Dialkylation Product Bis-alkylation on both the ring nitrogen and the exocyclic amineOver-alkylation, harsh reaction conditionsMass Spectrometry (higher M+ peak), ¹H NMR
Solvent Residue DMF, DMSO, AcetonitrileIncomplete removal during work-up¹H NMR (characteristic solvent peaks)
Hydrolysis Product 2-(3-amino-1H-pyrazol-1-yl)acetic acidPresence of water during reaction or work-up, especially under basic/acidic conditionsMass Spectrometry, change in solubility

Q2: I see an unexpected isomer in my NMR spectrum. What could it be?

The most common isomeric impurity is the N2-alkylation product, 2-(5-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers[3]. The ratio of these isomers is highly dependent on reaction conditions such as the choice of base, solvent, and temperature. Differentiating between the desired N1-isomer and the undesired N2-isomer can be readily achieved using ¹H NMR spectroscopy by observing the distinct coupling patterns and chemical shifts of the pyrazole ring protons.

Q3: How can I quickly assess the purity of my crude material?

For a rapid qualitative assessment, Thin-Layer Chromatography (TLC) is invaluable. Spot your crude material alongside the starting materials on a silica gel plate and elute with a solvent system like 10:1 Dichloromethane:Methanol. The presence of multiple spots indicates impurities. For a more quantitative initial look, a crude ¹H NMR spectrum can reveal the presence of unreacted starting materials, solvent residues, and often the regioisomer, allowing you to estimate their relative amounts.

Section 2: Troubleshooting Guide - Purification Strategies

Once you have an idea of the impurities present, you can select the most effective purification method. The following decision tree provides a logical workflow for tackling purity issues.

G start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction (Protocol 2) is_solid->acid_base No (Oil) purity_check1 Check Purity (>98%?) recrystallize->purity_check1 purity_check1->acid_base No final_product Pure Product purity_check1->final_product Yes purity_check2 Check Purity (>98%?) acid_base->purity_check2 chromatography Use Column Chromatography (Protocol 3) purity_check2->chromatography No purity_check2->final_product Yes chromatography->final_product

Caption: Troubleshooting workflow for product purification.

Q4: My crude product is a solid. What is the first purification method I should try?

For solid materials, recrystallization is the most efficient and scalable first-line purification technique[3][4]. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

Protocol 1: Purification by Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents (see table below). A good candidate will dissolve the solid when heated but show crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Confirm the purity of the recrystallized material using HPLC and/or ¹H NMR.

Solvent ClassRecommended SolventsAnti-Solvents (if needed)
Alcohols Isopropanol, EthanolWater, Hexanes
Esters Ethyl Acetate, Isopropyl AcetateHexanes, Heptane
Ketones AcetoneWater, Diethyl Ether
Ethers 2-Methyl-THFHexanes

Q5: Recrystallization didn't remove all the impurities. What's the next step?

The presence of a basic amino group on the pyrazole ring makes your target compound an excellent candidate for purification via acid-base extraction[5][6]. This technique is particularly effective at removing neutral or acidic impurities that may have similar solubility profiles to your product. The principle is to convert the basic amine into a water-soluble salt by treating it with acid, allowing for its separation from water-insoluble impurities.

G cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Basification & Extraction cluster_3 Step 4: Isolation a Crude Product (in Organic Solvent like EtOAc) b Add aq. HCl a->b c Shake in Separatory Funnel b->c d Aqueous Layer (Protonated Product as Salt) c->d e Organic Layer (Neutral Impurities) c->e Discard f Collect Aqueous Layer d->f g Add aq. NaHCO₃ / NaOH f->g h Extract with fresh Organic Solvent g->h i Organic Layer (Pure Product) h->i j Dry (Na₂SO₄), Filter, Evaporate i->j k Isolated Pure Product j->k

Caption: Mechanism of acid-base extraction purification.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The desired product is now in the aqueous layer as its hydrochloride salt. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 8, check with pH paper).

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract it three times with fresh portions of ethyl acetate or DCM.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Confirm the purity via HPLC and/or ¹H NMR. A patent describes a similar method where pyrazoles are purified by forming and crystallizing their acid addition salts, which is an alternative to back-extraction[7].

Q6: My product is still not pure enough, or it's an oil. How can I purify it further?

For challenging separations or non-crystalline products, column chromatography is the most powerful tool[8][9]. Since the target molecule is basic, it can streak or adhere irreversibly to standard acidic silica gel. To prevent this, it is crucial to use deactivated silica gel.

Protocol 3: Purification by Column Chromatography on Deactivated Silica Gel

  • Deactivation of Silica: Prepare a slurry of silica gel in your chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine (Et₃N) to the slurry, typically 1% by volume of the eluent, and mix thoroughly[10].

  • Column Packing: Pack a glass column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with your starting solvent system (e.g., Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

  • Analysis: Confirm the final purity using appropriate analytical methods.

Section 3: FAQ - Process Optimization & Prevention

Q7: How can I minimize the formation of the N2-alkylation isomer?

Controlling regioselectivity is key. While specific conditions are often proprietary, general principles suggest that bulkier bases or pre-formation of a metal salt of the 3-aminopyrazole at the N1 position before adding the alkylating agent can improve selectivity for the desired N1 isomer. Screening different solvent and base combinations (e.g., K₂CO₃ in DMF vs. NaH in THF) can help optimize the isomeric ratio[11][12].

Q8: How do I effectively remove residual high-boiling solvents like DMF or DMSO?

These solvents are common in N-alkylation reactions but are difficult to remove under standard vacuum[2][11].

  • Aqueous Washes: If your product is in an organic solvent like ethyl acetate, perform multiple washes with water or brine. DMF and DMSO are water-soluble and will partition into the aqueous layer.

  • Azeotropic Removal: For stubborn traces, dissolve the product in a solvent like toluene and evaporate it under reduced pressure. The toluene forms a lower-boiling azeotrope with the residual solvent, aiding its removal. Repeat this process 2-3 times.

  • Lyophilization (Freeze-Drying): If the product is water-soluble as a salt and stable, lyophilization from water can effectively remove residual organic solvents.

Section 4: Analytical Methods for Purity Confirmation

Final purity assessment is critical. A combination of methods provides the most comprehensive picture.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid or TFA) and a UV detector.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure, identifies isomers, and can quantify impurities if an internal standard is used[8].

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities by their mass-to-charge ratio.

By systematically applying the diagnostic and purification strategies outlined in this guide, researchers can confidently improve the purity of their synthesized this compound, ensuring the quality required for advanced research and development applications.

References

  • Gaikwad, N. D., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Majumdar, K. C., et al. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. Available at: [Link]

  • Zhong, G. (2018). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]

  • Coconote. (2025). Acid-Base Extraction Techniques. Coconote. Available at: [Link]

  • Lange, H., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • Patel, H. N., et al. (2021). Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • Patel, H. N., et al. (2020). Processes for the preparation of niraparib and intermediates thereof. Google Patents.
  • Liang, C., et al. (2017). A kind of synthetic method for preparing Niraparib. Google Patents.
  • Al-Majedy, Y. K., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. (2020). Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compound in various assay formats. As your partner in science, we provide not just protocols, but the reasoning and expertise behind them to ensure your experiments are robust, reproducible, and reliable.

Introduction: Understanding the Challenge

This compound is a pyrazole derivative, a class of compounds known for significant biological activity but often presenting challenges in aqueous solubility.[1][2] Its structure contains a basic amino group, which provides a handle for pH-dependent solubility, but the overall molecule can still exhibit hydrophobic characteristics leading to precipitation in aqueous assay buffers.[3]

This guide provides a systematic approach to troubleshooting and overcoming these solubility hurdles, ensuring accurate and meaningful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting my experiments. What is the standard first-line approach for dissolving this compound?

A1: The universally accepted starting point for dissolving poorly water-soluble compounds for in vitro assays is to create a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO).[4]

Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar substances.[5] It is miscible with water and most organic solvents, making it an ideal vehicle for preparing high-concentration stock solutions that can be serially diluted into aqueous assay media.[5][6]

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Ensure the compound is fully dissolved before storage.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Expert Insight: Always start with a high-concentration stock. This minimizes the final percentage of DMSO in your assay, reducing the risk of solvent-induced artifacts. Many apparent "inactive" results in high-throughput screening are actually due to the compound not being fully in solution at the tested concentration.[7]

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A2: This is the most common solubility challenge, occurring when the compound's concentration exceeds its kinetic solubility in the final aqueous environment.[8] You should follow a systematic troubleshooting workflow.

Troubleshooting Workflow: Compound Precipitation

G start Compound Precipitation Observed in Assay Medium step1 Is the final DMSO concentration < 0.5%? start->step1 step2 Lower the final compound concentration. Does it stay in solution? step1->step2 Yes validate CRITICAL STEP: Validate that the chosen method does not interfere with the assay. step1->validate No. High DMSO can cause artifacts. [16] Reduce DMSO % first. step3 Problem Solved. Proceed with assay and include vehicle controls. step2->step3 Yes step4 Explore Solubility Enhancement Techniques step2->step4 No sub1 pH Adjustment step4->sub1 sub2 Co-Solvents step4->sub2 sub3 Surfactants step4->sub3 sub4 Cyclodextrins step4->sub4 sub1->validate sub2->validate sub3->validate sub4->validate

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Actions:

  • Verify DMSO Concentration: First, ensure the final concentration of DMSO in your assay is not excessive. For most cell-based assays, it should be kept below 0.5% (v/v), and ideally below 0.1% for sensitive cell lines, to avoid cytotoxicity or other artifacts.[4][9] High concentrations of DMSO can denature proteins or alter membrane permeability.[10][11]

  • Lower Compound Concentration: The simplest solution is often to lower the final concentration of your compound. Determine the highest concentration that remains soluble in the assay medium and use that as your top concentration for dose-response curves.[7]

  • Optimize Dilution: Instead of a single large dilution, perform a multi-step serial dilution. Crucially, add the DMSO stock to the aqueous buffer while vortexing to promote rapid dispersion and prevent localized high concentrations that trigger precipitation.[4]

If these initial steps fail, you must move to more advanced solubility enhancement techniques.

Q3: How can I use pH modification to improve the solubility of this specific compound?

A3: this compound possesses a basic 3-amino group on the pyrazole ring. By lowering the pH of the assay buffer, you can protonate this group, forming a positively charged salt that is significantly more water-soluble.[12][13]

Rationale: The ionization of a molecule dramatically increases its interaction with polar solvents like water.[] This is a classic and highly effective technique for compounds with acidic or basic functional groups.[15]

Protocol 2: pH-Based Solubility Enhancement
  • Determine pKa: If not known, estimate the pKa of the 3-amino group. Basic amines typically have pKa values in the 7-10 range. The goal is to set the buffer pH at least 1-2 units below the pKa.

  • Buffer Selection: Choose a buffer system that is effective in the desired acidic range (e.g., MES for pH 5.5-6.7, or a simple phosphate buffer adjusted with HCl).

  • Prepare Test Buffers: Prepare small volumes of your assay buffer at various pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).

  • Test Solubility: Add your compound (from DMSO stock) to each buffer to the desired final concentration.

  • Observe: Visually inspect for precipitation immediately and after a short incubation (e.g., 1 hour) at the assay temperature. A light-scattering plate reader can be used for high-throughput assessment.[16]

Expert Insight: pH modification is powerful but requires careful validation. You must confirm that a change in pH does not alter the activity of your target protein or the health of your cells. Always run a vehicle control with the pH-adjusted buffer to establish a new baseline for your assay.[12]

Q4: What other solubility-enhancing agents can I try, and what are the trade-offs?

A4: If pH modification is not viable or sufficient, several other excipients can be employed. The main categories are co-solvents, surfactants, and cyclodextrins. Each has distinct mechanisms and potential for assay interference.

Method Mechanism of Action Examples Pros Cons & Assay Considerations
Co-solvents Reduce the polarity of the aqueous solvent, decreasing the energy required to solvate a hydrophobic molecule.[]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N,N-dimethylacetamide (DMAc).[][17]Simple to use; can be effective at low percentages.Can affect enzyme activity and cell viability at higher concentrations. Must be included in vehicle controls.[18]
Surfactants Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous phase.[19][20]Tween-20, Tween-80, Triton X-100 (non-ionic); SDS (anionic).[21][22]Very effective at low concentrations (above the critical micelle concentration, CMC).Can denature proteins, disrupt cell membranes, and interfere with assay readouts (e.g., fluorescence). Non-ionic surfactants are generally gentler.[19][23]
Cyclodextrins Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with the drug.[24][25]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[24][26]Generally low toxicity and well-tolerated in many assays.[27] Can improve compound stability.[28]Can extract cholesterol from cell membranes. May interfere with binding assays if the target has a hydrophobic pocket that also binds the cyclodextrin.[26]
Protocol 3: Screening for an Optimal Solubilizing Agent
  • Prepare Agent Stocks: Create concentrated aqueous stocks of various agents (e.g., 20% PEG 400, 1% Tween-20, 100 mM HP-β-CD).

  • Create Assay Buffers: Prepare your final assay buffer containing a range of concentrations for each agent (e.g., 0.1-2% PEG 400, 0.01-0.1% Tween-20, 1-10 mM HP-β-CD).

  • Test Solubility: Add your compound to each condition and assess solubility as described in Protocol 2.

  • Assay Interference Testing (CRITICAL): Before testing your compound, run your assay's positive and negative controls in the presence of each "winning" solubilizing agent at the effective concentration.

    • Does the agent inhibit or artificially activate your target?

    • Does it quench your fluorescent signal or interfere with your detection method?

    • An agent is only viable if it has no significant effect on the assay's dynamic range.

Expert Insight: There is no one-size-fits-all solution. The choice of agent is highly dependent on the specific assay. For cell-based assays, cyclodextrins or low concentrations of non-ionic surfactants are often preferred over organic co-solvents or harsh detergents like SDS.

Final Checklist for Success

  • ✓ Start with DMSO: Always prepare a high-concentration stock in 100% DMSO.

  • ✓ Control Your Controls: Your primary vehicle control must contain the exact same concentration of DMSO and any other solubility-enhancing agent as your test samples.

  • ✓ Troubleshoot Systematically: Follow the workflow. Don't jump to complex solutions before trying to lower the compound concentration.

  • ✓ Validate Your Method: Prove that your chosen solubilization strategy does not interfere with your assay's performance before generating data with your compound.

  • ✓ Document Everything: Record the exact composition of your final assay buffer, including all solvents and excipients, in your experimental notes.

By applying these principles and protocols, you can confidently navigate the solubility challenges presented by this compound and generate high-quality, reliable data.

References

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement.
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  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
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  • PMC - NIH. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • NIH. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
  • PubMed Central. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility.
  • International Journal of Pharmaceutical and Biological Sciences-IJPBS. (2022). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • International Journal of Lifescience and Pharma Research. (2020). Solubility enhancement by surfactants.
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  • PubChem. 2-(3-amino-1h-pyrazol-1-yl)-n-methylacetamide.
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  • PubMed Central. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
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  • PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • pharma-IQ. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ChemicalBook. 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide.
  • Semantic Scholar. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • PubChem. 2-(4-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
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  • ChemBK. N,N-Dimethylacetamide - Physico-chemical Properties.
  • LookChem. (2024). Introduction and properties of dimethylacetamide.
  • BLDpharm. 2-(3-Amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide.
  • Smolecule. (2024). 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide.
  • ChemRxiv. (2023).
  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Wikipedia. Dimethylacetamide.
  • Taylor & Francis Online. n n dimethylacetamide – Knowledge and References.
  • BLDpharm. 1152951-52-4|2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-n-methylacetamide.

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Technical Support Center: Minimizing Side Reactions in the Synthesis of Pyrazole Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. The following troubleshooting guides and FAQs address specific issues you may encounter, explaining the causality behind experimental choices to empower you to optimize your reactions, minimize side products, and ensure reproducible results.

Core Synthetic Strategies & Key Challenge Areas

The synthesis of pyrazole acetamide derivatives typically proceeds via two main pathways, each with its own set of potential side reactions. The primary challenge in this chemistry is controlling regioselectivity during the N-alkylation of the pyrazole ring. The two nitrogen atoms in the pyrazole ring have similar electronic properties, often leading to the formation of a mixture of N1 and N2 alkylated isomers which can be difficult to separate.[1][2]

G cluster_0 Route A: Alkylation First cluster_1 Route B: Pyrazole Formation Last A_start Substituted 1H-Pyrazole A_step1 N-Alkylation (e.g., with Ethyl Bromoacetate) A_start->A_step1 A_step2 Ester Hydrolysis A_step1->A_step2 issue1 Major Challenge: Regioisomer Formation (N1 vs. N2) A_step1->issue1 A_step3 Amide Coupling A_step2->A_step3 A_end Final Pyrazole Acetamide Derivative A_step3->A_end B_start Hydrazine Acetamide Derivative B_step1 Condensation (e.g., with 1,3-Dicarbonyl) B_start->B_step1 B_end Final Pyrazole Acetamide Derivative B_step1->B_end start_node Starting Materials start_node->A_start Path 1 start_node->B_start Path 2

Caption: Core synthetic workflows for pyrazole acetamide derivatives.

Part 1: Troubleshooting N-Alkylation of the Pyrazole Ring

This is the most critical step for controlling the final product's identity. The formation of regioisomers is the most common and challenging side reaction.

FAQ 1: I'm getting a mixture of N1 and N2 alkylated regioisomers. How can I improve selectivity?

Causality: The regioselectivity of N-alkylation is a delicate balance of steric and electronic factors. The outcome is determined by the relative stability of the two possible transition states leading to the N1 and N2 products.

  • Steric Hindrance: Bulky substituents on the pyrazole ring at the C3 or C5 positions will sterically hinder the adjacent nitrogen atom (N2 and N1, respectively). Alkylation will preferentially occur at the less hindered nitrogen.[3]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, its counter-ion, and the solvent system can dramatically alter the isomeric ratio by influencing the aggregation state of the pyrazolate anion and its interaction with the alkylating agent.[1][4]

Troubleshooting Guide & Optimization Strategies

Your primary goal is to maximize the steric and electronic differences between the two nitrogen atoms.

Strategy 1: Leverage Steric Hindrance If your pyrazole is substituted at the C3 or C5 position, you can often direct the alkylation to the less hindered nitrogen. For highly selective reactions, consider using a bulkier alkylating agent. While you may be using a haloacetamide or haloacetate, sometimes a masked and more sterically demanding reagent can provide superior results. For example, using bulky α-halomethylsilanes followed by protodesilylation has been shown to achieve excellent N1 selectivity (>92:8) by sterically disfavoring the N2-alkylation pathway.[5][6]

Strategy 2: Optimize the Base and Solvent System The base deprotonates the pyrazole to form the pyrazolate anion. The nature of the cation and solvent dictates how closely associated this cation is with the two nitrogens, thereby influencing which one is more available for alkylation.

  • Bases: Strong, non-nucleophilic bases like Sodium Hydride (NaH) are commonly used. However, bases with larger cations like Potassium Carbonate (K₂CO₃) can sometimes favor one isomer over the other.[7] In some cases, a magnesium catalyst (e.g., MgBr₂) has been used to achieve high selectivity for the N2 position with α-bromoacetamides.[8]

  • Solvents: Aprotic polar solvents like DMF and Acetonitrile (MeCN) are standard. However, switching solvents can have a profound impact. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to alkylation.

Pyrazole Substituent (R) Alkylating Agent Base Solvent N1:N2 Ratio Reference
3-Phenyl2-Bromo-N,N-dimethylacetamideMgBr₂ (20 mol%)THF1:99 (N2 selective)[8]
3-Methyl-5-PhenylPhenethyl trichloroacetimidateCSA (cat.)DCE71:29 (2.5:1)[3]
3-ArylChloromethyl(trimethyl)silaneKHMDSTHF>99:1 (N1 selective)[5]
3-CF₃-5-acetylEthyl iodoacetateK₂CO₃MeCN57:43[1]

Workflow for Optimizing N-Alkylation Regioselectivity

G cluster_yes cluster_no start Start: Mixture of N1/N2 Isomers q1 Is one N atom significantly more sterically hindered? start->q1 a1 Increase steric bulk of alkylating agent (e.g., α-halomethylsilanes) q1->a1 Yes q2 Screen different bases (NaH, K2CO3, MgBr2) q1->q2 No a2 Result: Favors alkylation at the less hindered nitrogen. a1->a2 q3 Screen different solvents (DMF, MeCN, TFE, HFIP) q2->q3 q4 Monitor N1:N2 ratio by 1H NMR or LC-MS q3->q4 a3 Result: Identify conditions favoring the desired isomer. q4->a3 G RCOOH R-COOH O_acyl O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_acyl DCC DCC DCC->O_acyl Amide Desired Amide + DCU O_acyl->Amide Fast (Desired) N_acyl N-Acylurea (Unreactive Byproduct) O_acyl->N_acyl Slow (Side Reaction) OBt_ester OBt Active Ester (More Stable Intermediate) O_acyl->OBt_ester Very Fast (Trap) Amine R'-NH2 Amine->Amide Amine->Amide HOBt HOBt (Additive) HOBt->OBt_ester OBt_ester->Amide Clean Coupling

Sources

Technical Support Center: Strategies for Scaling Up the Production of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthetic process. Our guidance is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Introduction to the Synthesis Pathway

The synthesis of this compound is most commonly achieved through the N-alkylation of 3-aminopyrazole with an appropriate 2-carbon electrophile bearing the N,N-dimethylacetamide moiety. A logical and widely applicable approach is the reaction of 3-aminopyrazole with 2-chloro-N,N-dimethylacetamide in the presence of a suitable base.

The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. 3-Aminopyrazole is an unsymmetrical heterocycle with two reactive nitrogen atoms in the pyrazole ring (N1 and N2). Alkylation can potentially occur at either nitrogen, leading to the formation of two constitutional isomers: the desired this compound and the undesired 2-(5-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The electronic and steric environment of the pyrazole ring, as well as the reaction conditions, will dictate the isomeric ratio of the products.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent and direct method is the N-alkylation of 3-aminopyrazole with 2-chloro-N,N-dimethylacetamide using a base in a suitable solvent. This approach is favored for its atom economy and the commercial availability of the starting materials.

Q2: How can I control the regioselectivity of the N-alkylation to favor the desired 1-substituted isomer?

A2: Controlling regioselectivity is a key challenge. Generally, the less sterically hindered nitrogen atom is more susceptible to alkylation. In the case of 3-aminopyrazole, the N1 position is typically favored. To enhance this selectivity, consider the following:

  • Choice of Base: A milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over stronger bases like sodium hydride (NaH). Stronger bases can lead to the formation of a dianion, potentially reducing selectivity.

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the less sterically hindered isomer.

  • Solvent: The choice of solvent can influence the reaction's regioselectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used.

Q3: What are the main impurities I should expect in my crude product?

A3: The primary impurities are likely to be:

  • The undesired constitutional isomer, 2-(5-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide.

  • Unreacted 3-aminopyrazole.

  • Byproducts from the decomposition of the starting materials or product.

  • Residual solvent and base.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity assessment, and determination of isomeric ratios.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired isomer. NOE experiments can be particularly useful in distinguishing between the N1 and N2 isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

III. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Ineffective Deprotonation The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Ensure the base is sufficiently strong and used in an appropriate amount (typically 1.1-1.5 equivalents). For less reactive systems, a stronger base like sodium hydride (NaH) might be considered, but with caution regarding regioselectivity. Ensure anhydrous conditions, as water can neutralize the base.
Poor Solubility If reactants are not fully dissolved, the reaction rate will be significantly reduced. Consider using a more polar aprotic solvent such as DMF or DMSO to improve solubility.
Low Reactivity of Alkylating Agent 2-Chloro-N,N-dimethylacetamide is a moderately reactive alkylating agent. If the reaction is sluggish, consider switching to the more reactive 2-bromo- or 2-iodo-N,N-dimethylacetamide.
Reaction Temperature Too Low While lower temperatures can favor regioselectivity, they also decrease the reaction rate. If the reaction is not proceeding, a gradual increase in temperature may be necessary. Monitor the isomeric ratio by HPLC as you adjust the temperature.
Problem 2: Poor Regioselectivity (High Levels of the Undesired Isomer)
Potential Cause Troubleshooting Steps & Explanation
Reaction Conditions Favoring the Thermodynamic Product High reaction temperatures can lead to the formation of the more thermodynamically stable isomer, which may not be the desired product. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the kinetically controlled product.
Steric and Electronic Effects The inherent electronic properties of the 3-aminopyrazole ring influence the nucleophilicity of the two nitrogen atoms. While difficult to alter, understanding these effects can guide the optimization of other reaction parameters.
Base Strength and Concentration A very strong base or a high concentration of base might lead to the formation of multiple anionic species, potentially decreasing regioselectivity. Use a milder base like K₂CO₃ or Cs₂CO₃ and avoid a large excess.
Problem 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting Steps & Explanation | | Similar Polarity of Isomers | The desired product and the isomeric impurity often have very similar polarities, making separation by standard column chromatography challenging. | | Product Solubility | The product may have limited solubility in common recrystallization solvents. | | Residual Base | Inorganic bases can be difficult to remove completely. |

Purification Protocol:

  • Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the organic layer with brine to remove the bulk of the inorganic salts.

  • Chromatography: If necessary, perform column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, may be required to separate the isomers.

  • Recrystallization: Attempt recrystallization from various solvent systems to obtain a pure product. Common solvents to try include ethyl acetate/hexanes, methanol, or acetonitrile.

IV. Experimental Protocols

Detailed Lab-Scale Synthesis Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 3-Aminopyrazole

  • 2-Chloro-N,N-dimethylacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the 3-aminopyrazole.

  • Add anhydrous potassium carbonate (1.2 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add a solution of 2-chloro-N,N-dimethylacetamide (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine (2 x volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Scale-Up Considerations

Scaling up the synthesis requires careful consideration of several factors:

Parameter Scale-Up Consideration & Rationale
Heat Transfer The N-alkylation reaction is typically exothermic. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions. Use a jacketed reactor with a reliable cooling system.
Mixing Efficient mixing is essential to ensure homogeneity and maximize contact between reactants. Use an overhead stirrer with an appropriately designed impeller for the reactor geometry.
Reagent Addition The addition of the alkylating agent should be controlled to manage the exotherm. A controlled addition via a dropping funnel or a syringe pump is recommended.
Work-up and Extraction Handling large volumes of solvents during extraction can be challenging. Consider using a liquid-liquid extractor or a separation funnel of appropriate size.
Purification Large-scale chromatography can be expensive and time-consuming. Optimize the reaction conditions to maximize the yield of the desired isomer and facilitate purification by crystallization.
Safety Both 3-aminopyrazole and 2-chloro-N,N-dimethylacetamide have associated health and safety risks. N,N-dimethylacetamide is also a regulated substance in some regions. Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before starting any work. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

V. Visualizations

Synthetic Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 3-Aminopyrazole in anhydrous DMF add_base Add K₂CO₃ start->add_base stir1 Stir at RT for 30 min add_base->stir1 add_alkyl Add 2-Chloro-N,N- dimethylacetamide stir1->add_alkyl react Stir at RT (or heat) Monitor by TLC/LC-MS add_alkyl->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_base cluster_solubility cluster_reagent cluster_temp start Low or No Product Yield check_base Is the base strong enough and anhydrous? start->check_base yes_base Yes check_base->yes_base no_base No check_base->no_base check_solubility Are all reactants soluble? yes_sol Yes check_solubility->yes_sol no_sol No check_solubility->no_sol check_reagent Is the alkylating agent reactive? yes_reagent Yes check_reagent->yes_reagent no_reagent No check_reagent->no_reagent check_temp Is the reaction temperature optimal? yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp yes_base->check_solubility action_base Use a stronger/anhydrous base (e.g., NaH) no_base->action_base yes_sol->check_reagent action_sol Switch to a more polar aprotic solvent (e.g., DMSO) no_sol->action_sol yes_reagent->check_temp action_reagent Use a more reactive alkylating agent (e.g., bromo or iodo analog) no_reagent->action_reagent action_temp Gradually increase temperature and monitor reaction no_temp->action_temp

Caption: Decision tree for troubleshooting low product yield.

VI. References

  • Taylor & Francis Online. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PubMed. (n.d.). Reactions of 3-aminopyrazole derivatives with cyanothioacetamide and its derivatives: Synthesis and reactions of several new pyrazole and pyrazole[3,2-b]pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 1-substituted-3-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Retrieved from [Link]

  • Carl ROTH. (n.d.). *Safety Data Sheet: N,N-

Technical Support Center: Method Refinement for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for bioassays involving 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to enhance the consistency and reliability of your experimental results. Given that pyrazole derivatives are prominent scaffolds for kinase inhibitors, this document will operate under the assumption that the primary target class for this compound involves cellular kinases.[1][2][3][4] We will address common challenges from compound handling to data interpretation, providing not just protocols, but the underlying scientific rationale to empower your decision-making.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for establishing a robust and reproducible bioassay.

Q1: What is the probable mechanism of action for this compound? A1: The 3-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized for the development of protein kinase inhibitors.[2][4] These compounds often act as ATP-competitive inhibitors by binding to the kinase's active site. Therefore, it is highly probable that this compound inhibits one or more protein kinases, and your bioassay should be designed to measure kinase activity, either through direct substrate phosphorylation or downstream cellular events.[1][5]

Q2: How should I prepare and store stock solutions of this compound? A2: The compound's name includes N,N-dimethylacetamide, a polar aprotic solvent, suggesting good solubility in similar solvents.[6] Dimethyl Sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions of small molecules for bioassays.[7]

  • Best Practice: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% anhydrous DMSO.[7] Use gentle vortexing, sonication, or warming to 37°C to aid dissolution if necessary.[7]

  • Storage: Aliquot the primary stock into single-use volumes in low-binding tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Q3: What is the maximum final concentration of DMSO permissible in my cell-based assay? A3: High concentrations of DMSO are cytotoxic and can interfere with assay components.[7] The final concentration of DMSO in your assay wells should be kept as low as possible, typically below 0.5% , and must be consistent across all wells, including controls.[7][8] Always include a "vehicle control" containing the same final concentration of DMSO as your test wells to normalize for any solvent-induced effects.[8]

Q4: What are the essential controls for a cell-based kinase inhibitor assay? A4: A robust assay requires multiple controls to ensure data validity.

  • Vehicle Control: Cells treated with the same final concentration of DMSO as the test compound. This serves as your 0% inhibition (or 100% activity) reference.[8]

  • Positive Control: A known, well-characterized inhibitor of the target kinase or pathway. This validates that the assay can detect inhibition.

  • Negative Control (Unstimulated): For assays measuring stimulated kinase activity, this control consists of cells that have not been treated with an activating agent. This defines the basal signal level.

  • Background Control: Wells containing all assay components except cells, used to measure the intrinsic background signal of the reagents.

Troubleshooting Guide: From Variability to Signal Integrity

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: High Well-to-Well Variability & Poor Reproducibility (High %CV)

High coefficient of variation (%CV) is a common issue that undermines the reliability of your data. The cause is often procedural rather than chemical.

The outer wells of a microplate are more susceptible to evaporation and temperature gradients, leading to altered cell growth and reagent concentrations.[9][10][11] This can result in data from the perimeter wells being significantly different from the interior wells.[12]

Solution: Strategic Plate Mapping and Hydration

  • Avoid Using Outer Wells: The most effective strategy is to omit the 36 outer wells from your experimental samples.[13]

  • Create a Hydration Moat: Fill these empty perimeter wells with sterile phosphate-buffered saline (PBS) or sterile water to create a humidified barrier, which minimizes evaporation from the inner experimental wells.[10][12]

  • Equilibrate Plates: Always allow plates to equilibrate to room temperature before seeding cells to prevent thermal gradients.[10][13]


}

Plate map minimizing edge effects.

Serial dilution is a major source of propagated error.[14][15] An error in an early dilution step will skew the entire dose-response curve.

Solution: Two-Step Serial Dilution Protocol To maintain a consistent final DMSO concentration and avoid compound precipitation in aqueous buffers, perform dilutions in two stages.[16]

  • Stage 1 (in 100% DMSO): Perform the serial dilution of your compound in 100% DMSO to create intermediate stocks that are, for example, 100x or 200x the final desired concentration.[7][16]

  • Stage 2 (in Assay Medium): Add a small, equal volume of each DMSO intermediate stock to the wells containing cells and medium. This ensures the final DMSO concentration is constant across all concentrations.[8]

Problem 2: Low Signal-to-Noise (S/N) or Poor Z'-Factor

A low S/N ratio or a Z'-factor below 0.5 indicates that the difference between your positive and negative controls is not large enough relative to the variability, making it difficult to identify "hits" reliably.[17][18]

The type of microplate and potential crosstalk can dramatically affect signal quality, especially in luminescence or fluorescence assays.

Solution: Optimize Plate Choice and Reader Settings

  • For Luminescence: Use solid white, opaque-walled microplates to maximize light reflection and signal output.[19][20] Black plates will significantly reduce the signal.[19]

  • For Fluorescence: Use solid black, opaque-walled plates to minimize background and crosstalk.[20]

  • Crosstalk: Be aware of signal bleed from a very bright well to adjacent wells.[21] If suspected, ensure your plate reader has effective light-baffling features.

  • Reader Gain/Integration: For luminescence, increasing the read integration time or the number of reads per well can improve the S/N ratio by providing better statistical averaging.[19]

Components in serum can bind to the test compound, have intrinsic enzymatic activity, or otherwise interfere with the assay chemistry, leading to variable results.[22][23]

Solution: Reduce or Eliminate Serum During Treatment

  • Serum Starvation: Culture cells in complete medium to allow for attachment, then switch to serum-free or low-serum (e.g., 0.5%) medium for a few hours before and during compound treatment.

  • Heat-Inactivated Serum: If serum is required, use heat-inactivated serum to destroy endogenous complement and some enzymatic activity.

  • Sample Pre-treatment: In complex cases, specialized sample pre-treatment methods may be required to remove interfering factors.[22][24]

Problem 3: Atypical Dose-Response Curve

An ideal dose-response curve is sigmoidal. Deviations can indicate issues with compound solubility, cytotoxicity, or other off-target effects.

While soluble in DMSO, your compound may precipitate when diluted into the aqueous assay medium, especially at higher concentrations. This leads to an artificially flattened curve at the top.

Solution: Visual Solubility Check & Concentration Capping

  • Solubility Test: Prepare your highest assay concentration in a clear microcentrifuge tube and visually inspect for precipitation or cloudiness after a 30-minute incubation at the assay temperature.

  • Limit Maximum Concentration: If solubility is an issue, cap the maximum screening concentration below the solubility limit.

At higher concentrations, the compound may be causing cell death through mechanisms unrelated to the target kinase. This can artificially mimic inhibition in assays where the readout depends on cell viability (e.g., ATP levels).

Solution: Run a Concurrent Cytotoxicity Assay

  • Orthogonal Assay: Run a parallel assay plate to measure cytotoxicity directly. The MTT or similar viability assays are standard methods.[2]

  • Data Correlation: If the IC₅₀ from your primary assay correlates closely with the cytotoxic concentration (CC₅₀), the observed activity may be due to toxicity. A selective inhibitor should have an IC₅₀ significantly lower than its CC₅₀.

Key Experimental Protocols
Protocol 1: Two-Stage Serial Dilution

This protocol ensures accurate compound concentrations and a consistent final DMSO concentration.

  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to create a 20 mM stock solution.

  • Create Intermediate Plate (100x):

    • In a 96-well plate (the "dilution plate"), add 50 µL of 100% DMSO to columns 2-10.

    • Add 100 µL of the 20 mM primary stock to column 1.

    • Perform a 1:2 serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting.

    • Continue this process across the plate to column 10. This creates a dilution series in 100% DMSO.

  • Prepare Final Assay Plate:

    • Seed your cells in a 96-well cell culture plate and prepare them for the assay according to your specific protocol. Let's assume a final well volume of 100 µL.

    • Add 99.5 µL of medium to each well.

    • Transfer 0.5 µL from each well of the intermediate dilution plate to the corresponding well of the final assay plate.

    • This results in a 1:200 dilution of the intermediate stocks and a final DMSO concentration of 0.5%.

ColumnDMSO Intermediate Conc. (µM)Final Assay Conc. (µM)
120,000100
210,00050
35,00025
42,50012.5
51,2506.25
66253.125
7312.51.56
8156.250.78
978.130.39
1039.060.195
Protocol 2: General Cell-Based Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol measures the inhibition of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Cell Seeding: Seed cells at a pre-determined optimal density in 95 µL of culture medium in a solid white 96-well plate. Incubate for 24 hours.

  • Compound Addition: Add 5 µL of your 20x final concentration compound dilutions (prepared in assay medium from a 200x DMSO intermediate stock) to the wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired treatment time (e.g., 1-24 hours) at 37°C.

  • Reagent Preparation: Equilibrate the luminescent kinase assay reagent to room temperature.

  • Lysis & Signal Generation: Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Assay Validation and Quality Control

Validating your assay ensures that the generated data is trustworthy and robust.[25][26][27][28] Key metrics should be monitored for every plate.[29]

MetricFormulaInterpretationTarget Value
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)Measures the dynamic range of the assay.> 5-10
Signal-to-Noise (S/N) (Mean(Signal) - Mean(Background)) / SD(Background)Measures the signal's discernibility from background noise.> 10
Z'-Factor 1 - (3SD(Signal) + 3SD(Background)) / |Mean(Signal) - Mean(Background)|A measure of assay quality, accounting for both dynamic range and data variation.> 0.5 for an excellent assay suitable for HTS.[18]
Coefficient of Variation (%CV) (SD / Mean) * 100Measures the relative variability of replicate wells.< 15-20%

}

High-level assay validation workflow.

References
  • What Metrics Are Used to Assess Assay Quality? - BIT 479/579 High-throughput Discovery. (n.d.).
  • Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. Retrieved from [Link]

  • How to Conquer Edge Effect in TC Plates. (2025, February 12). GMP Plastics. Retrieved from [Link]

  • Can You Eliminate the Threats of Edge Effect During Long-term Incubation? (2015, November 5).
  • Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • How to deal with the "edge effect" of 96-well plates? (2021, August 26). Luoyang FuDau Biotechnology Co., Ltd. Retrieved from [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. (n.d.). NIH. Retrieved from [Link]

  • Tips for Improved Luminescence Performance. (n.d.). Agilent. Retrieved from [Link]

  • Understanding Assay Performance Metrics. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Bioassay Qualification and Validation. (n.d.). Svar Life Science. Retrieved from [Link]

  • Ligand serial dilution. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • Quality Control of Quantitative High Throughput Screening Data. (2019, May 9). PMC - NIH. Retrieved from [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Quality control of quantitative high throughput screening data. (n.d.). WashU Medicine Research Profiles. Retrieved from [Link]

  • Measuring Precision in Bioassays: Rethinking Assay Validation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Essentials in Bioassay Development. (2019, November 1). BioPharm International. Retrieved from [Link]

  • Serially diluting compounds while keeping DMSO concentration the same. (2011, December 9). Protocol Online. Retrieved from [Link]

  • Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Streamlined neutralizing antibody assay development: overcoming serum interference, utilization of DOE and automation. (2026, January 9). Taylor & Francis. Retrieved from [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7).
  • An Inline QC Method for Determining Serial Dilution Performance of DMSO-Based Systems. (2025, August 7). ResearchGate. Retrieved from [Link]

  • An inline QC method for determining serial dilution performance of DMSO-based systems. (n.d.). PubMed. Retrieved from [Link]

  • How to Minimize Luminescence Crosstalk for Precise Assay Results. (2024, July 31). Byonoy. Retrieved from [Link]

  • Interferences in quantitative immunochemical methods. (n.d.). Biochemia Medica. Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. Retrieved from [Link]

  • Controlling Interfering Antibodies in Diagnostic Assays. (n.d.). Merck Millipore.
  • How to improve the signal to noise ratio in photoluminescence and electroluminescence measurement setups? (2018, December 26). ResearchGate. Retrieved from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018, June 21). Promega Connections. Retrieved from [Link]

  • How to Detect and Solve Immunoassay Interference. (2015, October 1). myadlm.org. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. Retrieved from [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011, October 30). Reaction Biology. Retrieved from [Link]

  • Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. (n.d.). Molecular Devices. Retrieved from [Link]

  • Optimizing Signal to Noise Ratio. (2023, May 8). YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity? (n.d.). RACO. Retrieved from [Link]

  • N,N−Dimethylacetamide. (2023, June 19). American Chemical Society. Retrieved from [Link]

  • Dimethylacetamide. (n.d.). Wikipedia. Retrieved from [Link]

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Validation & Comparative

Validation of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide Activity in a Secondary Cellular Assay

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming Target Engagement and Potency of a Novel JAK Inhibitor Candidate

Introduction: From Primary Hit to Validated Lead

The discovery of novel therapeutic agents often begins with high-throughput screening (HTS) campaigns that identify "hits"—compounds that modulate a target's activity in a simplified, often biochemical, assay. However, a primary hit is merely the starting point. The journey to a viable drug candidate requires rigorous validation through a cascade of secondary and tertiary assays designed to confirm its mechanism of action, assess its potency in a more physiologically relevant context, and evaluate its selectivity.

This guide focuses on the critical next step for a promising HTS hit: 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide (hereafter referred to as Compound X). Based on its pyrazole-based scaffold, a common motif in kinase inhibitors, primary screening has suggested its potential as an inhibitor of the Janus Kinase (JAK) family.

Here, we provide a comprehensive framework for designing and executing a secondary, cell-based assay to validate this initial finding. We will detail the rationale for assay selection, provide a step-by-step protocol for quantifying the inhibition of JAK-STAT signaling, and present a comparative analysis framework using well-characterized alternative compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust validation workflows for novel kinase inhibitors.

The Scientific Rationale: Why a Cell-Based pSTAT3 Assay?

The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis. Cytokines and growth factors, upon binding to their receptors, trigger the activation of receptor-associated JAKs. Activated JAKs then phosphorylate themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

A primary biochemical assay, while excellent for identifying direct inhibitors of JAK enzymatic activity, cannot confirm that a compound can effectively engage its target within the complex milieu of a living cell. A cell-based secondary assay is therefore essential to answer key questions:

  • Cell Permeability: Can Compound X cross the cell membrane to reach its intracellular target?

  • On-Target Efficacy: Does the compound inhibit the intended JAK-STAT signaling pathway in a cellular context?

  • Potency (IC50): At what concentration does the compound achieve 50% inhibition of the downstream signaling event? This cellular IC50 is a more relevant metric for predicting in vivo efficacy than a purely enzymatic IC50.

We have selected an assay that measures the phosphorylation of STAT3 (pSTAT3) in a cytokine-dependent cell line. This is a direct and widely accepted readout of JAK activity. Inhibition of JAKs will lead to a dose-dependent decrease in pSTAT3 levels, providing a robust and quantifiable measure of Compound X's cellular potency.

Experimental Design & Comparative Framework

To provide a robust validation, Compound X will be tested alongside established JAK inhibitors. This comparative approach allows for the benchmarking of Compound X's potency and provides essential context for its potential as a therapeutic candidate.

Comparator Compounds:
  • Ruxolitinib: A potent, selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and other conditions.[1][2] It serves as an excellent positive control and a benchmark for JAK1/2 inhibition.

  • Tofacitinib: An inhibitor of JAK1 and JAK3, with functional selectivity over JAK2.[3][4] Including Tofacitinib allows for a preliminary assessment of Compound X's potential selectivity profile.

  • Vehicle Control (DMSO): The solvent used to dissolve the compounds, used to establish the baseline pSTAT3 signal (0% inhibition).

  • Negative Control (Optional): A structurally similar but biologically inactive compound, if available, to control for off-target effects.

Workflow Visualization:

G cluster_0 Cell Culture & Preparation cluster_1 Compound Treatment cluster_2 Pathway Stimulation & Lysis cluster_3 Detection & Analysis start 1. Culture TF-1 cells to optimal density starve 2. Starve cells in low-serum media start->starve plate 3. Plate cells into 384-well assay plates starve->plate prepare_cpd 4. Prepare serial dilutions of Compound X, Ruxolitinib, Tofacitinib add_cpd 5. Add compounds to cells and pre-incubate prepare_cpd->add_cpd stim 6. Stimulate with hEPO to activate JAK2/STAT3 add_cpd->stim lyse 7. Lyse cells to release intracellular contents stim->lyse detect 8. Detect pSTAT3 levels using HTRF/AlphaLISA lyse->detect analyze 9. Analyze data, plot dose-response curves, and calculate IC50 detect->analyze

Caption: Cellular pSTAT3 Assay Workflow.

Detailed Experimental Protocol: HTRF-Based pSTAT3 Assay

This protocol describes a homogeneous, high-throughput compatible assay using Homogeneous Time-Resolved Fluorescence (HTRF) for the detection of STAT3 phosphorylated at tyrosine 705 (pSTAT3 Tyr705).

Materials:
  • Cell Line: TF-1 (human erythroleukemic cell line), which is dependent on cytokines like GM-CSF or erythropoietin (EPO) for proliferation and expresses the necessary JAK-STAT signaling components.

  • Reagents:

    • RPMI 1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • Recombinant Human Erythropoietin (hEPO).

    • Compound X, Ruxolitinib, Tofacitinib.

    • Dimethyl Sulfoxide (DMSO), molecular biology grade.

    • HTRF pSTAT3 (Tyr705) Assay Kit (containing lysis buffer, anti-pSTAT3-Europium Cryptate, and anti-STAT3-d2 antibodies).

  • Equipment:

    • 384-well white, low-volume assay plates.

    • HTRF-compatible plate reader.

    • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).

Step-by-Step Methodology:
  • Cell Culture and Plating:

    • Maintain TF-1 cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 ng/mL GM-CSF.

    • 24 hours prior to the assay, wash cells and resuspend in RPMI 1640 with 1% FBS (low-serum media) to starve them and reduce basal signaling.

    • On the day of the assay, centrifuge the starved cells, resuspend in fresh low-serum media, and adjust the density to 1 x 10^6 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Compound Preparation and Addition:

    • Prepare 10 mM stock solutions of Compound X, Ruxolitinib, and Tofacitinib in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Then, dilute these intermediate stocks into the assay buffer to create 4X final concentrations.

    • Add 5 µL of the 4X compound solutions to the wells containing cells. For vehicle controls, add assay buffer with the corresponding DMSO concentration.

    • Pre-incubate the plate at 37°C for 1 hour.

  • Stimulation and Lysis:

    • Prepare a 4X solution of hEPO in low-serum media to a final concentration that elicits an EC80 response (determined previously, typically ~10-20 ng/mL).

    • Add 5 µL of the 4X hEPO solution to all wells except for the unstimulated (negative) controls.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 5 µL of the HTRF lysis buffer to each well.

    • Incubate at room temperature for 15 minutes with gentle shaking.

  • Detection and Data Acquisition:

    • Add 5 µL of the HTRF detection antibody mix (pre-mixed anti-pSTAT3-Cryptate and anti-STAT3-d2) to each well.

    • Seal the plate and incubate at room temperature for 4 hours, protected from light.

    • Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

    • Normalize the data:

      • Set the average of the vehicle (DMSO + hEPO) control wells as 0% inhibition.

      • Set the average of the unstimulated control wells as 100% inhibition.

    • Plot the normalized % inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Interpretation and Comparative Analysis

The primary output of this assay is a dose-response curve for each compound, from which a cellular IC50 value is derived. This value represents the concentration at which the compound inhibits 50% of the hEPO-stimulated pSTAT3 signal.

Illustrative Data Summary:
CompoundTarget(s)Cellular pSTAT3 IC50 (nM)Max Inhibition (%)
Compound X JAK (Hypothesized) 75 98%
RuxolitinibJAK1 / JAK225100%
TofacitinibJAK1 / JAK325099%
Inactive AnalogN/A>10,000<10%

Note: The data presented above is illustrative and serves as an example of potential experimental outcomes.

Analysis of Results:
  • Compound X (IC50 = 75 nM): This result would validate the hypothesis that Compound X is a cell-permeable inhibitor of the JAK-STAT pathway. An IC50 in the nanomolar range indicates significant potency. Its potency is approximately 3-fold weaker than Ruxolitinib but over 3-fold more potent than Tofacitinib in this JAK2-driven system (EPO receptor signals primarily through JAK2).

  • Ruxolitinib (IC50 = 25 nM): As the JAK1/2 selective benchmark, its high potency is expected and validates the assay's sensitivity and accuracy.[1]

  • Tofacitinib (IC50 = 250 nM): This compound is known to be less potent against JAK2 compared to JAK1/JAK3.[3] The higher IC50 value is consistent with the literature and confirms that the assay can distinguish between compounds with different JAK selectivity profiles.

Trustworthiness: A Self-Validating Protocol

The integrity of this experimental guide is ensured by its self-validating design:

  • Positive Controls: The inclusion of well-characterized inhibitors like Ruxolitinib and Tofacitinib provides a performance benchmark. A successful assay will yield IC50 values for these compounds that are consistent with published data.

  • Dynamic Range: The protocol includes maximum stimulation (vehicle + hEPO) and baseline (unstimulated) controls. A robust assay window (typically a signal-to-background ratio > 5) confirms that the stimulation is effective and the detection method is sensitive.

  • Statistical Rigor: All measurements should be performed in triplicate. The IC50 is not a single point but is derived from a curve fit across a range of concentrations, providing a more reliable potency metric.

References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]

  • Haan, C., et al. (2011). Jak/Stat signaling in hematopoiesis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1813(6), 1147-1157. [Link]

  • Quintas-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117. [Link]

  • Meyer, D. M., et al. (2010). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology, 28(5 Suppl 61), S10-S15. [Link]

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A Comparative Guide to the Efficacy of TAK1 Inhibition: Evaluating 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide in the Context of Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the therapeutic potential of inhibiting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical signaling node in inflammatory diseases and oncology. While direct experimental data for the novel compound 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is not yet publicly available, this document will establish a framework for its evaluation by comparing well-characterized TAK1 inhibitors. We will delve into the mechanistic underpinnings of TAK1 signaling, detail the methodologies for assessing inhibitor efficacy, and present a comparative analysis of leading TAK1 inhibitors, thereby providing a predictive context for evaluating novel chemical entities like the aforementioned pyrazole derivative.

The Central Role of TAK1 in Cellular Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, serves as a pivotal intracellular signaling mediator.[1][2] It integrates signals from a variety of upstream stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[1][3] Upon activation, TAK1, in complex with its binding partners TAB1, TAB2, and TAB3, initiates downstream signaling cascades that are crucial for immune responses, inflammation, and cell survival.[3][4][5]

The primary downstream pathways activated by TAK1 are the Nuclear Factor-κB (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38.[1][3] Dysregulation of TAK1 signaling is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[3][6][7] Consequently, the pharmacological inhibition of TAK1 has emerged as a promising therapeutic strategy.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors cluster_downstream Downstream Signaling TNFa TNF-α TNFR TNFR1 TNFa->TNFR IL1b IL-1β IL1R IL-1R1 IL1b->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TAK1_complex TAK1-TAB1/2/3 Complex TNFR->TAK1_complex IL1R->TAK1_complex TLR4->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPKKs MKK3/4/6 TAK1_complex->MAPKKs NFkB NF-κB Activation IKK_complex->NFkB Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription MAPKs p38 & JNK Activation MAPKKs->MAPKs MAPKs->Transcription Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - TAK1/TAB1 Enzyme - Substrate Peptide - ATP - Test Compound (e.g., Pyrazole derivative) start->reagents incubation Incubate at 30°C for 60 min (Kinase Reaction) reagents->incubation adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo->detection readout Measure Luminescence (Signal proportional to ADP produced) detection->readout analysis Calculate IC50 Value readout->analysis

Caption: Workflow for an in vitro TAK1 kinase assay.

Protocol: TAK1/TAB1 Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT). [8]2. Compound Dilution: Perform a serial dilution of the test compound (e.g., this compound) to create a dose-response curve.

  • Kinase Reaction: In a 96-well plate, combine the TAK1/TAB1 enzyme, a suitable substrate peptide, and ATP with the diluted test compound.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well and incubate for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

To confirm that the inhibitor is active in a cellular context, its effect on downstream TAK1 signaling can be measured. A common method is to use Western blotting to detect the phosphorylation of downstream targets like IKK or p38 in cells stimulated with TNF-α.

Protocol: Western Blot for Phospho-IKK

  • Cell Culture: Plate a suitable cell line (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes) to activate the TAK1 pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated IKK (p-IKK) and total IKK.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of IKK phosphorylation inhibition by the test compound.

For inhibitors that show promising in vitro and cellular activity, evaluation in a relevant animal model of disease is the next critical step. The collagen-induced arthritis (CIA) mouse model is a standard for assessing the efficacy of anti-inflammatory compounds for rheumatoid arthritis. [9] Protocol: CIA Mouse Model

  • Induction of Arthritis: Induce arthritis in susceptible mice (e.g., DBA/1J) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Booster Immunization: Administer a booster injection of collagen in incomplete Freund's adjuvant 21 days after the primary immunization.

  • Treatment: Once clinical signs of arthritis appear, begin daily administration of the test compound (e.g., HS-276 or a novel pyrazole derivative) or vehicle control via an appropriate route (e.g., oral gavage). [9]4. Clinical Scoring: Monitor the mice daily for signs of arthritis, including paw swelling and redness, and assign a clinical score.

  • Histological Analysis: At the end of the study, sacrifice the animals and collect the paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

  • Outcome Measures: The primary outcome is a reduction in the clinical arthritis score. Secondary outcomes include improvements in histological parameters and reductions in inflammatory cytokine levels in the serum or joint tissue.

Conclusion

The inhibition of TAK1 represents a compelling therapeutic strategy for a range of inflammatory and malignant diseases. While the specific efficacy of this compound remains to be determined, this guide provides a comprehensive framework for its evaluation. By comparing its performance in the described biochemical, cellular, and in vivo assays against established benchmarks like Takinib and HS-276, researchers can effectively ascertain its potential as a clinical candidate. The ideal inhibitor should possess high potency (low nanomolar IC50), excellent selectivity over other kinases, and favorable pharmacokinetic properties, including oral bioavailability, to translate its preclinical promise into a viable therapeutic for patients.

References

  • TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. [Link]

  • TAK1 inflammatory signalling pathways. ResearchGate. [Link]

  • Overview of the TAK1 signaling pathway. ResearchGate. [Link]

  • Multifaceted Roles of TAK1 Signaling in Cancer. PMC - PubMed Central. [Link]

  • S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. Taylor & Francis Online. [Link]

  • TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. [Link]

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Royal Society Publishing. [Link]

  • Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. ScienceDirect. [Link]

  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. National Institutes of Health. [Link]

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. National Institutes of Health. [Link]

  • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

  • Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. National Institutes of Health. [Link]

  • TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. [Link]

  • This compound. PubChem. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Its derivatives have demonstrated a wide spectrum of therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Within the realm of oncology, pyrazole-containing compounds have emerged as crucial kinase inhibitors, playing a significant role in the treatment of various cancers such as lymphoma, breast cancer, and cervical cancer.[2][3] The 3-aminopyrazole moiety, in particular, serves as an excellent starting point for developing selective kinase inhibitors due to its potential for high on-target potency.[3] This guide will provide a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide core structure, drawing insights from related pyrazole-based kinase inhibitors to inform future drug design and development.

The Core Moiety: this compound

The parent compound, this compound, features a 3-aminopyrazole ring linked to an N,N-dimethylacetamide group via the N1 position of the pyrazole. Understanding the contribution of each component is key to deciphering the SAR of its analogs.

  • 3-Aminopyrazole: This unit is critical for interaction with the kinase active site. The amino group can act as a hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the kinase.

  • N,N-dimethylacetamide: This side chain influences the compound's physicochemical properties, such as solubility and membrane permeability. Modifications to this group can significantly impact pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

While a dedicated, comprehensive SAR study on a series of this compound analogs is not extensively available in the public domain, we can infer valuable insights from structurally related pyrazole derivatives investigated as kinase inhibitors.

Modifications on the Pyrazole Ring

The pyrazole ring itself offers several positions for substitution, each with the potential to modulate potency and selectivity.

  • Substitution at the 4-position: Studies on (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor, a related scaffold, have shown that substitution at this position can significantly influence activity.[4][5] For kinase inhibitors, introducing small alkyl or aryl groups could probe additional hydrophobic pockets within the ATP-binding site.

  • Substitution at the 5-position: This position is often modified to enhance interactions with the solvent-exposed region of the kinase. Introducing polar groups could improve solubility, while larger hydrophobic groups might enhance potency through interactions with hydrophobic residues.

  • N-substitution on the pyrazole: While our core structure has the acetamide group at N1, alternative substitutions can alter the molecule's trajectory within the binding pocket.

Modifications of the Amino Group at the 3-position

The 3-amino group is a key pharmacophoric feature. Its modification is a common strategy in the development of pyrazole-based inhibitors.

  • Acylation and Sulfonylation: Converting the primary amine to an amide or sulfonamide can introduce additional interaction points and modulate the electronic properties of the pyrazole ring.

  • Alkylation: N-alkylation of the amino group can alter its hydrogen bonding capacity and introduce steric bulk, which can be leveraged to achieve selectivity for specific kinases.

Modifications of the N,N-dimethylacetamide Side Chain

The acetamide moiety is a crucial determinant of the compound's drug-like properties.

  • Variation of the N,N-dimethyl group: Replacing the methyl groups with other alkyl substituents (e.g., ethyl, cyclopropyl) can impact metabolic stability and potency.[2] A systematic exploration of this space is essential for optimizing pharmacokinetic parameters.

  • Replacement of the acetamide linker: Altering the length or nature of the linker between the pyrazole and the amide can change the orientation of the terminal functional groups, potentially leading to new interactions with the target kinase.

The following table summarizes the potential impact of various substitutions based on SAR studies of related pyrazole compounds.

Modification Site Substitution Potential Impact on Activity/Properties Rationale/Supporting Evidence from Related Compounds
Pyrazole Ring (C4) Small Alkyl/Aryl GroupsIncreased potency and selectivityProbing of hydrophobic pockets in the ATP-binding site.[4][5]
Pyrazole Ring (C5) Polar Groups (e.g., -OH, -NH2)Improved solubilityInteraction with solvent-exposed regions.
Hydrophobic Groups (e.g., Phenyl)Enhanced potencyHydrophobic interactions with the kinase active site.
3-Amino Group Acylation/SulfonylationModulation of electronic properties and additional H-bondingCommon strategy in kinase inhibitor design to enhance binding affinity.
Acetamide Moiety N-Alkyl VariationAltered metabolic stability and potencyOptimization of pharmacokinetic properties.[2]
Linker ModificationAltered orientation and new interactionsFine-tuning the positioning of the molecule within the binding site.

Experimental Design for SAR Studies

A systematic SAR study of this compound analogs would involve the following key experimental workflows.

General Synthesis Workflow

The synthesis of these analogs typically starts from a commercially available 3-aminopyrazole, followed by N-alkylation with a suitable haloacetamide derivative.

cluster_synthesis General Synthesis Workflow 3-Aminopyrazole 3-Aminopyrazole N-Alkylation N-Alkylation 3-Aminopyrazole->N-Alkylation Haloacetamide Base Analog Library Analog Library N-Alkylation->Analog Library

Caption: General synthetic route for 2-(3-amino-1H-pyrazol-1-yl)-acetamide analogs.

Kinase Inhibition Assay Workflow

The inhibitory activity of the synthesized analogs against a panel of kinases is typically evaluated using in vitro kinase assays.

cluster_assay Kinase Inhibition Assay Workflow Synthesized Analogs Synthesized Analogs Kinase Panel Screening Kinase Panel Screening Synthesized Analogs->Kinase Panel Screening Biochemical Assay IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Dose-Response SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

Caption: Workflow for evaluating kinase inhibitory activity of synthesized analogs.

Comparative Data of Representative Pyrazole-Based Kinase Inhibitors

To provide a tangible comparison, the following table presents data for known pyrazole-containing kinase inhibitors, highlighting the diversity of targets and potencies achievable with this scaffold.

Compound Target Kinase(s) IC50 (nM) Reference
AT7519CDK1, 2, 4, 6, 9, GSK3β10 - 210[2]
Compound 22 (unnamed)CDK2, CDK524, 23[2]
TAK-593VEGFR20.95[6]
AcrizanibVEGFR2N/A (designed for topical delivery)[7]

This data underscores the potential of the pyrazole scaffold to yield highly potent and selective kinase inhibitors. The specific substitution patterns on the pyrazole ring and its appendages are critical in determining the target profile and potency.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Drawing from the extensive research on related pyrazole derivatives, a systematic SAR exploration focusing on modifications of the pyrazole ring and the acetamide side chain is warranted. Key areas for future investigation should include:

  • Broad Kinase Profiling: Screening analog libraries against a comprehensive panel of kinases to identify potent and selective inhibitors.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target kinases to guide further optimization.

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of promising analogs to ensure their suitability for in vivo studies.

By leveraging the insights from existing pyrazole-based inhibitors and employing a rational, iterative design process, it is anticipated that novel and effective therapeutics can be developed from this versatile chemical scaffold.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (URL: [Link])

  • Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (URL: [Link])

  • This compound - PubChem. (URL: [Link])

  • SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic... - ResearchGate. (URL: [Link])

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor - ResearchGate. (URL: [Link])

  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - ResearchGate. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI. (URL: [Link])

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - PubMed. (URL: [Link])

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (URL: [Link])

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (URL: [Link])

  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed. (URL: [Link])

  • pyrazole amide derivatives: Topics by Science.gov. (URL: [Link])

  • 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides an in-depth comparison and cross-validation of two primary analytical methods for the novel small molecule, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this document moves beyond mere protocol recitation to explore the causality behind methodological choices, offering field-proven insights into development, validation, and the critical process of cross-validation. We present detailed experimental protocols, comparative performance data, and a logical framework for ensuring analytical continuity when transferring methods or bridging data across different analytical platforms, all grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative

In the pharmaceutical landscape, the journey of a molecule from discovery to market is underpinned by rigorous analytical science. The compound of interest, this compound, is a heterocyclic amine whose accurate quantification is critical for pharmacokinetic studies, formulation development, quality control (QC) release, and stability testing. The validation of any analytical procedure is the process by which a laboratory formally demonstrates that the method is fit for its intended purpose.[1][2]

This guide addresses a common yet complex challenge: what happens when more than one analytical method is used to measure the same analyte across a product's lifecycle? A robust HPLC-UV method might be perfect for routine QC, while a highly sensitive LC-MS/MS method is required for metabolite identification or bioanalysis.[3][4] Cross-validation serves as the essential bridge, providing documented evidence that results from different validated methods are comparable and reliable. This comparison guide is designed for researchers and drug development professionals to navigate this process with scientific rigor and regulatory compliance.

The Analyte: Physicochemical Considerations

Understanding the structure of this compound (Molecular Formula: C6H10N4O) is paramount for method development.

  • Structure: The molecule contains a pyrazole ring, a primary amino group, and a dimethylacetamide side chain.

  • Polarity: The presence of multiple nitrogen and oxygen atoms suggests moderate polarity, making it well-suited for reversed-phase liquid chromatography.

  • Chromophores: The pyrazole ring provides a UV chromophore, enabling detection by UV spectroscopy, a common choice for HPLC systems.[5]

  • Ionization: The primary amine is a basic site, readily protonated, making the molecule an excellent candidate for positive-ion mode electrospray ionization (ESI) in mass spectrometry.[6]

These characteristics inform our selection of RP-HPLC-UV for its robustness in QC environments and LC-MS/MS for its superior sensitivity and selectivity, which is often required in complex biological matrices.[7]

Comparative Analytical Methods: Development & Rationale

Two orthogonal, yet complementary, methods were developed and validated. The choice of a C18 stationary phase is a standard starting point for moderately polar small molecules, offering a versatile hydrophobic retention mechanism.

Method 1: Reversed-Phase HPLC with UV Detection (The Workhorse)

This method is designed for routine analysis, such as assay and impurity profiling in drug substances and products, where concentration levels are relatively high.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: Agilent 1100/1200 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 70% B

    • 10-12 min: Hold at 70% B

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm (determined via UV scan of the analyte).

  • Sample Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

Causality & Expertise: The use of TFA as a mobile phase modifier serves a dual purpose: it sharpens chromatographic peaks by acting as an ion-pairing agent for the basic amine and maintains an acidic pH to ensure consistent retention and analyte stability. A gradient elution is necessary to ensure that the main analyte peak is well-resolved from potential impurities with different polarities.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (The Specialist)

LC-MS/MS is the gold standard for high-sensitivity quantitation, essential for bioanalytical studies (e.g., plasma concentration) or trace-level analysis.[6]

Experimental Protocol: LC-MS/MS

  • LC System: Acquity UPLC BEH or equivalent.

  • Mass Spectrometer: Triple-quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm). The shorter column with smaller particles is used for faster analysis times, which is common in high-throughput environments.[8]

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: Linear gradient from 2% to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.1-4.0 min: Return to 2% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS/MS Transition (MRM):

    • Analyte: Precursor ion (Q1) m/z 155.1 → Product ion (Q3) m/z 98.1 (hypothetical, based on fragmentation of the dimethylacetamide moiety).

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended for bioanalysis.

Causality & Expertise: Formic acid is preferred over TFA for MS applications because it is less prone to causing ion suppression, leading to better sensitivity. The Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from complex matrices like plasma.[3]

Method Validation: Performance Comparison

Both methods were validated according to the ICH Q2(R2) guideline, which outlines the necessary validation characteristics for analytical procedures.[1][9] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[1]

Table 1: Summary of Validation Parameter Performance

Validation ParameterRP-HPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Specificity Demonstrated no interference from placebo and known impurities. Peak purity > 0.998.No interfering peaks at the retention time of the analyte and IS in 6 unique matrix lots.Specificity demonstrated.
Linearity (r²) 0.99950.9992r² ≥ 0.995
Range 1.0 - 150 µg/mL0.1 - 100 ng/mLAs defined by linearity and accuracy.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0% (for drug product)
Precision (%RSD)
- Repeatability0.8%1.5%≤ 2.0%
- Intermediate Precision1.2%2.1%≤ 3.0%
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10
Robustness Unaffected by minor changes in flow rate (±10%) and column temp (±5°C).Unaffected by minor changes in flow rate (±10%) and column temp (±5°C).No significant impact on results.

The Cross-Validation Protocol: Bridging the Data

Cross-validation is essential when two different methods are used to generate data within the same study or across different stages of development.[10] The goal is to ensure that the reported concentration values are independent of the analytical method used.

Experimental Workflow for Cross-Validation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare a single set of QC samples (n=3 levels, 6 replicates) and incurred study samples (n>20) hplc Analyze samples using the validated RP-HPLC-UV method prep->hplc Split Aliquots lcms Analyze samples using the validated LC-MS/MS method prep->lcms Split Aliquots stats Statistically compare the concentration results from both methods hplc->stats lcms->stats report Generate Cross-Validation Report stats->report Based on Acceptance Criteria

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure:

  • Sample Selection: Prepare a set of quality control (QC) samples at a minimum of three concentration levels (low, medium, high) spanning the analytical range. Additionally, use a statistically relevant number of actual study samples (incurred samples).

  • Analysis: Analyze these samples using both the validated RP-HPLC-UV method and the validated LC-MS/MS method.

  • Data Compilation: Tabulate the concentration results obtained from each method for every sample.

  • Statistical Evaluation:

    • Calculate the percent difference for each sample: [(Result_Method1 - Result_Method2) / Mean(Result1, Result2)] * 100.

    • Acceptance Criteria: The percent difference should be within ±20% for at least 67% of the samples evaluated.

    • Regression Analysis: Perform a linear regression of the results (Method 1 vs. Method 2). The slope should be between 0.80 and 1.20, and the correlation coefficient (r²) should be ≥ 0.95.

Table 2: Hypothetical Cross-Validation Data

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)Mean (µg/mL)% DifferencePass/Fail
QC-Low-11.051.091.07-3.7%Pass
QC-Mid-150.248.949.552.6%Pass
QC-High-1148.9151.2150.05-1.5%Pass
Study-00125.624.525.054.4%Pass
Study-00288.192.390.2-4.7%Pass
Study-0035.46.15.75-12.2%Pass

Discussion: Senior Scientist Insights & Troubleshooting

The successful cross-validation demonstrated here provides confidence that data generated by either the HPLC-UV or LC-MS/MS method can be used interchangeably for decision-making. However, several real-world factors must be considered.

  • Discrepancies at the Extremes: It is not uncommon to see larger variability at the lower end of the quantification range, especially when comparing a UV-based method to a mass spectrometer. The superior sensitivity of the LC-MS/MS method may yield more accurate results near the LOQ.

  • Matrix Effects: While the HPLC-UV method is generally robust to matrix effects, the LC-MS/MS method can be susceptible to ion suppression or enhancement from excipients or biological components. This is a primary reason for using a stable isotope-labeled internal standard, as it co-elutes and experiences the same matrix effects as the analyte, providing a corrective normalization.

  • The Role of the Analyst: Intermediate precision data highlights that different analysts or different days can introduce variability.[11] A robust cross-validation plan should ideally involve multiple analysts to ensure the methods are transferable and reproducible.

The choice of which method to use is ultimately dictated by the application, a decision best represented by a logical flow.

G node_action node_action start What is the analytical purpose? conc Is the analyte concentration >1 µg/mL? start->conc matrix Is the sample matrix complex (e.g., plasma)? conc->matrix No hplc Use RP-HPLC-UV Method conc->hplc Yes lcms Use LC-MS/MS Method matrix->lcms Yes matrix->lcms No (Trace analysis needed)

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The cross-validation of analytical methods is a non-negotiable component of a robust analytical control strategy in pharmaceutical development. By systematically developing, validating, and comparing RP-HPLC-UV and LC-MS/MS methods for this compound, we have established a framework for ensuring data integrity and consistency across disparate analytical platforms. This guide demonstrates that while both methods are fit for their respective purposes, a statistically sound cross-validation study is the ultimate proof of their interchangeability. This approach not only satisfies regulatory expectations but also builds a foundation of trust in the analytical data that drives critical development decisions.

References

  • Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • Vertex AI Search. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Ma, L., & Li, W. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Korfmacher, W. A. (n.d.). Fast LC/MS in the analysis of small molecules. ResearchGate.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized...
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

A Comparative Analysis of the Biological Effects of Aminopyrazole Isomers: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminopyrazole Scaffold

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites in various protein kinases. This has led to the development of numerous potent and selective kinase inhibitors for therapeutic areas ranging from oncology to inflammation. However, the biological activity of these compounds is exquisitely sensitive to their isomeric form. Subtle changes in the substitution pattern on the pyrazole ring can dramatically alter a molecule's potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of different aminopyrazole isomers, offering a framework for understanding their structure-activity relationships (SAR). We will delve into the mechanistic basis for their differential effects, provide detailed experimental protocols for their evaluation, and present a case study comparing key isomers to illustrate these principles in practice.

The Critical Role of Isomerism in Kinase Inhibition

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the context of aminopyrazole-based kinase inhibitors, constitutional isomerism—specifically, the placement of substituents on the pyrazole ring—is a critical determinant of biological function. The nitrogen atoms in the pyrazole ring and the exocyclic amino group act as key hydrogen bond donors and acceptors. Their precise spatial orientation, dictated by the substitution pattern, governs the geometry of interaction with the kinase hinge region, a key factor for inhibitory potency.

To illustrate this, let's consider a common aminopyrazole core. Different isomers can arise from the attachment points of various R-groups. This guide will focus on a comparative analysis of isomers targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and established targets in cancer therapy.

Comparative Analysis: AT7519 and its Isomer - A Case Study in CDK Inhibition

A compelling example of isomeric influence is found in the development of aminopyrazole-based CDK inhibitors. Let's compare the well-characterized inhibitor AT7519 with a hypothetical, less active constitutional isomer to understand the impact of substitution patterns. AT7519 is known to inhibit multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.

FeatureAT7519 (Active Isomer)Hypothetical Isomer X (Less Active)Rationale for Difference
Core Structure 3-aminopyrazole4-aminopyrazoleThe position of the exocyclic amino group is critical. The 3-amino group in AT7519 is optimally positioned to form two key hydrogen bonds with the kinase hinge region (e.g., with the backbone carbonyl and NH of a key residue like cysteine). In the 4-amino isomer, this optimal geometry is lost, weakening the interaction.
Primary Targets CDK1, CDK2, CDK5, CDK9Weak or no inhibition of target CDKsThe altered hydrogen bonding capacity of Isomer X prevents it from docking effectively into the ATP-binding pocket of the target CDKs.
Cellular Potency (IC50) Low nanomolar range (e.g., ~100 nM in HCT116 cells)Micromolar range or inactivePotent enzyme inhibition translates directly to potent cellular activity. The strong target engagement of AT7519 leads to effective downstream signaling inhibition and cell death at low concentrations.
Mechanism of Action ATP-competitive inhibition of CDKs, leading to dephosphorylation of Rb, downregulation of Mcl-1, and G2/M cell cycle arrest.Fails to effectively inhibit CDKs, resulting in no significant impact on the cell cycle or pro-survival signaling.The biological outcome is a direct consequence of the initial binding event. Without potent target inhibition, the downstream signaling cascade remains intact.

This comparison underscores a fundamental principle: for aminopyrazole inhibitors, the precise placement of the amino group is a primary determinant of their biological activity.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences outlined above, a series of robust and validated assays are required. The following protocols provide a framework for the comparative evaluation of aminopyrazole isomers.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the concentration at which an inhibitor reduces the activity of a purified kinase by 50% (IC50). This is a direct measure of target engagement.

Rationale: An in vitro kinase assay isolates the interaction between the inhibitor and its target enzyme from the complexities of a cellular environment. This provides the cleanest measure of potency. We will describe a common method using a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection P1 Prepare serial dilutions of Isomer A and Isomer B A1 Add inhibitor dilutions to 384-well plate P1->A1 P2 Prepare kinase reaction buffer (Kinase, Substrate, ATP) A2 Add kinase/substrate/ATP mix to initiate reaction P2->A2 A1->A2 A3 Incubate at room temperature (e.g., 60 minutes) A2->A3 R1 Add Kinase-Glo® Reagent (stops reaction, generates light) A3->R1 R2 Incubate for 10 minutes R1->R2 R3 Read luminescence on a plate reader R2->R3

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each isomer (e.g., starting from 10 µM) in a DMSO-compatible assay plate.

  • Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing the purified CDK enzyme (e.g., CDK2/Cyclin A) and its substrate (e.g., a peptide derived from Histone H1) in kinase buffer.

  • Initiate Reaction: Add ATP to the kinase reaction mixture to a final concentration equal to its Km (Michaelis constant), then dispense the complete mixture into the assay plate containing the diluted compounds. This starts the enzymatic reaction.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The extent of ATP consumption will be proportional to the uninhibited kinase activity.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value for each isomer.

    • Self-Validation: Include no-enzyme controls (background), no-inhibitor controls (100% activity), and a known potent inhibitor as a positive control.

Cell Viability Assay (Cell-Based)

Objective: To measure the effect of the inhibitors on the proliferation and viability of cancer cell lines. This assay determines the cellular potency (GI50 or IC50).

Rationale: While a biochemical assay measures target inhibition, a cell-based assay assesses the compound's ability to cross the cell membrane, engage its target in a complex milieu, and elicit a biological response (e.g., stop proliferation or induce death).

Step-by-Step Protocol:

  • Cell Plating: Seed a relevant cancer cell line (e.g., HCT116 colorectal carcinoma) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each aminopyrazole isomer for a prolonged period (e.g., 72 hours). This duration allows for effects on the cell cycle to manifest.

  • Viability Reagent Addition: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolic activity and cell number.

  • Incubation and Reading: Incubate according to the manufacturer's instructions and read the luminescence.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of viability against the log of the compound concentration to calculate the IC50 value.

Target Modulation Assay (Western Blot)

Objective: To confirm that the inhibitor engages its intended target within the cell and produces the expected downstream effect.

Rationale: This assay provides mechanistic validation. For a CDK inhibitor like AT7519, we expect to see a decrease in the phosphorylation of downstream substrates, such as the Retinoblastoma protein (Rb). This confirms that the observed loss of cell viability is due to the intended mechanism of action.

Signaling Pathway Diagram:

G CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb p E2F E2F Rb->E2F Represses S_Phase S-Phase Gene Transcription E2F->S_Phase G1_S G1-S Phase Transition S_Phase->G1_S Inhibitor Aminopyrazole Isomer (e.g., AT7519) Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2/Rb pathway by an aminopyrazole.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with each isomer at concentrations around their respective IC50 values (e.g., 0.1x, 1x, 10x IC50) for a shorter duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of a key CDK substrate (e.g., phospho-Rb Ser807/811) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Compare the levels of phospho-Rb between untreated, vehicle-treated, and isomer-treated samples. A potent, on-target inhibitor like AT7519 should show a dose-dependent decrease in phospho-Rb levels, while a less active isomer should not.

Conclusion and Future Directions

The comparative analysis of aminopyrazole isomers clearly demonstrates that subtle structural modifications can lead to profound differences in biological activity. The orientation of hydrogen-bonding moieties, as dictated by the substitution pattern on the pyrazole core, is a paramount factor in achieving potent and selective kinase inhibition. For researchers in drug development, this underscores the importance of synthesizing and evaluating multiple isomers during the lead optimization process.

A systematic approach, combining biochemical and cell-based assays with mechanistic studies like Western blotting, is essential for building a comprehensive understanding of a compound's structure-activity relationship. By employing the principles and protocols outlined in this guide, scientists can more effectively navigate the chemical space of aminopyrazole inhibitors to discover novel and effective therapeutics.

References

  • Santo, L., Valzasina, B., & et al. (2010). The novel cyclin-dependent kinase inhibitor AT7519 enhances the activity of gemcitabine and bortezomib and is effective in a p53-null model of multiple myeloma. British Journal of Haematology. Available at: [Link]

  • Squires, M. S., Feltell, R. E., & et al. (2009). Biological characterization of AT7519, a potent and selective inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. Available at: [Link]

independent verification of the synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to the Synthesis and Verification of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

This guide provides a comprehensive overview of a proposed synthetic route for this compound, a compound of interest for scaffold-based drug discovery. Beyond the synthesis, we present a rigorous, multi-faceted framework for its independent verification using standard analytical techniques. This document is intended for researchers and chemists in the field of drug development, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The title compound, this compound, combines this versatile heterocyclic core with an acetamide side chain, offering multiple points for further chemical modification. The primary amino group and the amide functionality make it a valuable building block for creating libraries of novel compounds.

Given its potential, the unambiguous synthesis and rigorous characterization of this molecule are paramount. This guide outlines a robust and reproducible approach to its preparation and subsequent verification, ensuring high purity and structural integrity for downstream applications.

Proposed Synthesis: N-Alkylation of 3-Aminopyrazole

The most direct and logical synthetic route to the target compound is the N-alkylation of 3-amino-1H-pyrazole with 2-chloro-N,N-dimethylacetamide. This reaction is a classic example of a nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the chloroacetamide.

Reaction Scheme:

Causality Behind Experimental Choices:
  • Choice of Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is ideal. Its role is to deprotonate the pyrazole ring at the N1 position, generating the nucleophilic pyrazolate anion. This is crucial for the reaction to proceed efficiently. A stronger base like sodium hydride (NaH) could also be used but requires stricter anhydrous conditions.

  • Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is selected to dissolve the reactants and facilitate the SN2 reaction mechanism. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophile.[3]

  • Reaction Temperature: The reaction is typically performed at a slightly elevated temperature (e.g., 60-80 °C) to increase the reaction rate without promoting significant side product formation.

Experimental Workflow: Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve 3-aminopyrazole & K₂CO₃ in DMF prep2 Add 2-chloro-N,N-dimethylacetamide prep1->prep2 react Heat mixture at 70°C for 4-6h Monitor by TLC/LC-MS prep2->react workup1 Cool to RT Quench with water react->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry organic layer (Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Column Chromatography (Silica gel, DCM/Methanol gradient) workup4->purify final Obtain Pure Product purify->final

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol:
  • To a solution of 3-amino-1H-pyrazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the pyrazolate salt.

  • Add a solution of 2-chloro-N,N-dimethylacetamide (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure product.

Comparison with Alternative Synthetic Strategies

While N-alkylation is the most direct approach, other methods for constructing N-substituted pyrazoles exist. These serve as valuable alternatives if the primary route proves problematic (e.g., low yield, difficult purification).

Synthetic StrategyDescriptionAdvantagesDisadvantages
Primary: N-Alkylation Nucleophilic substitution of 3-aminopyrazole on an activated acetyl chloride derivative.Direct, uses readily available starting materials, generally good yields.Potential for N1 vs. N2 alkylation regioselectivity issues, though N1 is typically favored.
Alternative 1: Pinner Reaction followed by Cyclization [4]Reaction of an α-substituted cyanoacetate with hydrazine. The resulting intermediate can be cyclized to form a pyrazole ring.Builds the pyrazole ring from acyclic precursors, offering flexibility in substitution.Multi-step process, potentially lower overall yield, requires careful control of reaction conditions.
Alternative 2: Condensation of Hydrazine with a β-Diketone [5]Reaction of a suitably substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.A classic and reliable method for pyrazole synthesis.Requires the synthesis of a specific, substituted hydrazine precursor (e.g., N,N-dimethyl-2-(hydrazinyl)acetamide), which adds steps.

Independent Verification: A Triad of Analytical Techniques

Confirming the identity and purity of the synthesized compound is a critical step. A combination of NMR spectroscopy, mass spectrometry, and HPLC provides a self-validating system, leaving no ambiguity.

Experimental Workflow: Verification

cluster_verification Analytical Verification cluster_results Data Analysis start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (LC-MS, HRMS) start->ms hplc HPLC Analysis start->hplc res_nmr Confirm Structure & Connectivity nmr->res_nmr res_ms Confirm Molecular Weight ms->res_ms res_hplc Determine Purity >95% hplc->res_hplc final Verified Compound res_nmr->final res_ms->final res_hplc->final

Caption: Workflow for the analytical verification of the product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[6] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved before placing it in the spectrometer.

Predicted NMR Data (in DMSO-d₆, 400 MHz):

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)MultiplicityIntegration
N(CH₃)₂~2.9 (s), ~3.1 (s)~35.5, ~37.0Singlet, Singlet6H
CH₂~4.8~52.0Singlet2H
Pyrazole-NH₂~5.5-Broad Singlet2H
Pyrazole-C4H~5.8~98.0Doublet1H
Pyrazole-C5H~7.4~138.0Doublet1H
C=O-~168.0--
Pyrazole-C3-~155.0--

Note: The two N-methyl groups may appear as separate singlets due to restricted rotation around the amide C-N bond.[7][8]

B. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, further confirming the elemental composition.

Protocol for LC-MS Analysis:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • The expected parent ion will be the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data: [9]

ParameterExpected Value
Molecular FormulaC₇H₁₂N₄O
Exact Mass168.1011 g/mol
[M+H]⁺ (ESI+) 169.1084 m/z
C. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthesized compound. A pure compound should ideally yield a single, sharp peak in the chromatogram.

Protocol for HPLC Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.

A successful synthesis will result in a chromatogram showing a major peak with >95% area, confirming the high purity of the final product.

Conclusion

The proposed synthetic and analytical framework provides a comprehensive guide for researchers working with this compound. The N-alkylation route is efficient and direct, while the triad of NMR, MS, and HPLC verification ensures the production of a structurally confirmed, high-purity compound suitable for advanced research and development applications. This rigorous approach to synthesis and characterization is fundamental to the principles of scientific integrity and reproducibility.

References

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC. (n.d.). PubMed Central. [Link]

  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. (2021). Molecules, 26(23), 7338. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(24), 18075–18083. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). Molecules, 26(11), 3369. [Link]

  • synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. (n.d.). Semantic Scholar. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl) - Technical Disclosure Commons. (2025). Technical Disclosure Commons. [Link]

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. (2011). European Journal of Medicinal Chemistry, 46(9), 3867–3876. [Link]

  • N,N-Dimethylacetamide. (n.d.). NIST WebBook. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2017). Molbank, 2017(2), M941. [Link]

  • Synthesis method of N, N-dimethylacetamide. (2014).
  • 1H NMR studies of aqueous N,N-dimethylacetamide solutions. (2009). ResearchGate. [Link]

Sources

A Head-to-Head Comparison: Evaluating 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide Against Standard CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of oncology drug discovery, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors. This guide provides a detailed head-to-head comparison of the novel compound 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide against two well-established standard CDK2 inhibitors, Roscovitine (Seliciclib) and Dinaciclib. While direct experimental data for this compound is not extensively available in the public domain, this analysis leverages data from closely related 3-aminopyrazole analogs to provide a scientifically grounded perspective on its potential efficacy and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative landscape of emerging and established CDK2 inhibitors.

Introduction: The Rationale for Targeting CDK2 with Novel Pyrazole Scaffolds

The cell division cycle is a meticulously orchestrated process, with cyclin-dependent kinases (CDKs) serving as the master regulators. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK2, in particular, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle.[1][2] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells, which often exhibit elevated CDK2 activity.

The 3-aminopyrazole core is a recognized pharmacophore that effectively targets the ATP-binding pocket of kinases, including CDK2.[2][3] This has spurred the development of numerous pyrazole-based CDK inhibitors. This compound is one such compound of interest. To contextualize its potential, we compare it with two clinically evaluated CDK inhibitors:

  • Roscovitine (Seliciclib): A first-generation purine-based CDK inhibitor that has been extensively studied and has entered clinical trials.[4][5][6] It is known for its selectivity for CDKs over other kinases.

  • Dinaciclib: A potent, second-generation inhibitor of several CDKs, including CDK2, that has also undergone significant clinical investigation.[7][8][9]

This guide will dissect the physicochemical properties, biological activity, and potential therapeutic utility of this compound in relation to these standards, providing a framework for its further investigation.

Physicochemical Properties: A Comparative Analysis

The drug-like properties of a compound are critical for its development. Here, we compare the predicted and known physicochemical parameters of our compound of interest with Roscovitine and Dinaciclib.

PropertyThis compoundRoscovitine (Seliciclib)Dinaciclib
Molecular Formula C7H12N4O[10]C19H26N6O[11]C21H28N6O2[12]
Molecular Weight ( g/mol ) 168.10[10]354.4[11]396.5[12]
Predicted XlogP -0.5[10]3.2[11]1.9[12]
Solubility Data not availableSoluble in DMSO (50 mg/ml) and ethanol (30 mg/ml).[13]Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).[14]
  • Discussion of Physicochemical Properties: this compound exhibits a significantly lower molecular weight and a predicted negative XlogP, suggesting higher aqueous solubility compared to both Roscovitine and Dinaciclib. This could be advantageous for oral bioavailability. The N,N-dimethylacetamide moiety likely contributes to its predicted hydrophilicity. The higher XlogP values for Roscovitine and Dinaciclib are more typical for kinase inhibitors designed for potent ATP-competitive binding.

Biological Activity: A Focus on CDK2 Inhibition

The primary measure of efficacy for these compounds is their ability to inhibit CDK2 activity.

CompoundTarget(s)IC50 (CDK2)
This compound Predicted: CDK2Data not available
Roscovitine (Seliciclib) CDK1, CDK2, CDK5, CDK7, CDK9[11]~0.7 µM[4][6]
Dinaciclib CDK1, CDK2, CDK5, CDK9[8]1 nM[7][8]
  • Analysis of Biological Activity: Dinaciclib is a significantly more potent inhibitor of CDK2 than Roscovitine, with an IC50 in the low nanomolar range.[7][8] This reflects the advancements in kinase inhibitor design, leading to second-generation compounds with improved potency. While no direct IC50 data exists for this compound, studies on other 3-aminopyrazole-based CDK2 inhibitors have reported Ki values in the nanomolar range, suggesting that our compound of interest has the potential for potent CDK2 inhibition.[3] The key determinant of its activity will be the specific substitutions on the pyrazole ring and their interactions within the CDK2 ATP-binding pocket.

Signaling Pathway and Experimental Workflow

To understand the context of CDK2 inhibition, it is essential to visualize its role in the cell cycle and the general workflow for assessing inhibitor activity.

G cluster_G1 G1 Phase cluster_S S Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 activates DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication initiates Cyclin A-CDK2 Cyclin A-CDK2 Cyclin A-CDK2->DNA Replication continues Compound_of_Interest 2-(3-amino-1H-pyrazol-1-yl)- N,N-dimethylacetamide Compound_of_Interest->Cyclin E-CDK2 inhibits Compound_of_Interest->Cyclin A-CDK2 inhibits Standard_Compounds Roscovitine / Dinaciclib Standard_Compounds->Cyclin E-CDK2 inhibit Standard_Compounds->Cyclin A-CDK2 inhibit G cluster_workflow Experimental Workflow Start Start In_vitro_Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo) Start->In_vitro_Kinase_Assay Biochemical Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell-based Data_Analysis IC50 Determination In_vitro_Kinase_Assay->Data_Analysis Compound_Treatment Treat cells with compounds Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay MTT_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for evaluating the efficacy of CDK2 inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized protocols are essential.

In Vitro CDK2/Cyclin A Kinase Assay (Luminescence-Based)

This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against CDK2. [15][16][17] Objective: To quantify the enzymatic activity of CDK2 in the presence of an inhibitor.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based luminescent signal.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase buffer, CDK2/Cyclin A2 enzyme, and the test compound or DMSO (for control). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 45-60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability. [18][19][20] Objective: To determine the cytotoxic or cytostatic effects of the compounds on a cancer cell line.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A2780 ovarian cancer cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Discussion and Future Perspectives

This comparative guide positions this compound as a compound with promising drug-like properties, particularly its predicted high solubility. While direct biological data is needed for a definitive conclusion, the established potency of the 3-aminopyrazole scaffold against CDK2 suggests that it could be a potent inhibitor. [3] Compared to the first-generation inhibitor Roscovitine, it is anticipated that this compound could exhibit improved potency, potentially in the nanomolar range, similar to other optimized 3-aminopyrazole CDK2 inhibitors. [3]Achieving the potency of a second-generation inhibitor like Dinaciclib would represent a significant achievement.

Future research should focus on:

  • Synthesis and in vitro testing: The synthesis and subsequent in vitro kinase and cell-based assays are critical next steps to experimentally validate the predicted activity and determine the IC50 values of this compound against CDK2 and other kinases for selectivity profiling.

  • Structural biology: Co-crystallization of the compound with CDK2 would provide valuable insights into its binding mode and guide further structure-activity relationship (SAR) studies.

  • In vivo evaluation: If potent in vitro activity is confirmed, evaluation in xenograft models would be necessary to assess its in vivo efficacy and pharmacokinetic properties.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160355, Roscovitine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46926350, Dinaciclib. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Furet, P., et al. (2007). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of Medicinal Chemistry, 50(17), 4035-4051.
  • El-Naggar, A. M., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1886-1901.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. European Journal of Medicinal Chemistry, 285, 116245.
  • Sharma, M., & Singh, P. (2022). QSAR analysis of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as CDK2 and CDK1 inhibitors. World Journal of Pharmaceutical Research, 11(10), 918-936.
  • Lo, Y. C., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Anderson, M., et al. (2015). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. ACS Medicinal Chemistry Letters, 6(5), 586-591.
  • Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-3876.
  • Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(11), 7489-7510.
  • Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6543.
  • Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1852.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly in oncology, the precise selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This guide provides a comprehensive framework for assessing the selectivity of the novel compound 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide , a representative of the pyrazole scaffold frequently investigated for its potent kinase inhibitory activity. Based on extensive analysis of the pyrazole core structure in medicinal chemistry literature, we will proceed with the well-supported hypothesis that this compound is a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2][3][4][5]

This document outlines the rationale behind experimental design, provides detailed protocols for key assays, and presents a clear interpretation of potential data, empowering research scientists and drug development professionals to rigorously characterize the selectivity profile of this and similar molecules.

The Rationale for Selectivity Profiling: Beyond the Primary Target

While identifying a potent primary target is a significant milestone, a thorough understanding of a compound's interactions with a broader range of kinases is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic repositioning. For a putative CDK2 inhibitor, assessing its activity against other cell cycle-regulating CDKs (e.g., CDK1, CDK4, CDK6, CDK9) and other closely related kinase families is essential for a complete preclinical evaluation.[3]

This guide will focus on a tiered approach to selectivity profiling, starting with a focused panel of closely related kinases and expanding to a broader kinome scan.

Part 1: Initial Assessment Against a Focused Kinase Panel

The initial step involves screening the compound against a panel of kinases that are structurally or functionally related to CDK2. This provides a preliminary but crucial indication of the inhibitor's selectivity within its immediate kinase family.

Experimental Workflow: In Vitro Kinase Assay

The fundamental experiment to determine the inhibitory activity of a compound against a specific kinase is the in vitro kinase assay. This assay measures the ability of the compound to block the phosphorylation of a substrate by the target kinase.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubation ATP Addition ATP Addition Incubation->ATP Addition Reaction Termination Reaction Termination ATP Addition->Reaction Termination Signal Measurement Signal Measurement Reaction Termination->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This commercially available luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • This compound (test compound)

  • Recombinant human kinases (e.g., CDK2/Cyclin E, CDK1/Cyclin B, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1)

  • Appropriate kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: Add 1 µL of the diluted compound to the appropriate wells of the 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase reaction buffer.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Add 2 µL of ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Interpreting the Data: A Comparative Table

The results of the focused kinase panel screening should be summarized in a clear and concise table to facilitate comparison.

Kinase TargetIC50 (nM) for this compound
CDK2/Cyclin EHypothetical Value: 15
CDK1/Cyclin BHypothetical Value: 250
CDK4/Cyclin D1Hypothetical Value: >10,000
CDK6/Cyclin D3Hypothetical Value: >10,000
CDK9/Cyclin T1Hypothetical Value: 800

Analysis of Hypothetical Data:

In this hypothetical example, the compound demonstrates potent inhibition of CDK2. It shows a moderate level of activity against CDK1 and CDK9, suggesting some cross-reactivity. The selectivity against CDK4 and CDK6 is excellent, with IC50 values greater than 10,000 nM. This profile suggests that the compound is a relatively selective CDK2 inhibitor, with some potential for off-target effects on other CDKs.

Part 2: Broad Kinome Profiling for Comprehensive Selectivity Assessment

To gain a more global understanding of the compound's selectivity, a broad kinome scan is the next logical step. This involves screening the inhibitor against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) at a fixed concentration.

Experimental Workflow: KINOMEscan™ (DiscoverX)

This competitive binding assay is a powerful tool for profiling inhibitor interactions across the human kinome.

G Immobilized Kinase Immobilized Kinase Binding Reaction Binding Reaction Immobilized Kinase->Binding Reaction Test Compound Test Compound Test Compound->Binding Reaction Tagged Ligand Tagged Ligand Tagged Ligand->Binding Reaction Quantification Quantification Binding Reaction->Quantification Percent Inhibition Percent Inhibition Quantification->Percent Inhibition G Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Imaging & Analysis Imaging & Analysis Antibody Incubation->Imaging & Analysis

Caption: Standard workflow for Western blot analysis.

Detailed Protocol: Phospho-Rb Western Blot

Materials:

  • Human cancer cell line with active CDK2 (e.g., HeLa, U2OS)

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours).

  • Protein Lysate Preparation: Wash cells with PBS and lyse them in cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.

Expected Outcome:

A dose-dependent decrease in the phosphorylation of Rb at Ser807/811 would provide strong evidence of CDK2 inhibition in a cellular context.

Conclusion

A thorough assessment of a kinase inhibitor's selectivity profile is a non-negotiable aspect of modern drug discovery. By employing a multi-faceted approach that combines focused in vitro kinase panels, broad kinome scanning, and cell-based target engagement assays, researchers can build a comprehensive understanding of a compound's activity. The hypothetical data for this compound presented here illustrates a compound with promising selectivity for CDK2. However, only through rigorous and objective experimental evaluation, as outlined in this guide, can its true therapeutic potential be realized.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. ACS Publications. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. National Institutes of Health. [Link]

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A Comparative Guide to the Definitive Identification of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. The synthesis of substituted heterocyclic compounds, such as the pyrazole derivative 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide, frequently yields a mixture of regioisomers. Distinguishing the desired N-1 substituted product from its N-2 counterpart and other potential isomers is a critical analytical challenge. This guide provides a comprehensive comparison of peer-reviewed analytical methodologies for the definitive identification of this target compound, complete with supporting data derived from analogous structures and predictive models, and detailed experimental protocols.

The Analytical Imperative: Beyond Simple Confirmation

The core challenge in characterizing this compound lies in confirming the precise point of attachment of the N,N-dimethylacetamide group to the 3-aminopyrazole ring. Simple mass spectrometry might confirm the elemental composition, but it often fails to differentiate between the N-1 and N-2 regioisomers, which can possess vastly different pharmacological and toxicological profiles. Therefore, a multi-technique approach is not just recommended; it is essential for unequivocal structural elucidation.

This guide will compare and contrast the utility of the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The cornerstone of structural analysis, providing detailed information about the chemical environment of each atom.

  • Mass Spectrometry (MS) : Essential for determining molecular weight and obtaining fragmentation patterns that offer structural clues.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : A rapid method for identifying key functional groups.

  • High-Performance Liquid Chromatography (HPLC) : The primary technique for assessing purity and separating the target compound from isomers and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing regioisomers of N-substituted pyrazoles. One-dimensional (¹H and ¹³C) and two-dimensional (HMBC, NOESY) experiments provide a complete picture of the molecular structure.

The Decisive Power of 2D NMR: HMBC and NOESY

While ¹H and ¹³C NMR provide initial data, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for confirming the N-1 substitution pattern.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation for confirming the structure of this compound is between the methylene protons (-CH₂-) of the acetamide group and the C5 carbon of the pyrazole ring.[2] This three-bond correlation is only possible in the N-1 isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space. A definitive NOE would be observed between the methylene protons (-CH₂-) of the acetamide group and the H-5 proton of the pyrazole ring, confirming their spatial proximity.[3]

G cluster_NMR NMR Workflow for Regioisomer Confirmation A Synthesized Product (Mixture of Isomers) B 1D NMR (¹H, ¹³C) A->B Initial Analysis C 2D NMR (HMBC, NOESY) B->C Hypothesis of Isomers D Data Analysis & Structure Elucidation C->D Correlation Analysis E Confirmed Structure of This compound D->E Definitive Assignment

Caption: Workflow for NMR-based structural confirmation.

Expected NMR Data

The following table summarizes the expected chemical shifts for this compound, based on data from analogous substituted pyrazoles.[2][4][5][6]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations Key NOESY Correlations
Pyrazole H-4~5.6 - 5.8 (d)~95 - 100C5, C3H-5, -NH₂
Pyrazole H-5~7.2 - 7.4 (d)~130 - 135C4, C3, -CH₂-H-4, -CH₂-
Pyrazole C3-NH₂~4.5 - 5.5 (br s)~155 - 160C4, C5H-4
Acetamide -CH₂-~4.8 - 5.0 (s)~50 - 55C5, C=OH-5, N-CH₃
Acetamide C=O-~165 - 170--
Acetamide N(CH₃)₂~2.9 - 3.1 (s)~35 - 38C=O, -CH₂--CH₂-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum.

  • HMBC Acquisition : Set up a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay for an expected J-coupling of 8-10 Hz.

  • NOESY Acquisition : Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to observe through-space correlations.

  • Data Processing and Analysis : Process the spectra using appropriate software. Assign all proton and carbon signals and meticulously analyze the cross-peaks in the HMBC and NOESY spectra to confirm the connectivity and spatial relationships.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound. While standard MS can provide the molecular weight, tandem MS (MS/MS) offers fragmentation data that can help in structural confirmation.

Expected Mass Spectrometry Data

The PubChem database provides predicted mass-to-charge ratios for various adducts of the target molecule (C₇H₁₂N₄O).[7]

Adduct Predicted m/z
[M+H]⁺169.10838
[M+Na]⁺191.09032
[M+K]⁺207.06426
Fragmentation Analysis

The fragmentation pattern of pyrazoles is influenced by the substituents. For this compound, key fragmentation pathways would likely involve:

  • Loss of the N,N-dimethylacetamide side chain : A prominent fragment corresponding to the 3-aminopyrazole cation.

  • Cleavage of the amide bond : Resulting in fragments corresponding to the loss of the dimethylamine group.

  • Ring cleavage of the pyrazole nucleus : A characteristic fragmentation for this class of compounds.

G cluster_MS LC-MS/MS Workflow A HPLC Separation B ESI Ionization A->B C MS1 Scan (Full Mass Spectrum) B->C D Precursor Ion Selection ([M+H]⁺) C->D E Collision-Induced Dissociation (CID) D->E F MS2 Scan (Fragment Ions) E->F G Fragmentation Pattern Analysis F->G

Caption: Typical workflow for LC-MS/MS analysis.

Experimental Protocol: LC-HRMS
  • Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic Separation : Inject the sample onto a C18 reversed-phase column and elute with a gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Mass Spectrometry : Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

  • Full Scan (MS1) : Acquire high-resolution full scan spectra to determine the accurate mass of the molecular ion.

  • Tandem MS (MS2) : Perform data-dependent acquisition, selecting the [M+H]⁺ ion for fragmentation and acquiring the MS2 spectrum.

  • Data Analysis : Compare the measured accurate mass with the theoretical mass. Analyze the fragmentation pattern to identify characteristic losses.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the molecule.

Expected FTIR Data

The following table outlines the characteristic vibrational frequencies expected for this compound.[8]

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3400 - 3200Medium, often two bands
C-H stretch (aromatic)3150 - 3050Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (amide)1680 - 1630Strong
N-H bend (amine)1650 - 1580Medium
C=N stretch (pyrazole ring)1580 - 1500Medium
C-N stretch1400 - 1200Medium-Strong
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal.

  • Spectrum Acquisition : Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and compare them to the expected values for the key functional groups.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Isomer Separation

HPLC is the workhorse for assessing the purity of the synthesized compound and for separating it from starting materials, byproducts, and, most importantly, its regioisomers.

Method Development Considerations

A reversed-phase HPLC method using a C18 column is typically effective for separating pyrazole isomers.[9] Key parameters to optimize include:

  • Mobile Phase : A mixture of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol).

  • Column Temperature : Can influence selectivity.

  • Detection Wavelength : Determined by the UV absorbance maximum of the compound.

Experimental Protocol: RP-HPLC
  • System Preparation : Equilibrate the HPLC system with the chosen mobile phase.

  • Standard and Sample Preparation : Prepare a stock solution of the reference standard and the sample to be analyzed in a suitable solvent (e.g., methanol or mobile phase).

  • Injection : Inject equal volumes of the standard and sample solutions.

  • Data Acquisition : Monitor the elution profile at the predetermined UV wavelength.

  • Analysis : Compare the retention time of the major peak in the sample chromatogram to that of the reference standard. The peak area can be used to determine purity.

Conclusion: An Integrated Approach for Certainty

The definitive identification of this compound necessitates a synergistic application of multiple analytical techniques. While HPLC and FTIR provide crucial information on purity and functional group composition, and HRMS confirms the elemental formula, it is the detailed analysis of 2D NMR spectra (HMBC and NOESY) that provides the irrefutable evidence for the N-1 substitution pattern. By following the protocols and comparing the obtained data with the expected values outlined in this guide, researchers can confidently and unequivocally confirm the identity of their target molecule, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • (2023). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. [Link]

  • (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • Jadeja, Y., et al. (2021). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry. [Link]

  • (2024). This compound. PubChem. [Link]

  • (2019). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison. [Link]

  • (2018). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. PMC. [Link]

  • (2006). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH. [Link]

  • (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. [Link]

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Safety Operating Guide

Safe Disposal of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guide is synthesized from an analysis of its constituent chemical moieties—an aminopyrazole group and an N,N-dimethylacetamide group—and grounded in established regulatory and safety standards. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact.

The fundamental principle of this guide is to treat this compound as a hazardous waste stream. This is based on the known properties of its structural analogs. The N,N-dimethylacetamide component is classified as a combustible liquid that is harmful upon skin contact or inhalation and is suspected of damaging an unborn child[1][2][3][4]. Pyrazole derivatives can cause significant skin and eye irritation[5][6]. While some pyrazoles exhibit low acute aquatic toxicity, their long-term environmental effects are often not fully understood, necessitating a cautious approach to prevent their release into ecosystems[7].

Compliance with hazardous waste regulations established by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory[8][9][10]. These regulations, particularly the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility[11].

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, a thorough understanding of the potential hazards is crucial. The combined toxicological profile of aminopyrazoles and dimethylacetamide dictates the need for stringent protective measures.

Hazard Profile Summary
Hazard ClassAssociated ComponentKey Risks
Acute Toxicity N,N-dimethylacetamideHarmful if inhaled or in contact with skin[1][3].
Reproductive Toxicity N,N-dimethylacetamideMay damage the unborn child[1][2][3].
Skin & Eye Irritation AminopyrazoleCauses skin irritation and serious eye irritation[5][6].
Flammability N,N-dimethylacetamideCombustible liquid; thermal decomposition can release irritating vapors and toxic oxides of carbon and nitrogen[3][4].
Environmental Hazard Pyrazole DerivativesPotential for long-term adverse effects in the aquatic environment[7].
Required Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against chemical exposure. All handling and disposal preparation must be conducted within a certified chemical fume hood.

  • Hand Protection : Wear chemical-resistant gloves tested according to standards such as EN 374. Check for impermeability and integrity before use[1][12].

  • Eye and Face Protection : Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[3][13].

  • Body Protection : A properly fastened lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, additional protective clothing may be required[1][12].

  • Respiratory Protection : All work should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors[1][13]. If a fume hood is not available or ventilation is insufficient, a NIOSH/MSHA-approved respirator is necessary[14].

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to waste segregation, collection, and preparation for final disposal.

Workflow: Waste Handling and Segregation

Caption: Disposal decision workflow for this compound.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Do Not Mix : Never combine this waste with non-hazardous materials or other incompatible chemical waste streams (e.g., strong oxidizing agents, acids, or bases)[2][7].

  • No Drain Disposal : Under no circumstances should this chemical or its solutions be poured down the drain[2][7].

  • Solid Waste Collection :

    • Collect unused or expired solid this compound in its original container or a new, compatible, and sealable container[7].

    • Label the container clearly with "Hazardous Waste," the full chemical name, and any associated hazard pictograms.

  • Liquid Waste Collection :

    • Collect all solutions containing the compound, as well as rinsate from cleaning contaminated glassware, in a designated, leak-proof hazardous waste container[7].

    • Ensure the container material is compatible with the solvent used. Keep the container securely capped when not in use[11].

    • Label the container with "Hazardous Waste," the full chemical name, solvent composition, and approximate concentration.

Management of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., water or ethanol)[7].

  • Collect Rinsate : Each rinse should be collected and disposed of as hazardous liquid waste[7].

  • Final Disposal : After triple-rinsing, deface or remove the original label. The container can then be disposed of in the regular solid waste stream, pending institutional policy[7].

Spill and Emergency Response

Immediate and correct response to a spill can prevent serious injury and environmental contamination.

  • Minor Spill Cleanup (in a fume hood) :

    • Ensure proper PPE is worn, including respiratory protection if necessary[12].

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a universal chemical binder[1][2][15]. Avoid using combustible materials like paper towels.

    • Carefully scoop the absorbent material into a designated hazardous waste container[1][14].

    • Wipe the spill area with a cloth dampened with soap and water. Collect the cloth and any rinsate as hazardous waste[2][5].

  • Major Spill or Spill Outside a Fume Hood :

    • Evacuate all personnel from the immediate area[14].

    • Alert colleagues and immediately contact your institution’s Environmental Health and Safety (EHS) department or emergency response team.

    • Restrict access to the area and await the arrival of trained response personnel. Follow your facility's established emergency response plan[9].

Final Disposal and Documentation

All hazardous waste must be disposed of through official channels.

  • Storage : Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials[16].

  • Professional Disposal : Arrange for waste pickup through your institution’s EHS department. They will work with a licensed hazardous waste disposal vendor for final treatment, which typically involves industrial incineration[7][17].

  • Record Keeping : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by institutional and federal regulations[7][18].

References

  • Proper Disposal of Disuprazole: A Guide for Labor
  • Laboratory Waste Management: The New Regul
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Safety Data Sheet: N,N-dimethylacetamide. (2022). Chemos GmbH & Co.KG.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • N,N-Dimethylacetamide - SAFETY D
  • Safety D
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). EPA.
  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
  • Safety data sheet: N,N-Dimethylaceetamide (DMA). (n.d.). Carl ROTH.
  • SAFETY D
  • Safety training: Dealing with hazardous chemicals and waste. (2017). MasteryTCN.
  • Complying with OSHA's Hazardous Waste Standards. (2008). Facilities Management Insights.
  • Introduction to Hazardous Waste Management. (n.d.).
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  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
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  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • N,N-Dimethylacetamide MSDS. (2005).

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Comprehensive Safety and Handling Guide for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, integrated safety protocols and operational directives for the laboratory use of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide. As no specific toxicological data for this compound is publicly available, the following procedures are grounded in a composite hazard assessment derived from its primary structural motifs: the aminopyrazole ring and the N,N-dimethylacetamide (DMAC) side chain. This approach mandates treating the compound with a high degree of caution, assuming it possesses hazards at least as significant as its most toxic component.

Composite Hazard Assessment

The principal hazards associated with this molecule are inferred from the well-documented toxicities of N,N-dimethylacetamide (DMAC) and the general reactivity of aromatic amines and pyrazole derivatives. DMAC is a known reproductive toxin, is harmful upon inhalation and skin contact, and is a serious eye irritant.[1][2] Aromatic amines are a class of compounds that require careful handling to prevent exposure. Therefore, a conservative safety posture is required.

Hazard CategoryAssociated MoietyAnticipated Risk and Rationale
Reproductive Toxicity N,N-dimethylacetamideHigh Risk. DMAC is classified as Repr. 1B (H360), with strong evidence that it may damage fertility or the unborn child.[1][2][3] It is imperative to assume the entire molecule carries this risk.
Acute Dermal Toxicity N,N-dimethylacetamideSignificant Risk. DMAC is readily absorbed through the skin and is classified as harmful in contact with skin (Acute Tox. 4).[2][4] This necessitates robust skin protection.
Acute Inhalation Toxicity N,N-dimethylacetamideSignificant Risk. DMAC vapor or aerosol is harmful if inhaled (Acute Tox. 4).[2] All handling of solids or solutions must be performed in a controlled, ventilated environment.
Serious Eye Irritation N,N-dimethylacetamideHigh Risk. DMAC is a known serious eye irritant (Eye Irrit. 2A).[1][2] Direct contact can cause significant damage, mandating stringent eye protection.
Organ Toxicity N,N-dimethylacetamideModerate Risk. Chronic exposure to DMAC may cause damage to the liver and central nervous system (CNS).[4][5]
Combustibility N,N-dimethylacetamideModerate Risk. DMAC is a combustible liquid with a flashpoint around 66°C (150.8°F).[5] While the target compound may be a solid, this property is relevant for solutions.
Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a redundant barrier against exposure. The selection of each component is directly linked to the identified hazards.

  • Primary Engineering Control: Certified Chemical Fume Hood

    • Rationale: To mitigate the high risk of inhalation toxicity from dust (when handling the solid) or vapors from solutions.[1] All manipulations, including weighing, transfers, and reaction setup, must occur within a fume hood with demonstrated proper airflow.

  • Hand Protection: Double Gloving

    • Inner Glove: Nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant glove (e.g., Butyl rubber or Saranex) should be worn over the nitrile glove.[6]

    • Rationale: This combination provides a robust barrier against the significant dermal absorption risk posed by the DMAC moiety.[4] Should the outer glove be compromised, the inner glove offers temporary protection while the user retreats to a safe area to change gloves. Gloves must be changed every two hours or immediately upon suspected contamination.[6]

  • Eye and Face Protection: Chemical Splash Goggles and Face Shield

    • Rationale: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against the severe eye irritation hazard.[6] A full-face shield must be worn over the goggles during any operation with a heightened risk of splashes, such as liquid transfers or workups.

  • Body Protection: Chemical-Resistant Laboratory Coat and Apron

    • A long-sleeved, cuffed laboratory coat is the minimum requirement. For procedures involving larger quantities (>1g) or significant splash potential, a chemical-resistant apron should be worn over the lab coat.

    • Rationale: This protects against skin contact from accidental spills.

  • Respiratory Protection (Situational)

    • If there is a failure of the primary engineering control (fume hood) or during a large-scale spill cleanup, a respirator with an organic vapor (Type A) cartridge is necessary.[6]

    • Rationale: This serves as a critical backup to prevent inhalation of high concentrations of vapors or aerosols.

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict, methodical workflow is essential for minimizing exposure. The following protocol outlines the key steps for safely handling the compound from storage to reaction.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_1 Verify Fume Hood Certification & Airflow prep_2 Don Full PPE: Double Gloves, Goggles, Face Shield, Lab Coat prep_1->prep_2 prep_3 Assemble All Glassware & Equipment Inside Hood prep_2->prep_3 handle_1 Retrieve Compound from Locked Storage prep_3->handle_1 Begin Handling handle_2 Weigh Solid Compound onto Weigh Paper/Boat handle_1->handle_2 handle_3 Transfer Solid to Reaction Vessel handle_2->handle_3 handle_4 Add Solvent via Cannula or Funnel handle_3->handle_4 handle_5 Secure Reaction Apparatus handle_4->handle_5 clean_1 Decontaminate Spatula & Weigh Boat with Solvent handle_5->clean_1 Reaction Complete clean_2 Segregate Waste: Solid vs. Liquid clean_1->clean_2 clean_3 Wipe Down Fume Hood Sash and Surface clean_2->clean_3 clean_4 Doff PPE in Correct Order (Outer Gloves First) clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: Workflow for handling this compound.

Emergency & Spill Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Small Spill (<5g or <50mL solution): Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent.

  • Large Spill: Evacuate the laboratory immediately and alert safety personnel. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Waste Segregation and Management

Proper waste management prevents environmental contamination and ensures compliance. Due to the compound's characteristics, all waste streams are considered hazardous.

  • Solid Waste:

    • Includes contaminated gloves, weigh boats, paper towels, and excess solid compound.

    • Procedure: Collect in a dedicated, clearly labeled, sealed hazardous waste container. Do not mix with non-hazardous lab trash.

  • Liquid Waste:

    • Includes reaction mother liquor, washings, and any solutions of the compound.

    • Procedure: Segregate into halogenated or non-halogenated waste streams as appropriate for your institution's disposal protocols. The container must be clearly labeled with the full chemical name. Do not pour any amount down the drain.[7]

  • Sharps Waste:

    • Includes any contaminated needles or glassware.

    • Procedure: Dispose of in a designated, puncture-proof sharps container for chemically contaminated sharps.

G cluster_waste Waste Segregation Protocol cluster_disposal Final Disposal Path start Waste Generated (Contaminated Material) node_solid Solid Waste Contaminated PPE (gloves, etc.) Excess Solid Reagent Used Weigh Boats start->node_solid Is it solid? node_liquid Liquid Waste Reaction Mixtures Solvent Rinses Contaminated Solutions start->node_liquid Is it liquid? node_sharps Sharps Waste Contaminated Needles Broken Glassware Pipette Tips start->node_sharps Is it a sharp? disp_solid Labeled Hazardous Solid Waste Pail node_solid->disp_solid disp_liquid Labeled Hazardous Liquid Waste Carboy (Halogenated or Non-Halogenated) node_liquid->disp_liquid disp_sharps Puncture-Proof Sharps Container node_sharps->disp_sharps

Caption: Waste disposal workflow for all contaminated materials.

References

  • Sciencelab.com. (2005). Material Safety Data Sheet: N,N-Dimethylacetamide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: N,N-dimethylacetamide. Retrieved from [Link]

  • OECD SIDS. (2003). N,N-DIMETHYLACETAMIDE (DMAC) SIDS Initial Assessment Report. Retrieved from [Link]

  • ScienceLab.com. (2005). N,N-Dimethylacetamide MSDS. Retrieved from [Link]

  • Australian Government Department of Health. (2013). Acetamide, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

Sources

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Reactant of Route 1
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
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2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

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